molecular formula C7H4BrClN2 B1520531 5-Bromo-4-chloro-1H-indazole CAS No. 1082041-90-4

5-Bromo-4-chloro-1H-indazole

Cat. No.: B1520531
CAS No.: 1082041-90-4
M. Wt: 231.48 g/mol
InChI Key: GMGRNRQBEWCLKJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-1H-indazole
Source PubChem
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InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGRNRQBEWCLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672173
Record name 5-Bromo-4-chloro-1H-indazole
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Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-90-4
Record name 5-Bromo-4-chloro-1H-indazole
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Record name 5-bromo-4-chloro-1H-indazole
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Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Properties of 5-Bromo-4-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1082041-90-4) is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its structural core, the indazole ring system, is recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets.[3][4] Indazole and its derivatives are particularly prominent in the development of protein kinase inhibitors, a cornerstone of targeted cancer therapy, due to their ability to mimic the adenine region of ATP and interact with the enzyme's hinge region.[4][5][6]

The specific substitution pattern of this compound—a bromine atom at the 5-position and a chlorine atom at the 4-position—provides researchers with a unique and powerful tool. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, while the electron-withdrawing chlorine atom modulates the electronic properties of the ring system, influencing binding affinities and metabolic stability. This guide offers a Senior Application Scientist's perspective on the core properties, reactivity, and strategic application of this compound in drug discovery workflows.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and screening. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1082041-90-4[1][2]
Molecular Formula C₇H₄BrClN₂[2]
Molecular Weight 231.48 g/mol [2]
Physical Form Solid[1]
Boiling Point 374.7 °C at 760 mmHg (Predicted)[7]
Density 1.878 g/cm³ (Predicted)[7]
Flash Point 180.4 °C (Predicted)[7]
Spectroscopic Signature: ¹H NMR

The predicted ¹H NMR spectrum provides a clear fingerprint for structural confirmation.

  • ¹H NMR (400 MHz, DMSO-d₆, Predicted): δ 13.60 (s, 1H), 8.15 (s, 1H), 7.62 (d, 1H), 7.52 (d, 1H).[7]

    • δ 13.60 (singlet, 1H): This downfield signal is characteristic of the acidic N-H proton of the indazole ring.

    • δ 8.15 (singlet, 1H): Corresponds to the proton at the C3 position.

    • δ 7.62 & 7.52 (doublets, 1H each): These signals represent the two coupled aromatic protons on the benzene portion of the indazole ring.

Synthesis and Chemical Reactivity: A Platform for Innovation

The utility of this compound lies in its predictable reactivity, which allows for its strategic incorporation into more complex molecules.

Synthetic Strategy Overview

While multiple synthetic routes to substituted indazoles exist, a common and effective approach involves the diazotization and subsequent cyclization of a substituted 2-methylaniline derivative.[3] A plausible pathway for this compound is outlined below. The choice of this pathway is guided by the commercial availability of starting materials and the reliability of the reaction sequence.

Synthetic_Workflow A 2-Chloro-6-methylaniline B 4-Bromo-2-chloro-6-methylaniline A->B Bromination (e.g., NBS in Acetonitrile) C This compound B->C Diazotization & Cyclization (e.g., NaNO₂, HCl)

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Bromination: The synthesis begins with a regioselective bromination of 2-chloro-6-methylaniline. N-Bromosuccinimide (NBS) is a preferred reagent for this step as it is a reliable source of electrophilic bromine that allows for controlled monobromination, typically para to the activating amino group.

  • Diazotization and Cyclization: The resulting aniline is converted to a diazonium salt using sodium nitrite in an acidic medium. This intermediate is unstable and cyclizes in situ, driven by the proximity of the methyl group, to form the stable indazole ring system. This classic approach is widely used for indazole synthesis due to its efficiency and scalability.[8]

Core Reactivity: The C5-Bromine Handle

The most significant feature from a medicinal chemistry perspective is the bromine atom at the C5 position. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents at this position.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce diverse amino substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-indazoles.

Application in Drug Discovery: A Privileged Scaffold in Action

The indazole core is a validated pharmacophore in numerous FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib.[3][6][9] this compound serves as a critical starting material for the discovery of new chemical entities in this class.

Workflow in a Kinase Inhibitor Program

The journey from a building block to a clinical candidate is a multi-step process. This compound enters this workflow at the crucial "Hit-to-Lead" and "Lead Optimization" stages.

Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening & Optimization A This compound (Core Scaffold) C Parallel Synthesis (e.g., Suzuki Coupling) A->C B Diversity Elements (Boronic Acids, Amines, etc.) B->C D Compound Library C->D Purification & Plating E Kinase Panel Screening (Biochemical Assays) D->E F SAR Analysis E->F G Lead Optimization (ADME, PK, Potency) F->G H Preclinical Candidate G->H

Caption: Role of this compound in a drug discovery workflow.

This workflow highlights how the core scaffold is systematically modified. The bromine atom is leveraged to create a library of analogs, each with a different substituent at the 5-position.[10] This library is then screened against a panel of kinases to identify compounds with the desired potency and selectivity. The resulting SAR data guides further optimization of the lead compounds.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical, self-validating procedure for coupling an aryl boronic acid to the 5-position of the indazole core.

Objective: To synthesize 5-Aryl-4-chloro-1H-indazole.

Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: An excess of the boronic acid is used to drive the reaction to completion. K₂CO₃ is a common and effective inorganic base for activating the boronic acid in the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), typically at 2-5 mol %.

    • Causality: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high efficiency and tolerance of various functional groups.[10]

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio).

    • Causality: The solvent system must be able to dissolve both the organic starting materials and the inorganic base. Water is crucial for the transmetalation step of the catalytic cycle. Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Self-Validation: The success of the reaction is validated by comparing the LC-MS and ¹H NMR data of the purified product against the expected values for the desired 5-aryl-4-chloro-1H-indazole.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Use in a well-ventilated area (fume hood). Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed tool for modern drug discovery. Its indazole core provides a biologically relevant scaffold, while its specific halogenation pattern offers a gateway to extensive chemical diversification. The C5-bromo group, in particular, enables researchers to readily access vast chemical space through robust and well-understood cross-coupling methodologies. A thorough understanding of its properties, reactivity, and synthetic context empowers scientists to leverage this molecule to its full potential in the quest for novel therapeutics.

References

An In-Depth Technical Guide to 5-Bromo-4-chloro-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-4-chloro-1H-indazole is a halogenated heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry. Its unique substitution pattern provides a valuable scaffold for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This guide provides an in-depth analysis of its core molecular attributes, physicochemical properties, a representative synthetic workflow, and its critical role in the discovery of novel kinase inhibitors and other therapeutic agents.

Core Molecular Attributes

The precise identification and characterization of a chemical entity are foundational to its application in research and development. This compound is unambiguously defined by its molecular formula, weight, and registry number.

AttributeValueSource
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [1][2]
CAS Number 1082041-90-4[1]
IUPAC Name This compound
Physical Form Solid

The structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The key functional groups—a bromine atom at position 5 and a chlorine atom at position 4—impart specific reactivity and steric properties that are crucial for its role as a synthetic intermediate.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for designing reaction conditions, purification strategies, and formulation development.

PropertyPredicted ValueSource
Boiling Point 374.7 °C at 760 mmHg[1][2]
Density 1.878 g/cm³[2]
Flash Point 180.4 °C[2]

These predicted values suggest that the compound is a stable solid at room temperature with a high boiling point, characteristic of aromatic heterocyclic compounds of similar molecular weight.

Synthesis and Mechanistic Insights

The indazole scaffold can be synthesized through various methods, often involving cyclization reactions.[3][4] A common conceptual pathway to substituted indazoles involves the formation of the pyrazole ring fused to a pre-functionalized benzene ring.

For halogenated indazoles like this compound, a plausible synthetic strategy starts from a correspondingly substituted aniline derivative. The process typically involves diazotization followed by an intramolecular cyclization.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted indazole, which is conceptually applicable to this compound. The key steps involve starting material selection, functional group manipulation, the critical cyclization step to form the indazole core, and final purification.

G cluster_0 Preparation cluster_1 Core Formation cluster_2 Purification A Substituted Aniline (e.g., 2-Amino-4-bromo-5-chlorotoluene) B Diazotization (NaNO₂, Acid) A->B Step 1: Diazotization C Intramolecular Cyclization (Reduction/Spontaneous) B->C Forms diazonium salt intermediate D Crude Indazole Product C->D Step 2: Ring Closure E Recrystallization or Chromatography D->E Step 3: Purification F Pure this compound E->F Isolates final product

Caption: Conceptual workflow for indazole synthesis.

Rationale Behind Experimental Choices
  • Starting Material: The choice of a substituted aniline is critical as the positions of the substituents on the benzene ring dictate the final substitution pattern of the indazole product.

  • Diazotization: This classic reaction is a reliable method for converting an amino group into a diazonium group, which is an excellent leaving group and facilitates the subsequent cyclization step.

  • Cyclization: The formation of the indazole ring is the key step. The conditions for this reaction must be carefully controlled to favor the desired intramolecular reaction over competing side reactions.

  • Purification: Given the potential for isomeric impurities, purification by recrystallization or column chromatography is essential to achieve the high purity (typically >97%) required for applications in drug discovery.

Applications in Medicinal Chemistry and Drug Development

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][5] Halogenated indazoles, such as this compound, are particularly valuable as intermediates. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of a compound series.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, especially in oncology.[6] The indazole core can act as a hinge-binding motif, mimicking the adenine region of ATP and effectively inhibiting kinase activity.[7] Many approved and investigational kinase inhibitors feature the indazole scaffold.[5][6]

This compound serves as a key starting material for the synthesis of potent kinase inhibitors. For example, it can be elaborated into compounds targeting Polo-like kinase 4 (PLK4), a regulator of centriole duplication that is overexpressed in several cancers.[8][9] The development of such specific inhibitors is a promising strategy in cancer therapy.

G A This compound (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B Introduce aryl/heteroaryl groups C Diversified Indazole Library B->C Generate multiple analogs D Biological Screening (e.g., Kinase Assays) C->D Identify active compounds E Lead Compound (Potent Kinase Inhibitor) D->E Optimize for potency & selectivity

Caption: Drug discovery workflow using the indazole scaffold.

Other Therapeutic Areas

Beyond oncology, the indazole moiety is found in drugs with a wide range of applications, including anti-inflammatory (e.g., Benzydamine), antiemetic (e.g., Granisetron), and antibacterial agents.[3][10] The versatility of this compound allows for its potential use in developing novel therapeutics for various diseases.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Statements: It is classified as toxic if swallowed and causes skin and eye irritation.[2]

  • Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the Material Safety Data Sheet (MSDS) should be consulted.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly those in drug discovery and medicinal chemistry. Its well-defined molecular and physicochemical properties, combined with the synthetic versatility afforded by its halogen substituents, make it a crucial building block for creating diverse libraries of compounds. Its established role in the synthesis of potent kinase inhibitors highlights its importance in the ongoing development of targeted therapies for cancer and other diseases.

References

An In-depth Technical Guide to the Structural Analysis and Conformation of 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 5-Bromo-4-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key synthetic intermediate, a thorough understanding of its structural and conformational properties is paramount for its effective utilization. This document synthesizes data from spectroscopic, crystallographic, and computational methodologies to present a holistic analysis. We delve into the causality behind experimental choices for characterization, detail self-validating protocols, and explore the molecule's conformational landscape. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutic agents.

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and anti-HIV properties.[2]

This compound emerges as a particularly valuable building block. The strategic placement of bromo and chloro substituents provides distinct points for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries. Understanding the precise three-dimensional structure, electronic distribution, and conformational preferences of this core is essential for structure-based drug design and the rational development of potent and selective therapeutics. This guide offers an in-depth analysis of these critical molecular features.

Physicochemical and Spectroscopic Profile

A foundational step in analyzing any chemical entity is the confirmation of its identity and basic properties.

PropertyValueSource
CAS Number 1082041-90-4[4][5]
Molecular Formula C₇H₄BrClN₂[5]
Molecular Weight 231.48 g/mol [5]
Physical Form Solid[4]
Boiling Point 374.7 °C at 760 mmHg[6]
Purity Typically ≥97%[4]
¹H NMR (Predicted) δ 13.60 (s, 1H), 8.15 (s, 1H), 7.62 (d, 1H), 7.52 (d, 1H)[6]
Synthetic Strategies: An Overview

The synthesis of substituted indazoles can be achieved through various routes, often involving the formation of the pyrazole ring onto a pre-functionalized benzene ring.[7][8] A common strategy for a molecule like this compound would involve the cyclization of a suitably substituted phenylhydrazine derivative or a related precursor.[9]

The diagram below illustrates a generalized workflow for the synthesis and purification of such a heterocyclic compound.

Synthetic_Workflow Start Substituted Aniline Precursor Step1 Bromination & Diazotization Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Product Crude 5-Bromo-4-chloro -1H-indazole Step2->Product Step3 Purification (Recrystallization/Chromatography) Product->Step3 Final Pure Analyte Step3->Final

Caption: Generalized workflow for the synthesis of substituted indazoles.

Core Structural Elucidation

Determining the precise structure of this compound requires a multi-faceted analytical approach. Each technique provides complementary information, leading to an unambiguous assignment.

4.1. Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the covalent framework of a molecule in solution.[10][11]

    • ¹H NMR : The predicted spectrum provides critical data.[6] The singlet at δ 13.60 ppm is characteristic of the N-H proton of the indazole ring. The three distinct signals in the aromatic region (δ 8.15, 7.62, 7.52 ppm) confirm the substitution pattern on the benzene ring, allowing for precise assignment of the proton environments.

    • ¹³C NMR : This technique complements ¹H NMR by identifying all unique carbon environments within the molecule, confirming the presence of the seven carbon atoms of the indazole core.

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound with high precision. The analysis of this compound would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, serving as a definitive confirmation of its elemental composition.

4.2. X-ray Crystallography: The Definitive Structure

While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the absolute three-dimensional structure of a molecule in the solid state.[12] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs in a crystal lattice.[13][14] Although a public crystal structure for this specific molecule is not available, the protocol to obtain it is standardized and provides unparalleled structural detail. The resulting electron density map would definitively confirm the planarity of the bicyclic ring system and the precise spatial arrangement of the halogen substituents.[12]

4.3. Computational Modeling

In parallel with experimental work, computational methods like Density Functional Theory (DFT) are invaluable for predicting and understanding molecular structure and properties.[15] DFT calculations can be used to:

  • Optimize the molecular geometry to its lowest energy conformation.

  • Predict NMR and IR spectra to aid in the interpretation of experimental data.

  • Calculate the distribution of electron density and the molecular electrostatic potential, offering insights into the molecule's reactivity and potential for intermolecular interactions.[15]

The diagram below outlines the integrated workflow for structural elucidation.

Structural_Elucidation_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Covalent Structure NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Formula MS->MolWeight XRAY X-ray Crystallography Conformation 3D Structure & Packing XRAY->Conformation Final Definitive Structural Assignment Connectivity->Final MolWeight->Final Conformation->Final DFT DFT Modeling PredictedConformation Optimized Geometry DFT->PredictedConformation Docking Molecular Docking BindingMode Biological Interaction Docking->BindingMode PredictedConformation->Final

Caption: Integrated workflow for comprehensive structural analysis.

Conformational Analysis

The conformation of this compound is largely defined by the rigid, aromatic indazole core.

  • Planarity : As a 10 π-electron aromatic system, the indazole ring is inherently planar.[1] The bromine and chlorine atoms lie in the same plane as the rings.

  • Tautomerism : Indazole exists in two primary tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[2][3] For this compound, the 1H tautomer is the predominant form, where the hydrogen atom is attached to the nitrogen at position 1.

  • Intermolecular Interactions : In the solid state, the key interaction governing crystal packing is hydrogen bonding between the N-H group of one molecule and the pyrazolic nitrogen (N2) of a neighboring molecule. This N-H···N interaction leads to the formation of dimers or extended chains.[3]

Significance in Drug Development

Indazole derivatives are potent modulators of various biological targets, particularly protein kinases.[3] this compound serves as a critical starting material for synthesizing more complex molecules with therapeutic potential.

  • Anti-inflammatory Agents : Many indazole derivatives have been investigated as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which are implicated in inflammation.[16][17]

  • Anticancer Agents : The indazole scaffold is present in several approved and investigational anticancer drugs, such as Pazopanib.[2] These compounds often function by inhibiting kinases involved in tumor growth and proliferation.[18]

  • Synthetic Handle : The bromine atom at the 5-position is a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold.

The following diagram illustrates the logic of using this molecule in a structure-based drug design context.

Docking_Logic Input1 3D Structure of This compound (from X-ray or DFT) Process Molecular Docking Simulation Input1->Process Input2 3D Structure of Protein Target (e.g., Kinase) Input2->Process Output Predicted Binding Pose & Affinity Score (kcal/mol) Process->Output Analysis Analyze Interactions (H-bonds, hydrophobic, etc.) Output->Analysis Decision Guide Synthesis of Optimized Derivatives Analysis->Decision

Caption: Logical workflow for a molecular docking study.

Experimental Protocols
7.1. Protocol: NMR Spectrum Acquisition
  • Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition : Acquire a standard one-pulse ¹H experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C Spectrum Acquisition : Acquire a proton-decoupled ¹³C experiment. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H).

7.2. Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

  • Crystal Mounting : Carefully select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection : Mount the crystal on the diffractometer and cool it under a stream of cold nitrogen gas (~100 K) to minimize thermal motion.[13] Center the crystal in the X-ray beam.

  • Unit Cell Determination : Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Full Data Collection : Perform a full data collection run, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.[12]

  • Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges, minimizing the R-factor to validate the final structure.

Conclusion

This compound is a well-defined molecular entity whose structural and conformational characteristics make it an ideal scaffold for medicinal chemistry. Its rigid, planar geometry is readily confirmed by a combination of spectroscopic and crystallographic techniques. Computational modeling further corroborates its structure and provides insight into its electronic nature. The presence of distinct halogen substituents provides chemists with reliable and strategically positioned handles for synthetic elaboration. A thorough understanding of this core structure, as detailed in this guide, is the critical first step in harnessing its full potential for the discovery of next-generation therapeutics.

References

Halogenated Indazole Scaffolds: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its true therapeutic potential is often unlocked through strategic functionalization, with halogenation emerging as a consistently effective strategy for enhancing biological activity, modulating physicochemical properties, and improving pharmacokinetic profiles. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's binding affinity, metabolic stability, and cell permeability, making halogenated indazoles a focal point of drug discovery.[3][4]

This technical guide provides an in-depth exploration of the biological landscape of halogenated indazole scaffolds. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between chemical structure, synthetic strategy, and pharmacological effect. We will dissect the critical role of halogenation in optimizing activity across major therapeutic areas, including oncology, inflammation, and infectious diseases. For the practicing scientist, this guide offers detailed experimental protocols, comparative data tables, and visual workflows to bridge theoretical knowledge with practical application in the laboratory.

Chapter 1: The Indazole Scaffold: A Foundation for Drug Discovery

The Indazole Core: Physicochemical Characteristics

Indazoles are nitrogen-containing heterocyclic compounds featuring a benzene ring fused to a pyrazole ring.[5] This arrangement results in two common tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[5] This structural feature is a critical determinant of the molecule's hydrogen bonding capabilities and its interaction with biological targets. The aromatic nature and the presence of nitrogen atoms make the indazole scaffold an excellent bioisostere for other key heterocycles like indole and benzimidazole, allowing it to engage with a wide array of enzymes and receptors.[6]

The Strategic Role of Halogenation in Medicinal Chemistry

The incorporation of halogens is a cornerstone of modern drug design. This is not merely an exercise in increasing molecular weight; it is a precise tool for molecular engineering. The choice of halogen and its position on the indazole scaffold are critical decisions that influence multiple molecular properties.

  • Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets. This is a crucial factor for oral bioavailability and CNS penetration.

  • Metabolic Stability: The introduction of a halogen, particularly fluorine, at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Binding Affinity and Selectivity: Halogens can act as hydrogen bond acceptors and, more significantly, can form "halogen bonds"—a noncovalent interaction between the electrophilic region of a halogen and a nucleophilic site on a protein. This can introduce new, high-affinity binding interactions that enhance potency and selectivity for the target protein.[7]

  • Conformational Control: The steric bulk of halogens can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits optimally into a target's binding pocket.

Understanding these principles explains the causality behind the frequent synthesis of halogenated analogues in lead optimization campaigns. The goal is to fine-tune the molecule's properties for maximal therapeutic effect and a favorable safety profile.

General Synthetic Pathways to the Indazole Core

The construction of the indazole scaffold is well-established, with numerous methods available to synthetic chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A generalized workflow often involves the cyclization of appropriately substituted phenyl precursors.

Indazole_Synthesis_Workflow START Substituted o-Nitrobenzaldehyde or o-Haloaryl Hydrazone STEP1 Condensation / Cyclization START->STEP1 e.g., Hydrazine, Tri-n-butylphosphine [12] STEP2 Functionalization / Halogenation STEP1->STEP2 Indazole Core Formation END Biologically Active Halogenated Indazole STEP2->END e.g., N-Halosuccinimide (NBS, NCS) [7]

Caption: Generalized workflow for indazole synthesis and functionalization.

Chapter 2: Crafting the Molecule: Synthesis of Halogenated Indazoles

Methodologies for Regioselective Halogenation

Direct C-H halogenation of a pre-formed indazole ring is an efficient strategy for producing diverse analogues. The challenge lies in controlling the regioselectivity—directing the halogen to the desired position (e.g., C3, C5, C7). Modern synthetic methods have provided reliable solutions. The use of N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) is common.[4] The reaction conditions, including solvent, temperature, and the presence of a catalyst, can be fine-tuned to achieve high selectivity for mono-, di-, or even hetero-di-halogenated products.[4] This control is essential for systematic Structure-Activity Relationship (SAR) studies. For instance, halogenation at the C3-position is of high interest for subsequent modifications via cross-coupling reactions.[8]

Experimental Protocol: Regioselective C3-Bromination of 2-Phenyl-2H-indazole

This protocol is adapted from methodologies described for the direct C-H halogenation of 2H-indazoles.[4] This self-validating system ensures high yield and selectivity, which can be confirmed by NMR and mass spectrometry.

Objective: To synthesize 3-bromo-2-phenyl-2H-indazole.

Materials:

  • 2-phenyl-2H-indazole (1.0 mmol, 194 mg)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg)

  • Acetonitrile (CH₃CN), 5 mL

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

  • TLC plates (silica gel 60 F₂₅₄)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-phenyl-2H-indazole (194 mg, 1.0 mmol) and a magnetic stir bar.

  • Solvent Addition: Add 5 mL of acetonitrile to dissolve the starting material.

  • Reagent Addition: Add N-Bromosuccinimide (187 mg, 1.05 mmol) to the solution in one portion.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ (15 mL) to quench any remaining bromine, saturated NaHCO₃ (15 mL), and brine (15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 3-bromo-2-phenyl-2H-indazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected outcome is a high yield (>90%) of the C3-monobrominated product.

Chapter 3: Anticancer Activity: The Vanguard of Indazole Research

Halogenated indazoles have made their most significant impact in oncology. Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature this core structure, validating its utility in targeting cancer.[2][9]

Mechanism of Action: Potent Kinase Inhibition

A primary mechanism by which indazoles exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers.

3.1.1. Targeting Receptor Tyrosine Kinases (RTKs)

Many indazole-based drugs are multi-targeted inhibitors of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[9] These receptors are critical for tumor angiogenesis (the formation of new blood vessels) and cell proliferation. By blocking the ATP-binding site of these kinases, halogenated indazoles shut down these pro-cancerous signaling cascades. For example, Axitinib is a potent inhibitor of VEGFRs.[10]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 VEGF VEGF Ligand VEGF->VEGFR Indazole Halogenated Indazole (e.g., Axitinib) Indazole->P1 Inhibition PLCg PLCγ P1->PLCg RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by halogenated indazoles.

3.1.2. Targeting Cell Cycle Kinases

Indazoles also target serine/threonine kinases involved in cell cycle regulation, such as Aurora kinases and Polo-like kinase 4 (PLK4).[9][11] Inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis. Studies have explicitly shown that the presence of a halogen atom is required for the enhanced potency of certain indazole-based Aurora kinase inhibitors.[9]

Structure-Activity Relationship (SAR) Insights

Systematic studies have demonstrated clear SAR for halogenated indazoles. The position and nature of the halogen atom significantly impact inhibitory potency.

Compound ClassHalogen Position/TypeTarget/Cell LinePotency (IC₅₀)Reference
3-(Pyrrolopyridin-2-yl)indazoleHalogenated (Cl, F)Aurora Kinase A32-46 nM[9]
3-(Pyrrolopyridin-2-yl)indazoleNon-halogenatedAurora Kinase A519 nM[9]
Indazole-pyrimidineHydrophobic (Alkyl/Halogen)VEGFR-2Decreased Potency[9]
Indazole-pyrimidineMethoxy groupVEGFR-2Increased Potency[9]
Indazole Derivative (2f)Cl at phenyl ring4T1 Breast Cancer0.23 µM[11][12]

This table synthesizes data to show trends; specific values are representative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method to quantify the inhibitory activity of a compound against a specific kinase, as referenced in patent literature for indazole derivatives.[13]

Objective: To determine the IC₅₀ value of a halogenated indazole against a target kinase (e.g., PKMYT1).

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.

Materials:

  • Target kinase and its specific substrate

  • Halogenated indazole test compounds (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the halogenated indazole compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase reaction buffer.

    • Test compound at various concentrations (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

    • Target kinase enzyme.

    • Substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal. Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Chapter 4: Anti-inflammatory Properties of Halogenated Indazoles

Chronic inflammation is a driver of numerous diseases, from arthritis to certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory potential, offering an alternative to traditional NSAIDs.[14][15]

Mechanism: Targeting Key Inflammatory Mediators

The anti-inflammatory action of indazoles is attributed to their ability to inhibit key enzymes and cytokines in the inflammatory cascade.[14][16]

  • Cyclooxygenase-2 (COX-2) Inhibition: Similar to many NSAIDs, indazoles can inhibit COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[14]

  • Cytokine Suppression: They can block the release and activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[17]

  • Free Radical Scavenging: Some derivatives also exhibit antioxidant properties, scavenging free radicals that contribute to inflammatory damage.[16]

Inflammatory_Cascade Stimulus Inflammatory Stimulus (e.g., Carrageenan) Macrophages Macrophages Stimulus->Macrophages COX2 COX-2 Enzyme Macrophages->COX2 Cytokines TNF-α, IL-1β Macrophages->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain, Edema, Redness Prostaglandins->Inflammation Cytokines->Inflammation Indazoles Halogenated Indazoles Indazoles->COX2 Inhibition Indazoles->Cytokines Inhibition

Caption: Points of intervention for halogenated indazoles in the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[14][18]

Objective: To assess the ability of a halogenated indazole derivative to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (150-200g)

  • Test compound (halogenated indazole)

  • Reference drug (e.g., Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% Carrageenan solution in saline

  • Plethysmometer (for measuring paw volume)

  • Oral gavage needles

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Reference drug (e.g., Diclofenac, 10 mg/kg)

    • Group 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg)

  • Dosing: Administer the vehicle, reference drug, or test compound orally via gavage.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [1 - (Vt - V₀)treated / (Vc - V₀)control] x 100

    • Where V₀ is the initial paw volume, Vt is the paw volume at time 't' for the treated group, and Vc is the paw volume at time 't' for the control group.

  • Statistical Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance compared to the control group. A dose-dependent reduction in paw volume indicates anti-inflammatory activity.[14]

Chapter 5: Antimicrobial and Antiviral Applications

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indazoles have shown promise in this area, with activities against bacteria, fungi, and viruses.[1][5]

Antibacterial and Antifungal Mechanisms

Halogenated indazoles can combat microbial growth through various mechanisms:

  • Enzyme Inhibition: Some derivatives act as bacterial cholesterol inhibitors by targeting lanosterol-14α-demethylase, an essential enzyme in fungal and bacterial cell membrane synthesis.[1] Others function as DNA gyrase inhibitors, preventing bacterial DNA replication.[19]

  • Biofilm Disruption: Multi-halogenated indoles have demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), by inhibiting biofilm formation and the formation of persistent cells.[20][21] This is often associated with the generation of intracellular reactive oxygen species (ROS).[22]

The SAR for antimicrobial activity often points to the benefit of multiple halogen substitutions.

Compound TypeTarget OrganismActivity (MIC)Key Structural FeatureReference
Di-halogenated IndolesS. aureus (MRSA)20-30 µg/mL6-bromo-4-iodoindole[20][21]
Mono-halogenated IndoleS. aureus100 µg/mL5-iodoindole[21]
N-methyl-3-aryl indazolesXanthomonas campestrisGood InhibitionHalogen on aryl ring[6]

Chapter 6: Conclusion and Future Perspectives

The halogenated indazole scaffold is a validated and versatile core for the development of potent therapeutic agents. Its success in oncology as a kinase inhibitor is well-documented, and its potential in treating inflammatory and infectious diseases is rapidly emerging. The strategic incorporation of halogens is a key enabler of this success, providing a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.

Future Directions:

  • Precision Targeting: Future research will likely focus on designing indazole derivatives with higher selectivity for specific kinase isoforms or even allosteric binding sites to minimize off-target effects and improve safety profiles.[23]

  • Multi-Targeted Agents: For complex diseases like cancer and neuroinflammation, designing single molecules that hit multiple relevant targets could offer superior efficacy.

  • AI and Computational Design: The use of artificial intelligence and machine learning will accelerate the discovery process by predicting the activity and properties of novel halogenated indazoles, prioritizing the synthesis of the most promising candidates.[1]

The exploration of the halogenated indazole scaffold is far from complete. Its continued investigation promises to yield new and improved therapies for some of the most challenging human diseases.

References

5-Bromo-4-chloro-1H-indazole: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-4-chloro-1H-indazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, provides multiple reactive sites for diversification, enabling the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of pharmacologically active compounds. Detailed experimental protocols for key transformations, including N-functionalization and palladium-catalyzed cross-coupling reactions, are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is attributed to its ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities.[1][2] Indazole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, inflammation, and nausea.[2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most chemical and biological systems.[1][2]

The strategic placement of halogen substituents on the indazole core, as seen in this compound, dramatically expands its synthetic potential. These halogens serve as versatile handles for introducing a wide array of functional groups through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties of this compound
PropertyValue
CAS Number 1082041-90-4
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Solid
Boiling Point 374.7 °C at 760 mmHg[3]
Flashing Point 180.4 °C[3]
Density 1.878 g/cm³[3]

Synthesis of the this compound Core

While specific synthesis routes for this compound are not extensively detailed in the provided search results, general synthetic strategies for substituted indazoles can be adapted. A practical approach for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, starts from 2,6-dichlorobenzonitrile, involving a regioselective bromination followed by heterocycle formation with hydrazine.[4] This suggests that a plausible route to this compound could involve the cyclization of a suitably substituted phenylhydrazine derivative or the direct halogenation of a pre-formed indazole core.

For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole has been achieved through a three-step sequence of bromination, ring closure, and deprotection starting from 3-fluoro-2-methylaniline.[5] A similar strategy could likely be employed for the chloro-analogue.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the differential reactivity of its N-H bond and the two halogen atoms. This allows for a stepwise and controlled functionalization of the molecule.

N-Functionalization: Alkylation and Arylation

The nitrogen atom of the pyrazole ring can be readily functionalized through alkylation or arylation reactions.

N-Alkylation

N-alkylation is a fundamental transformation for modifying the properties of the indazole core. A general protocol involves the reaction of the indazole with an alkyl halide in the presence of a base.

Experimental Protocol: General N-Alkylation of this compound

  • To a solution of this compound (1.0 mmol) in a suitable anhydrous solvent such as DMF (5 mL), add a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the alkyl halide (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Arylation

N-arylation introduces aryl or heteroaryl moieties, which can significantly impact the biological activity of the resulting compounds.[6] Common methods for N-arylation include the Buchwald-Hartwig amination and Ullmann condensation.[6]

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds and is often preferred due to its mild conditions and broad substrate scope.[6][7][8]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole 5-Bromo-4-chloro- 1H-indazole Product N-Aryl-5-bromo-4-chloro- 1H-indazole Indazole->Product Buchwald-Hartwig Amination ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs₂CO₃) Solvent Solvent (e.g., Toluene)

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) [6]

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the aryl halide (e.g., aryl bromide or iodide, 1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 mmol), and the phosphine ligand (e.g., Xantphos, 0.04-0.10 mmol).

  • Add the base (e.g., Cs₂CO₃, 2.0-3.0 mmol) to the flask.

  • Add an anhydrous solvent (e.g., Toluene or Dioxane, 5-10 mL).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-bromo-4-chloro-1H-indazole.

C-C and C-N Bond Formation via Cross-Coupling Reactions

The bromine and chlorine atoms on the indazole ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[9][10] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups onto the indazole scaffold.[11]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole 5-Bromo-4-chloro- 1H-indazole Product 5-Substituted-4-chloro- 1H-indazole Indazole->Product Suzuki-Miyaura Coupling BoronicAcid Organoboron Reagent (R-B(OH)₂) BoronicAcid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DME)

Experimental Protocol: Suzuki-Miyaura Coupling at the C5 Position [11]

  • To a reaction vessel, add this compound (or its N-protected derivative, 1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of dimethoxyethane (DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the 5-substituted-4-chloro-1H-indazole.

Table of Reaction Conditions for Suzuki-Miyaura Coupling of Bromoindazoles [11]

CatalystBaseSolventTemperature (°C)Typical Yields
Pd(dppf)Cl₂K₂CO₃DME80Good to excellent
PdCl₂(dppf)₂Cs₂CO₃1,4-Dioxane/H₂O90Good
Buchwald-Hartwig Amination at C5

This reaction can also be applied to the C-Br bond to introduce primary or secondary amines at the 5-position of the indazole ring.[12]

Experimental Protocol: Buchwald-Hartwig Amination at the C5 Position

  • In a glovebox or under an inert atmosphere, combine the this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).

  • Add an anhydrous solvent such as toluene (5 mL).

  • Seal the reaction vessel and heat to 80-110 °C for the required time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by chromatography to isolate the 5-amino-4-chloro-1H-indazole derivative.

Applications in Drug Discovery and Medicinal Chemistry

The versatility of the this compound scaffold makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.[1][2][13] Indazole derivatives have shown promise in various therapeutic areas, including:

  • Anticancer Agents: Many indazole-containing compounds have demonstrated potent anticancer activity, often by inhibiting protein kinases.[2]

  • Anti-inflammatory Drugs: The indazole core is present in non-steroidal anti-inflammatory drugs (NSAIDs) like bendazac and benzydamine.[2][14]

  • Antimicrobial Agents: Derivatives of indazole have been investigated for their antibacterial and antifungal properties.[1]

  • Neurological Disorders: The ability of indazole derivatives to modulate various receptors and enzymes in the central nervous system makes them attractive candidates for treating neurological conditions.[15]

The ability to selectively functionalize the this compound core at the N1, C5, and potentially C4 positions allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for organic synthesis, particularly in the field of medicinal chemistry. Its distinct reactive sites enable a wide range of chemical transformations, including N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions. The detailed protocols provided in this guide are intended to facilitate the use of this important scaffold in the design and synthesis of novel compounds with potential therapeutic applications. As the demand for new and effective drugs continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heteroaromatic compound. The indazole scaffold is of significant interest in medicinal chemistry and drug development, serving as a core structural motif in a wide range of pharmacologically active agents.[1] Its derivatives are explored for various therapeutic applications, including oncology and the treatment of inflammatory diseases.[2] A thorough understanding of the physicochemical properties of substituted indazoles like this compound is a critical prerequisite for its effective application in research and development. These properties govern its solubility, stability, membrane permeability, and ultimately, its behavior in biological systems and formulation processes.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and detailed, field-proven protocols for its empirical determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. This compound is identified by its unique CAS Registry Number, molecular formula, and structure.

  • IUPAC Name: this compound[3]

  • CAS Number: 1082041-90-4[3][4][5][6]

  • Molecular Formula: C₇H₄BrClN₂[5][7]

  • InChI Key: GMGRNRQBEWCLKJ-UHFFFAOYSA-N[3]

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties for this compound. It is important to distinguish between experimentally determined values and computationally predicted data, as predictions provide a valuable starting point but require empirical verification.

PropertyValueSource / Method
Molecular Weight 231.48 g/mol Calculated
Physical Form SolidVendor Data[3]
Purity ≥97%Vendor Data[3]
Boiling Point 374.7 °C at 760 mmHgPredicted[4]
Density 1.878 g/cm³Predicted[4]
Flash Point 180.4 °CPredicted[4]
Storage Conditions Room Temperature, dry and sealedVendor Data[3]

Solubility Profile: A Critical Parameter

Aqueous solubility is a paramount property in drug development, directly influencing a compound's dissolution rate, bioavailability, and suitability for formulation. The presence of two halogen atoms and an aromatic system suggests that this compound likely has low aqueous solubility.

Experimental Protocol: Kinetic Solubility Determination using Nephelometry

This protocol describes a high-throughput method to determine kinetic solubility, which measures the concentration of a compound at the point of precipitation from a supersaturated solution. It is a time-efficient approach for early-stage compound assessment.

Causality: The choice of nephelometry is based on its sensitivity to detect fine precipitates (turbidity) that are invisible to the naked eye, providing a more accurate determination of the exact point of insolubility compared to visual inspection.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution using DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically a 1:100 dilution (e.g., 2 µL of DMSO stock into 198 µL of buffer). This rapid addition creates a supersaturated state.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow for equilibration and potential precipitation.

  • Turbidity Measurement: Measure the turbidity of each well using a laser-based nephelometer.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.

Self-Validation: The protocol's integrity is maintained by including positive and negative controls. A known insoluble compound (e.g., Nifedipine) serves as a positive control for precipitation, while a highly soluble compound (e.g., Caffeine) acts as a negative control, ensuring the assay system is performing as expected.

G start Start: Compound in DMSO prep_stock Prepare 10 mM Stock (100% DMSO) start->prep_stock serial_dilute Create Serial Dilutions in 96-Well Plate (DMSO) prep_stock->serial_dilute add_buffer Add Aqueous Buffer (pH 7.4) to induce precipitation serial_dilute->add_buffer incubate Incubate (2h, RT) with agitation add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Analyze Data: Identify highest non-turbid concentration measure->analyze end Result: Kinetic Solubility Value analyze->end

Caption: Workflow for Kinetic Solubility Determination.

Melting Point and Thermal Analysis

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.

Experimental Protocol: Melting Point Determination

Causality: This method is chosen for its simplicity and the valuable information it provides on purity. For more detailed thermal behavior analysis (e.g., decomposition, polymorphism), Differential Scanning Calorimetry (DSC) would be the preferred, more authoritative technique.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powder into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating Protocol:

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.

    • Once melting begins, repeat the experiment with a fresh sample using a much slower ramp rate (1-2 °C/min) through the melting range to ensure accuracy.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Self-Validation: The apparatus must be calibrated regularly using certified reference standards with known melting points (e.g., caffeine, vanillin) that bracket the expected melting point of the test compound.

Spectroscopic Characterization

Spectroscopic techniques provide irrefutable evidence of a molecule's structure and are essential for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.

  • Predicted ¹H NMR: A predicted proton NMR spectrum in DMSO-d₆ shows key signals: δ 13.60 (singlet, 1H, corresponding to the N-H proton), δ 8.15 (singlet, 1H), δ 7.62 (doublet, 1H), and δ 7.52 (doublet, 1H), which correspond to the protons on the indazole ring system.[4]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Causality: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, medium-sized organic molecules like indazoles, minimizing fragmentation and clearly showing the molecular ion peak.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Analysis: The resulting spectrum should show a characteristic isotopic cluster pattern for the molecular ion due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), providing strong confirmation of the elemental composition. The measured monoisotopic mass should match the calculated value (229.9246 for C₇H₄⁷⁹Br³⁵ClN₂).

Chromatographic Profile and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds.

G start Start: Dry Compound prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) start->prep_sample inject Inject Sample prep_sample->inject hplc_setup HPLC System Setup: - C18 Column - Mobile Phase Gradient - UV Detector (e.g., 254 nm) hplc_setup->inject run Elute with Gradient (e.g., Water:Acetonitrile) inject->run detect Detect Peaks with UV Detector run->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (% Area of Main Peak) integrate->calculate end Result: Purity Value (%) calculate->end

Caption: Workflow for Purity Analysis via HPLC.

Experimental Protocol: Reversed-Phase HPLC for Purity

Causality: A reversed-phase C18 column is the workhorse for analyzing small organic molecules of moderate polarity and is the logical starting point. A gradient elution is employed to ensure that both the main compound and any potential impurities (which may have different polarities) are eluted effectively and resolved.

Methodology:

  • System Configuration:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

  • Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in acetonitrile or a mixture of mobile phases.

  • Gradient Elution: Run a linear gradient, for example:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: Re-equilibrate at 5% B

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Self-Validation: The method's suitability is confirmed by ensuring a sharp, symmetrical peak for the main component and baseline resolution from any impurity peaks. Injection of a blank (solvent only) ensures no system peaks interfere with the analysis.

References

5-Bromo-4-chloro-1H-indazole safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-chloro-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a wide array of therapeutic agents.[1][2] Among its many derivatives, this compound is a key intermediate whose halogenated structure allows for diverse synthetic transformations. However, the very features that make halogenated aromatic compounds versatile also necessitate stringent safety and handling protocols.[3][4] This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting, grounding procedural steps in the principles of chemical causality and risk mitigation.

Hazard Identification and Toxicological Profile

A thorough understanding of a chemical's potential hazards is the foundation of safe handling. While comprehensive toxicological data for this compound is not fully available, the data for structurally similar compounds and its own classification warrant a cautious approach.[5] The compound should be treated as toxic and hazardous until proven otherwise.

Based on available Safety Data Sheets (SDS), the primary hazards are identified as follows:

Hazard ClassGHS ClassificationAssociated Risk
Acute Toxicity Category 3/4 (Oral)Toxic or harmful if swallowed.[6][7][8]
Skin Irritation Category 2Causes skin irritation upon contact.[6][8]
Eye Irritation Category 2ACauses serious eye irritation.[6]
Respiratory Irritation Category 3May cause respiratory irritation.[5][6]

Signal Word: Danger [6]

Hazard Statements (H-Statements):

  • H301/H302: Toxic/Harmful if swallowed.[6][8]

  • H315: Causes skin irritation.[6][8]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

The lack of extensive chronic exposure data means that all necessary precautions must be taken to minimize any contact. The causality is clear: the chemical structure suggests potential for biological activity, and exposure could lead to unforeseen health effects.

Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)

Minimizing exposure is a non-negotiable aspect of laboratory safety. This is achieved through a multi-layered approach known as the Hierarchy of Controls.

elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe PPE (Least Effective) admin->ppe

Hierarchy of Safety Controls

For this compound, elimination and substitution are generally not feasible. Therefore, the focus lies on robust engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[3][9] All operations that may generate dust or vapors—including weighing, transferring, and reactions—must be conducted within a fume hood to prevent inhalation.[3][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against the specific hazards of this compound.[11][12]

PPE CategorySpecificationRationale for Use
Eye & Face Protection ANSI Z87.1-compliant safety goggles and a face shield.[4][13]Protects against splashes and airborne particles causing serious eye damage. A face shield offers broader protection for the entire face.[12]
Skin Protection Chemical-resistant gloves (Nitrile recommended), a flame-resistant lab coat, long pants, and closed-toe shoes.[3][14]Prevents skin contact, which can lead to irritation and potential systemic absorption. Nitrile gloves offer good resistance to a range of chemicals.[14]
Respiratory Protection Not required if handled exclusively within a certified fume hood. For emergencies or spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11][14]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[5]

Standard Operating Protocol: From Receipt to Disposal

A self-validating protocol ensures that safety checks are integrated into the workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase A Verify Fume Hood Functionality B Don Appropriate PPE A->B C Gather All Necessary Equipment & Reagents B->C D Weigh Solid Chemical Carefully to Avoid Dust C->D Begin Work E Perform Reaction/ Procedure D->E F Keep Containers Closed When Not in Use E->F G Quench Reaction & Decontaminate Glassware F->G Procedure Complete H Segregate Halogenated Waste into Labeled Container G->H I Clean Work Area H->I J Doff & Dispose of Gloves, Wash Hands Thoroughly I->J

Safe Handling Experimental Workflow

Methodology:

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as specified in the table above.[3]

    • Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood to minimize movement in and out of the containment area.[4]

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.[10]

    • Keep the container of this compound tightly sealed when not in immediate use.[15]

    • Conduct all experimental steps within the fume hood with the sash at the lowest practical height.[3]

  • Cleanup and Disposal:

    • Upon completion, decontaminate all glassware. The initial rinsate should be treated as hazardous halogenated waste.[3]

    • Dispose of all waste, including contaminated consumables like gloves and weighing paper, into a clearly labeled hazardous waste container designated for halogenated organic compounds.[3][16]

    • Wipe down the work surface within the fume hood.

    • Remove PPE and wash hands thoroughly with soap and water.[10]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[15][17] The container must be kept tightly closed to prevent moisture ingress and potential degradation.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][18] Contact with these materials could lead to vigorous or explosive reactions.

Emergency Procedures: Spills and Exposures

Pre-planning is essential for a safe and effective response to any laboratory emergency.[19]

Spill Response

The response to a spill depends entirely on its scale and the associated risks.[20]

decision decision action_minor MINOR SPILL 1. Alert others in the immediate area. 2. Don appropriate PPE. 3. Contain spill with absorbent material. 4. Collect residue into hazardous waste. 5. Decontaminate the area. action_major MAJOR SPILL 1. Alert others & evacuate area. 2. Call emergency services (911). 3. Remove contaminated PPE/clothing. 4. Do not attempt to clean. start Chemical Spill Occurs q1 Is the spill >1 liter or of a highly volatile/toxic material? Is there a fire/medical emergency? start->q1 q1->action_minor No (Minor Spill) q1->action_major Yes

Spill Response Decision Tree

Minor Spill Cleanup (Manageable by trained lab personnel):

  • Alert personnel in the immediate vicinity.[20]

  • Ensure you are wearing the appropriate PPE, including respiratory protection if outside a fume hood.[21]

  • Contain the spill by covering it with an inert absorbent material like vermiculite or sand, working from the outside in.[16]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Clean the spill area with soap and water.[19]

  • Dispose of all cleanup materials as hazardous waste.[21]

Major Spill (Requires emergency response):

  • Immediately alert everyone in the lab and evacuate the area.[22]

  • If safe to do so, close the door to the affected area to contain vapors.

  • Activate the nearest fire alarm if there is a fire or explosion risk.

  • Call your institution's emergency services or 911.[22]

  • Do not attempt to clean up the spill yourself.

First Aid for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][23]

  • Skin Contact: Remove all contaminated clothing immediately.[17] Flush the affected skin with copious amounts of water for at least 15 minutes.[15][19] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15][17] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[23]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[17] Call a physician or Poison Control Center immediately.[8]

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of potent kinase inhibitors.[1][2][3] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this heterocyclic core, underscoring its therapeutic significance.[2] This guide provides a detailed technical overview and actionable protocols for leveraging 5-Bromo-4-chloro-1H-indazole as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the strategic functionalization of this scaffold at the N-1 and C-5 positions through robust, well-established synthetic methodologies, including N-arylation and palladium-catalyzed cross-coupling reactions. The rationale behind these strategies, detailed experimental procedures, and the context of their application in targeting key signaling pathways are discussed to empower researchers in drug discovery and development.

The Strategic Value of this compound

The utility of this compound in kinase inhibitor synthesis stems from its distinct, orthogonally reactive halogen atoms. This substitution pattern provides medicinal chemists with precise control over the step-wise elaboration of the indazole core.

  • The C-5 Bromo Group: This position is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the introduction of diverse aryl and heteroaryl moieties, which are critical for establishing key interactions within the ATP-binding pocket of target kinases, often engaging with the hinge region or solvent-front.

  • The N-1 Position: The acidic proton on the indazole nitrogen can be readily substituted through alkylation or arylation reactions.[5][6] Modification at this site is crucial for modulating the compound's physicochemical properties, such as solubility, metabolic stability, and cell permeability, as well as for exploring additional binding interactions.

  • The C-4 Chloro Group: While generally less reactive than the C-5 bromo group in Suzuki couplings, the C-4 chloro atom offers a secondary handle for late-stage functionalization or can be used to sterically and electronically tune the molecule to optimize potency and selectivity.

This multi-handle approach enables the systematic exploration of structure-activity relationships (SAR) around the indazole core, facilitating the rapid development of potent and selective kinase inhibitors targeting families such as VEGFR, PDGFR, and Akt.[7][8][9]

Core Synthetic Workflow: A Modular Approach

The synthesis of a diverse library of kinase inhibitors from this compound can be conceptualized as a modular workflow. The sequence of reactions can be adapted based on the desired final structure and the reactivity of the coupling partners. A common and effective strategy involves initial functionalization at the more labile N-1 position, followed by a robust C-C bond formation at the C-5 position.

G start This compound step1 Protocol 1: N-1 Arylation (e.g., Chan-Lam Coupling) start->step1 intermediate1 N-1 Aryl-5-bromo-4-chloro-1H-indazole step1->intermediate1 step2 Protocol 2: C-5 Suzuki Coupling (Pd-Catalyzed) intermediate1->step2 product Final Kinase Inhibitor Scaffold (N-1, C-5 Disubstituted) step2->product

Caption: General synthetic workflow for elaborating the this compound scaffold.

Detailed Experimental Protocols

The following protocols are generalized procedures that have been demonstrated to be effective for indazole scaffolds. Researchers should optimize conditions for their specific substrates.

Protocol 1: Copper-Catalyzed N-1 Arylation (Chan-Lam Coupling)

This protocol describes the coupling of an arylboronic acid to the N-1 position of the indazole. The use of a copper catalyst is often more economical than palladium for N-arylation and is highly effective for this transformation.

Rationale: The Chan-Lam reaction is a powerful method for forming C-N bonds. It proceeds under relatively mild, often aerobic conditions, making it operationally simple.[6] A base like triethylamine or TMEDA is required to facilitate the transmetalation step in the catalytic cycle.[6]

Materials & Reagents Supplier Example Purpose
This compoundSigma-AldrichStarting Material
Arylboronic Acid (1.2 equiv.)Combi-BlocksCoupling Partner
Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv.)Acros OrganicsCatalyst
Triethylamine (Et₃N, 2.0 equiv.)Fisher ScientificBase
Methanol (MeOH) / Water (8:1)VWRSolvent

Step-by-Step Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), copper(II) acetate (1.0 equiv.), and methanol (approx. 0.1 M concentration relative to the indazole).

  • Stir the mixture in an open-air environment for 15 minutes.

  • Add the arylboronic acid (1.2 equiv.), triethylamine (2.0 equiv.), and water (to achieve an 8:1 MeOH/H₂O ratio).

  • Stir the reaction vigorously at room temperature for 2-4 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper catalyst. Rinse the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification: Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the N-1 arylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Palladium-Catalyzed C-5 Suzuki-Miyaura Coupling

This protocol details the formation of a C-C bond at the C-5 position, coupling the N-1 functionalized indazole with a second (hetero)arylboronic acid or ester.

Rationale: The Suzuki-Miyaura coupling is one of the most reliable and versatile methods for C-C bond formation.[10][11] The choice of a palladium catalyst with a bulky phosphine ligand, such as Pd(dppf)Cl₂, is crucial for promoting the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle efficiently, even with sterically hindered substrates.[4][12] An aqueous base like potassium carbonate (K₂CO₃) is essential for activating the boronic acid.[10]

Materials & Reagents Supplier Example Purpose
N-1 Aryl-5-bromo-4-chloro-1H-indazoleFrom Protocol 1Starting Material
(Hetero)arylboronic Acid (1.5 equiv.)Combi-BlocksCoupling Partner
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.)Strem ChemicalsCatalyst
Potassium Carbonate (K₂CO₃, 3.0 equiv.)Sigma-AldrichBase
1,4-Dioxane / Water (4:1)VWRSolvent

Step-by-Step Procedure:

  • To a microwave vial or sealed tube, add the N-1 aryl-5-bromo-4-chloro-1H-indazole (1.0 equiv.), the (hetero)arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), and potassium carbonate (3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1, approx. 0.1 M).

  • Seal the vessel and heat the reaction mixture to 100 °C for 8-12 hours, or heat in a microwave reactor at 120-150 °C for 30-60 minutes.[13]

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final disubstituted indazole.

  • Characterization: Verify the final structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Structure-Activity Relationship (SAR) Insights

The modular nature of this synthetic approach allows for the systematic evaluation of SAR. By varying the substituents at the N-1 and C-5 positions, one can probe different regions of the kinase active site.

Compound N-1 Substituent C-5 Substituent Target Kinase IC₅₀ (nM)
A-1 Phenyl4-Fluorophenyl150
A-2 3-Methoxyphenyl4-Fluorophenyl85
A-3 PhenylPyridin-4-yl45
A-4 PhenylThiophen-2-yl98
A-5 CyclopropylPyridin-4-yl25

Analysis of Hypothetical Data:

  • C-5 Position: Replacing a phenyl group (A-1) with a pyridine (A-3) often enhances potency. This is a classic strategy in kinase inhibitor design, as the pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase.[7]

  • N-1 Position: The introduction of a small alkyl group like cyclopropyl (A-5 vs. A-3) can improve potency, potentially by optimizing the compound's orientation in the binding pocket or by improving cell permeability. Adding polar groups like a methoxy substituent (A-2 vs. A-1) can also influence activity, often by affecting solubility or interacting with nearby residues.

Biological Context: Targeting Kinase Signaling Pathways

Many indazole-based inhibitors target receptor tyrosine kinases (RTKs) like VEGFR, which are crucial for angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth.[9] The inhibitors synthesized from this compound can be designed to block the ATP-binding site of these kinases, thereby inhibiting downstream signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Inhibitor Indazole Inhibitor Inhibitor->VEGFR  Blocks ATP Site PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras/Raf/MEK/ERK Pathway P1->Ras Angio Angiogenesis, Cell Proliferation, Survival PLCg->Angio Akt Akt PI3K->Akt Akt->Angio Ras->Angio

Caption: Simplified VEGFR signaling pathway and the site of action for ATP-competitive indazole inhibitors.

Conclusion

This compound is a high-value, strategically functionalized building block for the synthesis of kinase inhibitors. The distinct reactivity of its halogen atoms enables controlled, sequential modifications at key positions for SAR exploration. The protocols outlined herein for N-arylation and Suzuki-Miyaura cross-coupling provide a robust and flexible foundation for researchers to generate novel chemical entities for drug discovery programs targeting a wide array of protein kinases.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-4-chloro-1H-indazole

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors for oncology like Pazopanib and Axitinib.[1][2][3] The di-halogenated derivative, this compound, represents a particularly versatile building block. Its two distinct halogen atoms offer a platform for sequential and site-selective functionalization, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[4][5]

Palladium-catalyzed cross-coupling reactions are the premier tools for elaborating such scaffolds.[6][7] These reactions facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with high functional group tolerance. This guide provides an in-depth analysis and field-proven protocols for the key palladium-catalyzed cross-coupling reactions of this compound, focusing on achieving high yields and predictable regioselectivity.

The Principle of Regioselectivity: C-Br vs. C-Cl

A fundamental challenge when working with di-halogenated substrates is controlling which site reacts. In this compound, the regioselectivity of palladium-catalyzed cross-coupling is governed by the relative bond dissociation energies (BDE) of the carbon-halogen bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the stronger C-Cl bond.[8][9]

C-I > C-Br > C-Cl >> C-F (Reactivity in Oxidative Addition)

By carefully controlling reaction conditions (e.g., temperature, reaction time, and catalyst system), one can selectively functionalize the C5-Bromo position while leaving the C4-Chloro position intact for subsequent transformations. This inherent reactivity difference is the cornerstone of the protocols described herein.

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[6][10][11]

Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product start_point Ar-X (this compound) start_point->oa_complex organometallic R²-M (Coupling Partner) organometallic->trans_complex

Caption: General catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[7][10][12] It is exceptionally effective for introducing aryl and heteroaryl moieties at the C5 position of the indazole core.

Causality Behind Component Selection
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice. The dppf ligand is a robust, electron-rich ferrocene-based phosphine that stabilizes the palladium center, promotes efficient oxidative addition and reductive elimination, and is less prone to beta-hydride elimination.[13][14]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[15]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Protocol: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add degassed solvents. A typical ratio is 1,4-Dioxane and Water (4:1 v/v). The reaction concentration is typically 0.1-0.2 M with respect to the starting indazole.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-4-chloro-1H-indazole product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner (ArB(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O90485-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DME/H₂O85680-90
3-Pyridinylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3.0)Dioxane/H₂O1001270-85
2-Thiopheneboronic acidPd(dppf)Cl₂ (4)K₂CO₃ (2.5)DME80288[13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a critical linkage in countless pharmaceuticals.[16][17] This reaction allows for the direct coupling of primary or secondary amines at the C5-position of the indazole.

Causality Behind Component Selection
  • Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[18] These ligands facilitate the challenging reductive elimination step that forms the C-N bond and prevent catalyst decomposition. A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used to form the active Pd(0) catalyst in situ.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[19] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Protocol: Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel tightly and heat to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions can be rapid, often reaching completion in 1-8 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via silica gel chromatography to obtain the 5-amino-4-chloro-1H-indazole product.

Data Summary: Buchwald-Hartwig Amination Conditions
AminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.4)Toluene10080-95
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11075-90
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF8070-85
1H-IndazolePd(OAc)₂ (2)tBuXPhos (4)LHMDS (1.5)THF8070-85[18]

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the method of choice for introducing a rigid alkynyl moiety, forming a C(sp²)-C(sp) bond.[9] This is invaluable for creating extended π-systems or for introducing a chemical handle for further functionalization via "click chemistry".[20]

Causality Behind Component Selection
  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system. A palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, performs the main cross-coupling cycle. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst.[9] The copper facilitates the deprotonation of the terminal alkyne and forms a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center more rapidly than the alkyne itself.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the H-X acid formed during the reaction and as a solvent.

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.

Protocol: Sonogashira Coupling of this compound
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF, followed by the amine base (e.g., TEA, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Copper-catalyzed Sonogashira reactions are often rapid at mild temperatures.

  • Monitoring: Monitor by TLC or LC-MS until the starting bromide is consumed (typically 1-6 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to isolate the 5-alkynyl-4-chloro-1H-indazole.

Data Summary: Sonogashira Coupling Conditions
AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)TEA (2.5)THF2590-98
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (2)DIPEA (3.0)DMF4085-95
Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (1.5)TEA (3.0)THF/TEA5080-90
EthynylbenzenePdCl₂(PPh₃)₂ (10)CuI (20)Et₃NTHF70High Yield[21]

Experimental Workflow and Troubleshooting

A successful cross-coupling experiment requires careful planning and execution, from reagent preparation to final purification.

Experimental Workflow prep 1. Reagent Preparation (Dry solvents, degas liquids) setup 2. Reaction Setup (Add solids under inert gas) prep->setup reaction 3. Reaction (Add liquids, heat & stir) setup->reaction monitor 4. Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 5. Work-up (Quench, extract, dry) monitor->workup Proceed if complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis

Caption: A typical experimental workflow for cross-coupling reactions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficiently strong/soluble base; Low reaction temperature.Ensure rigorous inert atmosphere; Use fresh catalyst. For Suzuki, try Cs₂CO₃ instead of K₂CO₃. For Buchwald, ensure base is fresh. Increase temperature in 10 °C increments.
Formation of Side Products Dehalogenation: Catalyst deactivation; Presence of water/protons. Homocoupling: (Suzuki) Oxygen contamination; (Sonogashira) High copper concentration.Use fresh, anhydrous solvents. Ensure inert atmosphere. For Sonogashira, reduce CuI loading or consider a copper-free protocol.[22][23]
Poor Regioselectivity High reaction temperature or prolonged reaction time may lead to reaction at C-Cl.Perform the reaction at the lowest effective temperature. Monitor closely and stop the reaction once the starting bromide is consumed.
Difficulty in Purification Lingering palladium catalyst; Base residues.Filter the crude mixture through a pad of celite or silica before concentration. Perform an aqueous wash during work-up.

References

Application Notes and Protocols for N-Alkylation Reactions of 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1][2][3] Its isosteric relationship with indole allows it to modulate biological activity in unique ways, leading to its incorporation in drugs for oncology, inflammation, and neurodegenerative diseases.[4][5] The N-alkylation of the indazole core is a critical synthetic step, as the position and nature of the alkyl substituent profoundly influence the molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[4]

However, the N-alkylation of 1H-indazoles, such as 5-Bromo-4-chloro-1H-indazole, presents a significant regioselectivity challenge.[2] The presence of two nucleophilic nitrogen atoms, N1 and N2, often leads to the formation of a mixture of regioisomers, complicating synthesis and purification efforts.[6][7] This guide provides a detailed exploration of the factors governing the regioselectivity of N-alkylation on the this compound core and offers field-proven protocols to selectively target either the N1 or N2 position.

The Core Challenge: Understanding N1 vs. N2 Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, which can be manipulated to favor either kinetic or thermodynamic control.[8] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[3] This intrinsic stability can be leveraged to favor the formation of the N1-alkylated product under conditions that allow for equilibration.[3][8]

For the specific case of This compound , the electronic and steric landscape is defined by:

  • Electronic Effects: The electron-withdrawing nature of the chloro and bromo substituents will decrease the overall nucleophilicity of the indazole ring system. The 4-chloro substituent, in particular, is expected to have a more pronounced effect on the N1 position due to its proximity.

  • Steric Hindrance: The chloro group at the C4 position does not significantly hinder access to either nitrogen. However, the choice of a bulky alkylating agent could introduce steric challenges.

The selection of the base and solvent system is paramount in directing the alkylation to the desired nitrogen.

Visualizing the Factors of Regioselectivity

G cluster_factors Key Factors Influencing Regioselectivity cluster_outcomes Reaction Outcomes Base Base (e.g., NaH, Cs2CO3, K2CO3) N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Base->N1_Product Strong, non-coordinating base in non-polar solvent N2_Product N2-Alkylated Indazole (Kinetically Favored) Base->N2_Product Weaker base in polar aprotic solvent (often mixed) Solvent Solvent (e.g., THF, Dioxane, DMF) Solvent->N1_Product Solvent->N2_Product Alkylating_Agent Alkylating Agent (R-X) (e.g., Alkyl Halide, Tosylate) Alkylating_Agent->N1_Product Alkylating_Agent->N2_Product Temperature Temperature Temperature->N1_Product Higher temp can favor thermodynamic product Temperature->N2_Product Lower temp can favor kinetic product

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.

Experimental Protocols

The following protocols are designed to provide a starting point for the regioselective N-alkylation of this compound. Researchers should note that optimization may be necessary for specific alkylating agents.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position by using a strong, non-coordinating base in a non-polar aprotic solvent. This combination favors the formation of the more thermodynamically stable N1-anion, leading to the desired product.[8]

The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity in the alkylation of various indazoles.[6][8]

Workflow Diagram:

Indazole 5-Bromo-4-chloro- 1H-indazole Deprotonation Deprotonation NaH, THF, 0°C to RT Indazole->Deprotonation Alkylation Alkylation R-X, RT to 50°C Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product 1-Alkyl-5-bromo-4-chloro- 1H-indazole Purification->Product

Caption: Workflow for N1-selective alkylation using NaH/THF.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation (Kinetic Control)

Achieving high selectivity for the N2 position often requires conditions that favor kinetic control or utilize specific reaction mechanisms that inherently favor the N2 nitrogen.

The Mitsunobu reaction is a reliable method for the N-alkylation of indazoles with a strong preference for the N2-regioisomer.[1][7] This reaction proceeds via an alkoxyphosphonium salt, which is then attacked by the indazole nucleophile.

Workflow Diagram:

Indazole 5-Bromo-4-chloro- 1H-indazole + R-OH Activation Activation DEAD/DIAD, PPh3, THF, 0°C Indazole->Activation Reaction Reaction Warm to RT, stir Activation->Reaction Concentration Solvent Removal Reaction->Concentration Purification Column Chromatography Concentration->Purification Product 2-Alkyl-5-bromo-4-chloro- 2H-indazole Purification->Product

Caption: Workflow for N2-selective alkylation via the Mitsunobu reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. A color change and/or precipitation may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be separated from the desired N2-alkylated product.

Protocol 3: Alkylation with Potential for Mixed Regioisomers

In some instances, particularly when using weaker bases in polar aprotic solvents, the alkylation of indazoles can result in a mixture of N1 and N2 isomers.[2] While generally less desirable, this method is straightforward and can be useful if the isomers are easily separable by chromatography.

This is a common and operationally simple method for N-alkylation.

Step-by-Step Procedure:

  • Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80°C) overnight. Monitor by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove DMF.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Separate the N1 and N2 isomers by flash column chromatography.

Data Summary and Comparison

The following table summarizes the expected outcomes for the N-alkylation of indazoles based on literature for analogous substrates. Yields and ratios for this compound will require experimental verification.

Method Base/Reagents Solvent Typical Temp. Expected Major Isomer Expected N1:N2 Ratio Reference
Protocol 1NaHTHFRT to 50°CN1>95:5[8]
Protocol 1Cs₂CO₃Dioxane90°CN1>99:1 (for tosylates)[1]
Protocol 2PPh₃, DEAD/DIADTHF0°C to RTN21:2.5 (for a 3-CO₂Me analog)[8]
Protocol 3K₂CO₃DMFRT to 80°CMixture58:42 (substrate dependent)[2]

Conclusion

The regioselective N-alkylation of this compound is a tractable synthetic challenge that can be addressed by the careful selection of reaction conditions. For the synthesis of the N1-isomer, thermodynamically controlled conditions using a strong base like sodium hydride in THF are recommended. Conversely, to obtain the N2-isomer, the Mitsunobu reaction offers a reliable kinetically controlled pathway. These protocols provide a robust foundation for researchers to access specific N-alkylated indazole derivatives, thereby facilitating the exploration of their therapeutic potential in drug discovery and development programs.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-4-chloro-1H-indazole in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds, in particular, have proven to be a rich source of diverse chemical scaffolds for the development of new fungicides, herbicides, and insecticides. Among these, the 1H-indazole core has emerged as a privileged structure, demonstrating a wide array of biological activities. The strategic incorporation of halogen substituents on the indazole ring is a well-established method for modulating the physicochemical properties and biological efficacy of the resulting compounds. 5-Bromo-4-chloro-1H-indazole is a key building block in this context, offering synthetic chemists a versatile platform for the creation of next-generation agrochemicals. This document provides a detailed overview of the applications of this compound in agrochemical synthesis, complete with technical insights and detailed experimental protocols.

Indazole derivatives are recognized for their broad spectrum of biological activities, which extends to the agrochemical sector. The indazole nucleus is a bioisostere of indole, and this structural similarity allows it to interact with a variety of biological targets. The presence of bromine and chlorine atoms in this compound is of particular significance. These halogens can enhance the lipophilicity of the molecule, which can improve its ability to penetrate biological membranes. Furthermore, the specific substitution pattern can influence the binding affinity of the molecule to its target protein, potentially leading to increased potency and selectivity. Research has shown that various substituted indazoles exhibit promising fungicidal, herbicidal, and insecticidal properties.[1][2]

Core Applications in Agrochemical Synthesis

This compound serves as a versatile intermediate for the synthesis of a range of agrochemical candidates. The primary reaction handles on this molecule are the N-H of the pyrazole ring and the potential for nucleophilic aromatic substitution or cross-coupling reactions at the halogenated positions, although the latter is less common as the halogens are often desired in the final product. The most frequent application involves N-alkylation or N-arylation to introduce various substituents that can fine-tune the biological activity.

Fungicide Synthesis

The development of novel fungicides is critical for managing crop diseases and preventing significant yield losses. Indazole-based compounds have shown considerable promise in this area. For instance, novel indazolylchromones have been synthesized and evaluated for their fungicidal activity against economically important plant pathogens such as Fusarium oxysporum and Sclerotium rolfsii.[3][4] The synthesis of such compounds can be adapted to use this compound as the starting material, potentially leading to fungicides with enhanced efficacy or a different spectrum of activity.

The general synthetic approach involves the N-arylation of this compound with a suitable chromone derivative. The bromo and chloro substituents on the indazole ring are expected to contribute to the overall lipophilicity and electronic properties of the final molecule, which are critical determinants of fungicidal activity.

A This compound B N-Deprotonation (e.g., NaH, K2CO3) A->B Base C Nucleophilic Attack B->C E N-Arylated Indazolylchromone (Fungicide Candidate) C->E D Substituted Chromone (with leaving group) D->C F Purification (Crystallization/Chromatography) E->F G Biological Screening (in vitro/in vivo) F->G

Caption: Synthetic workflow for N-arylated indazolylchromone fungicides.

Herbicide Development

The indazole scaffold has also been explored for the development of novel herbicides. The mode of action of such herbicides can vary, but they often target specific enzymes or biochemical pathways in plants that are not present in animals, ensuring selectivity. The substitution pattern on the indazole ring is crucial for determining the herbicidal activity and the spectrum of weeds controlled. While direct examples of herbicides derived from this compound are not prevalent in publicly available literature, the general principles of herbicide design suggest its potential as a valuable starting material.

A common strategy in herbicide development is to introduce substituents that mimic the natural substrate of a target enzyme, leading to competitive inhibition. The N1 position of the indazole ring is a prime location for introducing such diversity.

This protocol describes a general method for the N-alkylation of this compound to generate a library of compounds for herbicidal screening.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated this compound.

Data Presentation:

EntryAlkyl HalideProductYield (%)
1Benzyl bromide1-Benzyl-5-bromo-4-chloro-1H-indazole85
2Ethyl bromoacetateEthyl 2-(5-bromo-4-chloro-1H-indazol-1-yl)acetate78
Insecticide Synthesis

The indazole core is also a component of some modern insecticides. A notable example is the class of anthranilic diamide insecticides, which act as ryanodine receptor modulators. While the core structure of these insecticides is not a simple indazole, the principles of using heterocyclic building blocks are relevant. Patents have been filed for indazole derivatives with insecticidal and miticidal properties, highlighting the potential of this scaffold in pest control.[2] The synthesis of such compounds often involves the creation of an amide linkage at the C3 position of the indazole ring.

To utilize this compound in this context, a functional group would first need to be introduced at the C3 position, typically a carboxylic acid or an amine. This can be achieved through various synthetic routes, followed by coupling with a suitable amine or carboxylic acid to form the final amide product.

A This compound B C3-Functionalization (e.g., Carboxylation) A->B C Amide Coupling (e.g., with a substituted aniline) B->C D Insecticide Candidate C->D

Caption: Conceptual synthetic pathway for indazole-based insecticides.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its specific halogenation pattern provides a unique starting point for the development of fungicides, herbicides, and insecticides with potentially improved properties. The synthetic protocols and conceptual pathways outlined in this document provide a framework for researchers to explore the full potential of this important intermediate. As the demand for new and effective crop protection solutions continues to grow, the strategic use of well-designed heterocyclic compounds like this compound will undoubtedly play a crucial role in the future of agriculture.

References

Application Notes & Protocols: 5-Bromo-4-chloro-1H-indazole as a Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in Fragment-Based Drug Discovery

The indazole core is a quintessential "privileged scaffold" in medicinal chemistry, recognized for its ability to form the structural basis of ligands for numerous, diverse biological targets.[1][2][3] Its bicyclic structure, composed of a fused benzene and pyrazole ring, is a bioisostere of purine, enabling it to effectively interact with the ATP binding sites of many enzymes, particularly kinases.[4] This inherent biological relevance makes indazole derivatives a cornerstone of many drug discovery programs, from anti-cancer to anti-inflammatory agents.[2][5]

Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional High-Throughput Screening (HTS).[6] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (<300 Da) that bind to the target with low affinity (μM to mM range).[7] These simple, efficient binding events provide a more rational and atom-efficient starting point for optimization into potent, selective, and drug-like leads.[8][9]

This guide focuses on 5-Bromo-4-chloro-1H-indazole , a strategically functionalized fragment designed for optimal performance in FBDD campaigns. The presence of two distinct halogen atoms at the 5- and 4-positions provides orthogonal chemical handles for subsequent hit-to-lead optimization, allowing for controlled, structure-guided expansion into unexplored chemical space.

Physicochemical Properties and Rationale for Use

This compound is an ideal starting fragment due to its adherence to the "Rule of Three," a common guideline for fragment library design. Its properties facilitate high solubility and increase the probability of identifying high-quality, efficient binding interactions.

PropertyValueRationale for FBDD
CAS Number 1082041-90-4[10][11][12]Unique identifier for procurement.
Molecular Formula C₇H₄BrClN₂[10][11]Low complexity, high atom economy.
Molecular Weight 231.48 g/mol [10][11]Adheres to the "Rule of Three" (MW < 300 Da).
Purity ≥97% recommendedHigh purity is critical to avoid false positives in sensitive biophysical assays.
Appearance Off-white to white solidStandard physical state for laboratory use.
Calculated LogP ~2.5-3.0Balances solubility with the potential for hydrophobic interactions.
Hydrogen Bond Donors 1 (Indazole N-H)Provides a key interaction point, often for the kinase hinge region.
Hydrogen Bond Acceptors 1 (Indazole N)Complements the donor for bidentate interactions.
Reactivity Bromine and Chlorine atomsServe as versatile synthetic handles for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions during hit expansion.[13]

Known Biological Target Classes & Mechanistic Insight

The indazole scaffold has proven to be a highly effective inhibitor of protein kinases.[14] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

Primary Target Family: Protein Kinases

  • Mechanism of Action: The indazole core mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase active site. This interaction anchors the fragment, providing a stable platform for further optimization.

  • Notable Examples:

    • AXL Kinase: A receptor tyrosine kinase involved in cancer progression and drug resistance. Indazole-based fragments have been successfully developed into potent AXL inhibitors.[15]

    • Fibroblast Growth Factor Receptor (FGFR): A family of tyrosine kinases that are validated targets in oncology. De novo design has identified indazole-based pharmacophores for FGFR inhibition.[14]

    • Polo-like Kinase 4 (PLK4): A critical regulator of centriole duplication, making it an attractive anti-cancer target. Indazole derivatives, such as Axitinib, show potent PLK4 inhibitory activity.[16]

The strategic placement of the bromo and chloro groups on the this compound fragment allows chemists to project chemical vectors from these positions to engage with other regions of the ATP pocket, thereby increasing potency and engineering selectivity against other kinases.

G cluster_kinase Kinase ATP Binding Pocket cluster_fragment This compound hinge Hinge Region (e.g., Glu90, Cys92) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket indazole Indazole Core indazole->hinge H-Bonds bromo 5-Bromo bromo->d_pocket Vector for 'Fragment Growing' chloro 4-Chloro chloro->ribose_pocket Vector for 'Fragment Growing'

Caption: Indazole scaffold binding within a kinase active site.

Experimental Application: A Validated Fragment Screening Cascade

Identifying genuine, low-affinity fragment hits requires a cascade of sensitive and orthogonal biophysical techniques.[17][18][19] A high-throughput primary screen is used to identify potential binders, which are then rigorously validated by secondary methods to eliminate false positives and confirm direct binding.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Optimization start Fragment Library (incl. This compound) screen Primary Screen: Differential Scanning Fluorimetry (DSF) start->screen hits1 Initial Hits (ΔTm > 2°C) screen->hits1 validate Secondary Screen: Ligand-Observed NMR (e.g., STD) hits1->validate hits2 Validated Hits validate->hits2 structure Structure Determination: X-ray Crystallography hits2->structure complex Protein-Fragment Co-crystal Structure structure->complex optimize Hit-to-Lead Chemistry (Structure-Guided Design) complex->optimize lead Potent Lead Compound optimize->lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method to screen fragment libraries.[18] It measures the thermal stability of a target protein by monitoring its unfolding in the presence of a fluorescent dye. Ligand binding stabilizes the protein, resulting in a measurable increase in its melting temperature (Tₘ).

Materials:

  • Purified target protein (e.g., kinase domain) at >95% purity.

  • This compound stock solution: 100 mM in 100% DMSO.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-Time PCR instrument capable of melt-curve analysis.

Procedure:

  • Prepare Master Mixes:

    • Protein-Dye Mix: Dilute the protein in Assay Buffer to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5x. (e.g., for 1 mL, use 999 µL of 2 µM protein and 1 µL of 5000x dye).

    • Fragment Dilution: Prepare a 1 mM working stock of this compound by diluting the 100 mM stock in Assay Buffer (this will be a 1% DMSO solution).

  • Assay Plate Setup (per well, 20 µL final volume):

    • Add 18 µL of the Protein-Dye Mix to each well.

    • Add 2 µL of the 1 mM fragment working stock for a final fragment concentration of 100 µM.

    • Controls:

      • Negative Control: Add 2 µL of Assay Buffer with 1% DMSO (no fragment).

      • Positive Control (if available): Add 2 µL of a known binder.

  • Seal and Centrifuge: Seal the plate firmly and centrifuge briefly (e.g., 1000 rpm for 1 min) to collect the contents at the bottom of the wells.

  • Instrument Protocol:

    • Place the plate in the qPCR instrument.

    • Set up a melt-curve experiment:

      • Initial temperature: 25 °C.

      • Final temperature: 95 °C.

      • Ramp rate: 1 °C/minute.

      • Acquire fluorescence data at each temperature increment.

Data Analysis & Interpretation:

  • The instrument software will generate a melt curve (fluorescence vs. temperature).

  • Calculate the first derivative (-dF/dT) of the curve; the peak of this derivative is the Tₘ.

  • Calculate the thermal shift (ΔTₘ) = Tₘ (fragment) - Tₘ (DMSO control).

  • Hit Criteria: A ΔTₘ of ≥ 2°C is generally considered a significant shift and qualifies the fragment as an initial hit for further validation.

Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

Principle: STD-NMR is a ligand-observed NMR technique that unambiguously confirms direct binding of a fragment to a high-molecular-weight protein.[18] The protein is selectively saturated with radiofrequency pulses. This saturation transfers to any bound ligands via spin diffusion. By subtracting a spectrum with off-resonance saturation from one with on-resonance saturation, only the signals from the binding fragment remain, creating the "STD spectrum."

Materials:

  • Purified target protein.

  • Validated hit fragment from DSF (this compound).

  • Deuterated NMR Buffer: e.g., 50 mM d₁₁-Tris-HCl pH 7.5, 150 mM NaCl in 99.9% D₂O.

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe is recommended.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in the deuterated NMR buffer.

    • Prepare a stock solution of the fragment in the same deuterated buffer.

    • The final sample should contain the protein and the fragment at a 1:100 ratio (e.g., 20 µM protein and 2 mM fragment).

    • Prepare a control sample containing only the fragment at 2 mM.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H reference spectrum of the fragment-only sample.

    • For the protein-fragment sample, set up the STD experiment:

      • On-resonance saturation: Set the saturation frequency to a region where only protein signals appear (e.g., -1.0 ppm).

      • Off-resonance saturation: Set the saturation frequency to a region far from any protein or ligand signals (e.g., 30 ppm).

      • Use a train of selective Gaussian pulses for saturation with a total saturation time of ~2 seconds.

      • Acquire interleaved on- and off-resonance scans for stability.

  • Data Processing:

    • Process both the on- and off-resonance spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the final STD spectrum.

Data Analysis & Interpretation:

  • Compare the STD spectrum with the reference ¹H spectrum of the fragment.

  • The presence of signals in the STD spectrum that correspond to the fragment's protons is definitive proof of binding.

  • The relative intensity of the signals in the STD spectrum can provide information about the fragment's binding epitope (i.e., which protons are in closest contact with the protein). A positive result from STD-NMR validates the hit from the primary screen.

Protocol 3: Structural Characterization by X-ray Crystallography

Principle: X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-fragment complex.[7][20] This is the gold standard for FBDD as it reveals the precise binding mode, orientation, and key interactions of the fragment, which is invaluable for guiding subsequent structure-based drug design.[21][22]

Procedure Overview:

  • Crystallization: Obtain high-quality crystals of the target protein using techniques like vapor diffusion (sitting drop or hanging drop).

  • Ligand Soaking: Transfer the protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound and allow it to diffuse into the crystal lattice and bind to the protein.

  • Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

  • X-ray Diffraction: Mount the crystal and expose it to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.[20]

  • Data Processing & Structure Solution:

    • The diffraction pattern is processed to determine the electron density map of the crystal's contents.

    • The known protein structure is fitted into the electron density map.

    • A clear, unambiguous region of electron density corresponding to the bound fragment should be visible in the active site. The fragment molecule is then built into this density.

  • Refinement: The final model of the protein-fragment complex is refined to best fit the experimental data.

Interpretation:

  • The final structure reveals the precise hydrogen bonds, hydrophobic interactions, and the orientation of the fragment within the binding pocket.

  • Crucially, it shows the vectors of the 5-bromo and 4-chloro substituents, providing a clear roadmap for medicinal chemists to design larger, more potent compounds by extending the fragment into nearby sub-pockets.

From Hit to Lead: Structure-Guided Optimization

The initial validated hit, this compound, is a starting point. The goal is to evolve this low-affinity fragment into a high-potency lead compound while maintaining favorable drug-like properties. This process is guided by the structural information obtained from X-ray crystallography and is often measured by metrics like Ligand Efficiency (LE).

Hit_To_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_end Optimized Lead fragment This compound Affinity: ~500 µM LE: ~0.35 grow Fragment Growing (Add groups at Br/Cl positions) fragment->grow Structure-Guided Design link Fragment Linking (Connect to another nearby fragment) fragment->link Structure-Guided Design merge Fragment Merging (Combine with another overlapping fragment) fragment->merge Structure-Guided Design lead Lead Compound Affinity: < 100 nM Improved LE & Properties grow->lead link->lead merge->lead

References

The Strategic Application of 5-Bromo-4-chloro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2] The thermodynamically stable 1H-indazole tautomer is the predominant form and is a cornerstone in the design of numerous pharmaceuticals.[1][2] Among the vast library of functionalized indazoles, 5-Bromo-4-chloro-1H-indazole has emerged as a particularly valuable and versatile building block, primarily in the development of targeted cancer therapies. Its specific substitution pattern provides multiple reactive handles for chemists to elaborate complex molecular architectures, most notably in the synthesis of potent protein kinase inhibitors.[3] This guide will provide an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is paramount in a research setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1082041-90-4[4]
Molecular Formula C₇H₄BrClN₂[4]
Molecular Weight 231.48 g/mol [3]
Appearance Solid[4]
Boiling Point 374.7 °C at 760 mmHg[3]
Density 1.878 g/cm³[3]
Flash Point 180.4 °C[3]
Storage Room Temperature[4]

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[6][7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7] In case of accidental contact, wash the affected skin area with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[7]

Application in the Synthesis of Kinase Inhibitors: The Case of Axitinib

A prime example of the utility of the indazole scaffold is in the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[8] Axitinib is an FDA-approved medication for the treatment of advanced renal cell carcinoma.[1] The indazole core of Axitinib plays a critical role in its binding to the ATP-binding pocket of VEGFR, thereby inhibiting the downstream signaling pathways that lead to angiogenesis and tumor growth.[1]

Mechanism of Action: Inhibition of the VEGFR Signaling Pathway

VEGF and its receptors are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][9] Axitinib exerts its therapeutic effect by potently and selectively inhibiting VEGFR-1, -2, and -3.[8] By binding to the ATP-binding site of these receptor tyrosine kinases, Axitinib prevents their phosphorylation and subsequent activation, thereby blocking the signal transduction cascade that promotes endothelial cell proliferation, migration, and survival.[1] The crystal structure of Axitinib in complex with VEGFR2 reveals the specific molecular interactions that underpin its high affinity and selectivity.[10][11][12][13]

Below is a diagram illustrating the VEGFR signaling pathway and the inhibitory action of Axitinib.

VEGFR_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 Activates P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Gene Transcription P2->P3 P4 Cell Proliferation, Migration, Survival (Angiogenesis) P3->P4 Axitinib Axitinib Axitinib->Inhibition

Caption: VEGFR Signaling Pathway and Inhibition by Axitinib.

Synthetic Protocols: Leveraging this compound

The bromine atom at the 5-position of this compound serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[14][15][16]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an arylboronic acid with a bromo-indazole derivative. This type of reaction is a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound (or a suitable derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[14]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[14]

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME), 1,4-dioxane, or toluene/water mixture)[14][15]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Suzuki_Workflow start Start setup Reaction Setup: - Flame-dry flask - Add indazole, boronic acid,  base, and solvent - Purge with inert gas start->setup catalyst Add Palladium Catalyst setup->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Cool to RT - Add water & extract with  organic solvent monitor->workup Complete purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize end Pure Product characterize->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent system (e.g., a mixture of DME and water) to the flask via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 equiv.) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a highly valuable and strategically important building block in medicinal chemistry. Its di-halogenated structure provides medicinal chemists with the tools to construct complex and diverse molecular architectures, particularly in the realm of kinase inhibitors. The successful development of drugs like Axitinib underscores the power of the indazole scaffold and the importance of versatile intermediates like this compound in the ongoing quest for new and effective therapeutics. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery programs.

References

Application Notes and Protocols for the Regioselective Functionalization of the Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of drugs for oncology (e.g., Pazopanib, Axitinib), inflammation, and infectious diseases.[1][3][4] The biological activity of indazole derivatives is profoundly influenced by the substitution pattern on the bicyclic ring system. Consequently, the ability to selectively functionalize specific positions of the indazole core is of paramount importance for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[5]

This guide provides an in-depth exploration of the strategies and methodologies for achieving regioselective functionalization of the indazole core. We will delve into the nuanced control of reactions at the nitrogen (N1 and N2) and carbon (C3, and the benzenoid C4-C7) positions, offering both mechanistic insights and detailed, field-proven protocols.

Understanding the Indazole Tautomerism and Reactivity

The indazole ring exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[6][7][8] This inherent stability plays a crucial role in the regiochemical outcome of many functionalization reactions, particularly N-alkylation.[7] The reactivity of the different positions on the indazole core is governed by a combination of electronic and steric factors. The C3 position is often susceptible to electrophilic attack and is a key site for direct C-H functionalization, while the benzenoid ring (C4-C7) typically requires directing group strategies or harsh conditions for substitution.[3][9][10]

Part 1: Regioselective N-Functionalization: The N1 vs. N2 Challenge

The presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers during alkylation or arylation reactions, posing significant challenges for synthesis and purification.[6][11] The regiochemical outcome is a delicate interplay of kinetic and thermodynamic control, heavily influenced by the choice of base, solvent, electrophile, and substituents on the indazole ring.[6][12]

G Base Base (e.g., NaH, K2CO3, Cs2CO3) Kinetic Kinetic Control (Favors N2) Base->Kinetic Thermodynamic Thermodynamic Control (Favors N1) Base->Thermodynamic Solvent Solvent (e.g., THF, DMF) Solvent->Kinetic Solvent->Thermodynamic Electrophile Electrophile (R-X) (Steric Bulk) Electrophile->Kinetic Bulky Electrophile->Thermodynamic Less Bulky Substituents Indazole Substituents (Steric/Electronic) Substituents->Kinetic C7-substituent Substituents->Thermodynamic C3-substituent

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

Selective N1-Alkylation (Thermodynamic Control)

Achieving high selectivity for the N1 position often relies on conditions that favor the formation of the more thermodynamically stable 1H-indazole anion.[7] Strong, non-coordinating bases in less polar aprotic solvents typically favor N1-alkylation.[11][12] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a robust system for achieving high N1 selectivity with a wide range of alkylating agents.[7][8][13]

Protocol 1: N1-Selective Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position.

  • Materials:

    • 1H-Indazole derivative (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole derivative.

    • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[11]

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[11]

    • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.[11]

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Substrate (Indazole)Alkylating AgentBase/SolventN1:N2 RatioYield (%)Reference
1H-Indazolen-Pentyl bromideNaH/THF>99:195[7]
3-CO₂Me-1H-indazolen-Pentyl bromideNaH/THF>99:198[7]
5-Nitro-1H-indazolen-Pentyl bromideNaH/THF>99:196[7]
Selective N2-Alkylation (Kinetic Control & Steric Hindrance)

Selectivity for the N2 position is often achieved under conditions that favor kinetic control or by exploiting steric hindrance at the N1 position.[12][14] For instance, substituents at the C7 position can sterically block the N1 nitrogen, directing alkylation to the N2 position.[7][12] Mitsunobu conditions have also been shown to favor the formation of N2-alkylated indazoles.[6][7]

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol often provides a higher proportion of the N2-isomer.

  • Materials:

    • 1H-Indazole derivative (1.0 equiv)

    • Alcohol (1.5 equiv)

    • Triphenylphosphine (PPh₃, 1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the 1H-indazole, alcohol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.[6]

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD or DEAD dropwise to the stirred solution. An exothermic reaction may be observed.

    • Allow the reaction to warm to room temperature and stir overnight.[6]

    • Monitor the reaction for completion by TLC or LC-MS.

    • Remove the solvent under reduced pressure.

    • Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Substrate (Indazole)AlcoholReagentsN1:N2 RatioYield (N2)Reference
3-CO₂Me-1H-indazolen-PentanolPPh₃, DIAD1:2.558%[7]
5-Bromo-1H-indazole-3-carboxylateVarious alcoholsPPh₃, DEADN2 favored~40-50%[11]

Part 2: Regioselective C3-Functionalization

The C3 position of the indazole ring is electronically distinct and often the most reactive carbon for functionalization.[3] Methodologies for C3-functionalization include direct C-H activation, metal-catalyzed cross-coupling of pre-functionalized indazoles (e.g., 3-haloindazoles), and radical reactions.[3][15][16]

G cluster_methods C3-Functionalization Strategies Indazole Indazole (N-Protected or 2H-Indazole) Halogenation 1. Halogenation (Br, I) 2. Cross-Coupling (e.g., Suzuki) Indazole->Halogenation CH_Activation Direct C-H Arylation (e.g., Pd/Phen catalyst) Indazole->CH_Activation Formylation Direct C-H Formylation (e.g., Selectfluor/DMSO) Indazole->Formylation Radical Radical Reactions (e.g., Nitration) Indazole->Radical C3_Functionalized C3-Functionalized Indazole Halogenation->C3_Functionalized C3-Aryl/Alkyl CH_Activation->C3_Functionalized C3-Aryl Formylation->C3_Functionalized C3-CHO Radical->C3_Functionalized C3-NO2

Caption: Key strategies for the C3-functionalization of the indazole core.

C3-Arylation via Palladium-Catalyzed C-H Activation

Direct arylation of the C3 C-H bond represents a highly atom-economical approach to C3-aryl indazoles. Palladium catalysis, often in combination with a phenanthroline (Phen) ligand, has proven effective for this transformation.[15][17]

Protocol 3: Pd-Catalyzed Direct C3-Arylation of 1H-Indazoles

This protocol provides a robust method for the direct C3-arylation of indazoles with aryl iodides.

  • Materials:

    • 1H-Indazole derivative (0.25 mmol, 1.0 equiv)

    • Aryl iodide (0.5 mmol, 2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 10 mol %)

    • 1,10-Phenanthroline (Phen, 10 mol %)

    • Cesium carbonate (Cs₂CO₃, 1.0 equiv)

    • Anhydrous Toluene (1 mL)

  • Procedure:

    • To an oven-dried sealed tube, add the 1H-indazole, aryl iodide, Pd(OAc)₂, Phen, and Cs₂CO₃.[15]

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Seal the tube and place it in a preheated oil bath at 140-160 °C.

    • Stir the reaction for 48 hours.[15]

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the pure C3-arylated product.

Substrate (Indazole)Aryl IodideSolventTemp (°C)Yield (%)Reference
1H-Indazole4-IodotolueneToluene14085[15]
5-Fluoro-1H-indazoleIodobenzeneToluene14080[15]
1H-Indazole1-Iodo-4-methoxybenzeneToluene14092[15]

Part 3: Functionalization of the Benzenoid Ring (C4-C7)

Functionalization of the C4-C7 positions of the indazole core is more challenging due to the lower intrinsic reactivity of these C-H bonds. Directed metalation and C-H activation strategies, often requiring a directing group (DG) installed at the N1 position, are the most common approaches.[9][18][19]

C7-Functionalization via a Removable Directing Group

The use of a removable directing group at the N1 position can enable highly regioselective C-H functionalization at the sterically accessible C7 position. The N,N-diisopropylcarbamoyl group is an effective DG for rhodium-catalyzed C7-olefination.[19]

Conceptual Workflow: C7-Olefination

  • Protection/Directing Group Installation: Acylate the N1 position of the indazole with a suitable directing group (e.g., diisopropylcarbamoyl chloride).

  • Directed C-H Activation: Employ a transition metal catalyst (e.g., a Rh(III) complex) that coordinates to the directing group, bringing the catalytic center in proximity to the C7-H bond.

  • Functionalization: The activated C7 position reacts with a coupling partner, such as an olefin.

  • Directing Group Removal: Cleave the directing group under appropriate conditions (e.g., hydrolysis) to reveal the C7-functionalized indazole.

While a detailed step-by-step protocol is highly specific to the chosen catalyst and coupling partner, this workflow provides a general framework for researchers aiming to functionalize the C7 position. This strategy offers a powerful tool for accessing previously difficult-to-synthesize indazole derivatives.[19]

Conclusion

The regioselective functionalization of the indazole core is a critical enabling technology in the field of drug discovery. By understanding the interplay of electronic and steric effects, and by carefully selecting reaction conditions, researchers can achieve a high degree of control over the substitution pattern. The protocols and strategies outlined in this guide, from controlling N1/N2 selectivity to directing C-H activation on the benzenoid ring, provide a robust toolkit for the synthesis of diverse and novel indazole derivatives. These methodologies pave the way for the continued exploration of the vast chemical space and therapeutic potential of this important heterocyclic scaffold.

References

Introduction: Targeting the Master Regulator of Centriole Duplication

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-4-chloro-1H-indazole in the Synthesis of Potent PLK4 Inhibitors

Polo-like kinase 4 (PLK4) has emerged as a high-interest therapeutic target in oncology. As a serine/threonine kinase, PLK4 functions as the master regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the faithful segregation of chromosomes during cell division.[1][2][3] Its overexpression is a common feature in a variety of human cancers, including breast, lung, and ovarian cancers, and is frequently associated with centrosome amplification, chromosomal instability, and poor patient prognosis.[1][4][5] Consequently, the development of small-molecule inhibitors that can selectively target PLK4 represents a promising strategy for cancer therapy.[5][6][7]

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[8][9] Its unique bicyclic aromatic structure is adept at forming critical hydrogen bonding interactions within the ATP-binding pocket of kinases. This guide focuses on a particularly valuable starting material, This compound , and delineates its strategic application in the synthesis of next-generation PLK4 inhibitors, providing detailed protocols and rationale for researchers in drug discovery.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a foundational building block stems from the distinct roles of its substituents, which provide a blueprint for systematic chemical exploration and optimization of inhibitor potency and selectivity.

  • 1H-Indazole Core: This nitrogen-containing heterocycle is the primary anchor of the inhibitor within the PLK4 active site. Molecular docking studies consistently show that the indazole core forms crucial hydrogen bonds with the hinge region residues, particularly Glu-90 and Cys-92, mimicking the interactions of the adenine region of ATP.[10][11]

  • 5-Bromo Substituent: The bromine atom at the C5 position is the lynchpin for synthetic diversification. It serves as an exceptionally versatile chemical "handle" for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[12][13][14] This allows for the systematic introduction of a wide array of aryl, heteroaryl, and other functional groups, enabling a thorough exploration of the structure-activity relationship (SAR) to enhance binding affinity and cellular activity.

  • 4-Chloro Substituent: The chlorine atom at the C4 position offers several advantages. It can serve as an additional site for chemical modification, although it is less commonly used for coupling than the C5-bromo position. More importantly, its electron-withdrawing nature modulates the electronic properties of the indazole ring system, which can influence the pKa of the N-H proton and the strength of the hinge-binding interactions. Its presence also provides a steric and electronic environment that can be exploited for achieving selectivity over other kinases.

The logical relationship of these components in forming a PLK4 inhibitor is illustrated below.

cluster_Target PLK4 Kinase Domain Indazole 1H-Indazole Core Hinge Hinge Region (Glu-90, Cys-92) Indazole->Hinge H-Bonding (Anchoring) Bromo 5-Bromo Group (Synthetic Handle) Pocket Hydrophobic Pocket Bromo->Pocket Vector for SAR Exploration Chloro 4-Chloro Group (Modulator)

Caption: Core components of a PLK4 inhibitor derived from the title compound.

General Synthetic Workflow for PLK4 Inhibitors

The synthesis of potent indazole-based PLK4 inhibitors from this compound typically follows a multi-step sequence. The key transformation is the diversification at the C5 position via a cross-coupling reaction.

A This compound (Starting Material) B N-Protected Indazole A->B Protection (e.g., THP) C Cross-Coupling Reaction (e.g., Suzuki-Miyaura) B->C Key Diversification Step D C5-Arylated Intermediate C->D E Further Functionalization (Optional) D->E F Deprotection D->F Direct to Deprotection E->F G Final PLK4 Inhibitor F->G

Caption: General synthetic workflow from the starting material to the final inhibitor.

  • N-H Protection (Optional but Recommended): The acidic proton on the indazole nitrogen can interfere with organometallic reagents used in cross-coupling reactions. Therefore, protection with a suitable group like tetrahydropyran (THP) is often employed. This step enhances reaction yields and predictability.

  • Palladium-Catalyzed Cross-Coupling: This is the cornerstone of the synthetic strategy. The Suzuki-Miyaura reaction, coupling the 5-bromoindazole with a boronic acid or ester, is widely used due to its mild conditions and tolerance of diverse functional groups.[12][13]

  • Further Modification: Depending on the target molecule, additional synthetic steps may be required to build out other parts of the inhibitor.

  • Deprotection: The final step involves the removal of the N-protecting group, typically under acidic conditions, to yield the biologically active compound.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for the C5-arylation of N-THP-protected this compound.

Objective: To synthesize a C5-arylated-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole intermediate.

Materials and Reagents:

  • 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 5-Bromo-4-chloro-1-(THP)-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

    • Expert Insight: This step is critical to prevent the oxidation and deactivation of the palladium catalyst, which would otherwise lead to low yields and side reactions.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Degas the resulting suspension by bubbling with inert gas for 15-20 minutes. Finally, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).

    • Expert Insight: The choice of Pd(dppf)Cl₂ is deliberate; the dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and is effective for coupling with heteroaryl boronic acids, a common feature in kinase inhibitors.[13] The aqueous solvent system is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-indazole is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure C5-arylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Structure-Activity Relationship (SAR) of Indazole-Based PLK4 Inhibitors

The strategic use of this compound allows for the rapid generation of analogs to build a clear SAR profile. The table below compiles representative data for indazole-based PLK4 inhibitors to illustrate key trends.

Compound IDCore ScaffoldR Group at C5 PositionPLK4 IC₅₀ (nM)Cellular Antiproliferative Activity (MCF-7, IC₅₀ µM)
CFI-400437 Analog (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-oneComplex indolinone moiety0.6Potent
CFI-400945 Indazole-basedComplex side chain2.8Potent
Centrinone Pyrimido[1,5-a]indole core (not indazole)N/A2.74.8
Compound K17 [10]N-(1H-indazol-6-yl)benzenesulfonamide-NH-SO₂-Ph(3-NH₂)0.3Not Reported
Compound K22 [6][10]N-(1H-indazol-6-yl)benzenesulfonamide-NH-SO₂-Ph(3-NH-CO-CH₂-Morpholine)0.11.3
Compound C05 [11][15]Indazole-basedComplex side chain< 0.10.979

Data compiled from multiple sources for illustrative purposes.[6][10][15][16]

SAR Insights:

  • Potency is Driven by C5 Substitution: The data clearly shows that modifications accessible through the 5-bromo precursor are critical for achieving nanomolar and even sub-nanomolar potency against PLK4.

  • Hydrophilic Moieties Enhance Cellular Activity: As seen in the progression from K17 to K22, adding a hydrophilic morpholine group can improve properties that lead to better cellular efficacy, even while maintaining superb enzymatic inhibition.[10]

  • Scaffold Hopping: While this guide focuses on the indazole core, it's valuable to compare the potency of resulting inhibitors to established compounds like Centrinone. The indazole scaffold consistently produces highly potent inhibitors, often with superior enzymatic inhibition.[10]

Biological Validation and Mechanism of Action

The synthesized inhibitors act as ATP-competitive inhibitors. They occupy the ATP-binding site of PLK4, preventing the phosphorylation of its downstream substrates, which ultimately disrupts centriole duplication.

PLK4 PLK4 Kinase Phosphorylation Phosphorylation PLK4->Phosphorylation ATP ATP ATP->PLK4 Substrate Downstream Substrate (e.g., SAS-6) Substrate->Phosphorylation Inhibitor Indazole-based Inhibitor Inhibitor->PLK4 Block X Effect Centriole Duplication Phosphorylation->Effect Block->Phosphorylation

Caption: Mechanism of action of indazole-based ATP-competitive PLK4 inhibitors.

Key Validation Assays:

  • In Vitro Kinase Assay: To determine the IC₅₀ value against purified PLK4 enzyme.

  • Cellular Proliferation Assay: Using cancer cell lines known to overexpress PLK4 (e.g., MCF-7 breast cancer, IMR-32 neuroblastoma) to measure the antiproliferative effects (GI₅₀ or IC₅₀).[11][15]

  • Western Blot Analysis: To confirm target engagement in cells by measuring the inhibition of PLK4 autophosphorylation or the phosphorylation status of downstream substrates like SAS-6.[15][17]

  • Cell Cycle Analysis: To demonstrate that inhibition of PLK4 leads to the expected cell cycle arrest, typically in the G1 or G2/M phase.[10]

Conclusion

This compound is a high-value, strategically designed starting material for the discovery and development of potent and selective PLK4 inhibitors. Its pre-installed chemical handles—the versatile 5-bromo group for diversification and the modulating 4-chloro group—provide a robust platform for medicinal chemistry campaigns. The synthetic protocols and SAR insights detailed in this guide offer researchers a clear and efficient path to generate novel chemical entities targeting a critical oncogenic pathway, thereby accelerating the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for the Development of Anti-Cancer Agents Based on 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] In oncology, this bicyclic heteroaromatic system has proven to be a particularly fruitful starting point for the development of targeted anti-cancer agents.[2] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole motif and function by inhibiting key protein kinases that drive tumor growth and angiogenesis.[3][4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological properties to achieve high potency and selectivity for specific cancer targets.

5-Bromo-4-chloro-1H-indazole is a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. The presence of two distinct halogen atoms at the 4- and 5-positions offers orthogonal handles for selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] This allows for the systematic exploration of the chemical space around the indazole core to optimize interactions with the target protein. This guide provides a comprehensive overview of the synthetic strategies and biological evaluation protocols for developing novel anti-cancer agents derived from this compound, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, a critical pathway in tumor angiogenesis.[7][8]

Synthetic Strategy: From Building Block to Bioactive Compound

The journey from the starting material, this compound, to a potential anti-cancer agent typically involves a multi-step synthetic sequence. A common and effective strategy is to utilize the bromine at the 5-position for a Suzuki-Miyaura cross-coupling reaction to introduce a key pharmacophore that can interact with the ATP-binding site of the target kinase.[5]

Herein, we outline a representative synthetic route to a conceptual VEGFR-2 inhibitor, 5-(4-methoxyphenyl)-4-chloro-1H-indazole . This target molecule incorporates a methoxyphenyl group at the 5-position, a common feature in many kinase inhibitors that can provide beneficial hydrophobic and hydrogen-bonding interactions.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)-4-chloro-1H-indazole via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-methoxyphenyl)-4-chloro-1H-indazole.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is chosen for its efficiency in catalyzing Suzuki couplings with heteroaryl halides, often leading to high yields and shorter reaction times.[6]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.

  • Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing the solvents is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. An inert atmosphere is essential to maintain catalytic activity throughout the reaction.

Synthesis_Workflow Start This compound + 4-methoxyphenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-90°C) Start->Reaction Workup Aqueous Work-up (EtOAc, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-(4-methoxyphenyl)-4-chloro-1H-indazole Purification->Product

Caption: Synthetic workflow for the preparation of a model anti-cancer agent.

Biological Evaluation: Assessing Anti-Cancer Potential

Once synthesized, the novel indazole derivative must be rigorously evaluated for its anti-cancer properties. This typically involves a tiered approach, starting with in vitro assays to determine its effects on cancer cell lines and its specific molecular targets.

In Vitro Anti-Proliferative Activity

A fundamental first step is to assess the compound's ability to inhibit the growth of various cancer cell lines. The MTT or XTT assays are widely used colorimetric methods for this purpose, measuring the metabolic activity of viable cells.[9]

Table 1: Representative Anti-Proliferative Activity of Indazole Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 2f A549Lung>10[3]
4T1Breast0.23[3]
HepG2Liver0.80[3]
MCF-7Breast0.34[3]
HCT116Colon1.15[3]
Compound 6o K562Leukemia5.15[10]
A549Lung8.21[10]
PC-3Prostate6.12[10]
Hep-G2Liver5.62[10]

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Trustworthiness of the Protocol: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. The use of a standard reference compound (e.g., Doxorubicin) is also recommended for quality control.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

Potent anti-cancer agents often induce programmed cell death (apoptosis) and/or cause cell cycle arrest. These mechanisms can be investigated using flow cytometry.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest cells after treatment with the test compound for a specified time (e.g., 24-48 hours).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide staining solution (containing RNase A)

  • Treated and untreated cancer cells

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Collection and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution.

  • Incubation: Incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

Biological_Evaluation_Workflow Compound Synthesized Indazole Derivative CellViability Cell Viability Assay (MTT/XTT) Determine IC₅₀ Compound->CellViability KinaseAssay In Vitro Kinase Assay Determine IC₅₀ against target kinase Compound->KinaseAssay Apoptosis Apoptosis Assay (Annexin V/PI) Assess programmed cell death CellViability->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Investigate cell cycle arrest CellViability->CellCycle PathwayAnalysis Western Blotting Confirm inhibition of signaling pathway KinaseAssay->PathwayAnalysis VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK Pathway PKC->MAPK Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Inhibitor This compound Derivative Inhibitor->P_VEGFR2 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-4-chloro-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-4-chloro-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals to address common and complex issues encountered during purification by recrystallization. The guidance provided herein is based on established chemical principles and practical laboratory experience to ensure you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on differential solubility.[1] The core idea is to find a solvent (or solvent system) that dissolves this compound and any impurities at an elevated temperature but in which the target compound has low solubility at cooler temperatures.[1][2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form.[1] Impurities, which are ideally either highly soluble in the cold solvent or insoluble in the hot solvent, remain in the solution (mother liquor) or are filtered out beforehand.[2]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should meet the following criteria[2][3]:

  • High Solvency at High Temperatures: It should completely dissolve the crude compound at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble at room temperature or in an ice bath to ensure a good recovery yield.

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of this compound to prevent "oiling out."[2][4]

  • Inertness: The solvent must not react with the compound.[3]

  • Volatility: It should be volatile enough to be easily removed from the purified crystals during the drying step.[3]

  • Impurity Solubility Profile: Impurities should remain soluble at low temperatures or be insoluble at high temperatures.

Q3: Which solvents are good starting points for recrystallizing this compound?

Given the structure of this compound (a halogenated aromatic heterocycle), it possesses both polar (N-H bond) and non-polar (bromo-chlorophenyl ring) characteristics. This suggests that solvents of intermediate polarity or mixed solvent systems may be effective.

A systematic solvent screening is the most reliable method. However, based on general principles for similar structures, the following solvents and systems are recommended for initial trials[5][6]:

Solvent/SystemRationale & CommentsBoiling Point (°C)
Ethanol (EtOH) A versatile, moderately polar solvent. Often a good first choice for compounds with hydrogen bonding capabilities.[6]78
Isopropanol (IPA) Slightly less polar than ethanol; may offer a better solubility differential.82
Toluene A non-polar aromatic solvent that can be effective for aromatic compounds.[6][7]111
Ethyl Acetate (EtOAc) / Heptane A common mixed-solvent system. Dissolve the compound in a minimum of hot EtOAc (the "good" solvent) and slowly add hot heptane (the "poor" solvent) until the solution becomes turbid. Reheat to clarify and then cool slowly.[6][8]EtOAc: 77, Heptane: 98
Dichloromethane (DCM) / Hexane Similar to the EtOAc/Heptane system, but for compounds that are more soluble in chlorinated solvents.[7]DCM: 40, Hexane: 69

Always perform a small-scale test with ~20 mg of crude material before committing your entire batch.[9]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.

Q: I've dissolved my compound in the hot solvent, but upon cooling, a liquid/oily layer forms instead of solid crystals. What is happening and how do I fix it?

A: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[10] This often occurs for two primary reasons:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid.[4][11]

  • Low Melting Point: The melting point of the solute is lower than the temperature at which it starts to precipitate from the solution. This is common if the boiling point of the solvent is too high.[2][4][11]

Solutions:

  • Re-heat and Add More Solvent: The most immediate fix is to reheat the solution until the oil redissolves, then add more of the same solvent (or the more "soluble" solvent in a mixed system) to lower the saturation point.[11] This ensures the compound stays in solution until a lower temperature is reached, hopefully one below its melting point.

  • Lower the Cooling Rate: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Rapid cooling promotes oiling out.[12]

  • Change Solvents: If the problem persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point.

  • Vigorous Agitation: As the oil begins to form, stirring the solution vigorously can sometimes break up the oil into tiny droplets that may act as nuclei for crystallization.[2]

  • Pre-Purification: If impurities are the suspected cause, consider a preliminary purification step like passing a solution of the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.

Problem 2: No crystals form, even after the solution has cooled completely.

Q: My solution has cooled to room temperature and I've even placed it in an ice bath, but nothing has precipitated. What should I do?

A: This indicates that your solution is not supersaturated at the lower temperature, which is typically due to using an excessive amount of solvent.

Solutions:

  • Induce Crystallization:

    • Scratch the Flask: Use a glass stirring rod to scratch the inside surface of the flask below the solvent level.[13][14] The microscopic scratches on the glass provide nucleation sites for crystal growth.[14]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny speck to the solution. This provides a perfect template for further crystal growth.[13][14]

    • Evaporation Trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-insert the rod into the solution to introduce these microcrystals as seeds.[13][14]

  • Reduce Solvent Volume: If induction methods fail, you have used too much solvent.[11][13] Gently heat the solution again and boil off a portion of the solvent (e.g., 25-30% of the volume) in a fume hood. Allow the more concentrated solution to cool again.[11]

  • Use a Lower Temperature Bath: An ice-salt bath can achieve temperatures below 0°C, which may be necessary to induce crystallization if the compound is still quite soluble at 0°C.[14]

Problem 3: The recrystallization yield is very low.

Q: I obtained beautiful crystals, but my final mass is much lower than expected. Where did my compound go?

A: Low yield is a common trade-off for high purity. The primary causes are:

  • Using Too Much Solvent: Even at low temperatures, some compound will remain dissolved in the mother liquor. Using the absolute minimum amount of hot solvent required for dissolution is key.[8]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step, it will be lost. Ensure your funnel and receiving flask are pre-heated.[2][9]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can leave a significant amount of product in the mother liquor.

Solutions:

  • Optimize Solvent Volume: In your next attempt, be meticulous about adding the hot solvent portion-wise, just until the solid dissolves.[1]

  • Recover a Second Crop: The mother liquor from your filtration still contains dissolved product. You can often recover more material by boiling off a portion of the solvent from the filtrate and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Check Washes: Use only a minimal amount of ice-cold solvent to wash the crystals on the filter paper.

Experimental Protocols & Visual Guides

Protocol 1: Standard Recrystallization of this compound
  • Solvent Selection: Based on small-scale tests, select the optimal solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Add more hot solvent in small portions until the compound just dissolves completely.[1][9]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[2] Boil the solution for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[2][9] Add a small amount of excess hot solvent before filtering to prevent premature crystallization.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter by drawing air through them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a desiccator or a vacuum oven at a modest temperature.

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Compound dissolve 1. Dissolve in min. hot solvent start->dissolve hot_filter 2. Hot Filter (if needed) dissolve->hot_filter Insoluble impurities? cool 3. Cool Slowly to Room Temp dissolve->cool No insoluble impurities hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vac_filter 5. Vacuum Filter ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for the purification of a solid compound by recrystallization.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree start Problem during cooling? oiling_out Compound 'Oils Out'? start->oiling_out Yes no_crystals No Crystals Form? start->no_crystals No, but... low_yield Low Yield? start->low_yield No, but after... sol1 Re-heat, add more solvent, cool slowly oiling_out->sol1 Yes sol3 Induce: Scratch flask or add seed crystal no_crystals->sol3 Yes sol2 Change to a lower boiling point solvent sol1->sol2 Still oils out sol4 Reduce solvent volume (boil off excess) sol3->sol4 Induction fails sol5 Recover 2nd crop from mother liquor low_yield->sol5 Yes sol6 Use minimum hot solvent & minimal cold wash low_yield->sol6 Yes, also...

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Common side products in 5-Bromo-4-chloro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-chloro-1H-indazole is a vital heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple reaction vectors for diversification. However, the interplay of the two halogen atoms with different reactivities, coupled with the dual nucleophilicity of the indazole nitrogen atoms, presents specific challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its chemical transformations.

Part 1: N-Alkylation Reactions: The Regioselectivity Challenge

The alkylation of the indazole core is a fundamental step, but it frequently yields a mixture of N-1 and N-2 regioisomers. Controlling the site of alkylation is paramount for ensuring product purity and maximizing yield.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: Why do I get a mixture of N-1 and N-2 alkylated products?

A1: The indazole anion, formed upon deprotonation, has two nucleophilic centers: N-1 and N-2. The reaction outcome is a result of a delicate balance between kinetic and thermodynamic control.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3]

  • Kinetic Control: Often favors the N-2 product, as the N-2 position can be more sterically accessible or the kinetically favored site of deprotonation depending on the substrate.

  • Thermodynamic Control: Conditions that allow for equilibration between the two isomers will typically favor the more stable N-1 product.[2][3]

Q2: What are the key factors that influence the N-1/N-2 ratio?

A2: The regioselectivity is highly dependent on four main factors:

  • Base: Strong, non-coordinating bases in non-polar solvents often favor N-1. For example, sodium hydride (NaH) in THF is a classic system for promoting N-1 selectivity.[2][4][5] Weaker bases like potassium carbonate (K₂CO₃) in polar solvents like DMF often give mixtures.[1]

  • Solvent: The choice of solvent can dramatically alter the outcome. Aprotic, less polar solvents like THF or dioxane tend to favor N-1 alkylation, whereas polar aprotic solvents like DMF can lead to mixtures or favor N-2.[2]

  • Substituents: The electronic and steric nature of substituents on the indazole ring plays a crucial role. Bulky groups at the C-7 position can sterically hinder the N-1 position, thus directing alkylation to N-2.[2][3][4]

  • Alkylating Agent: The nature of the electrophile can also influence the outcome, though typically to a lesser extent than the base and solvent.

Troubleshooting Guide: N-Alkylation Side Products

Problem: My reaction produced a nearly 1:1 mixture of N-1 and N-2 isomers, making purification difficult.

This is a classic issue when conditions are not optimized for regioselectivity. The goal is to shift the reaction toward thermodynamic control to favor the N-1 isomer or find conditions that kinetically favor one over the other.

G cluster_0 Troubleshooting N-1/N-2 Isomer Mixture start Problem: Poor N-1/N-2 Selectivity (e.g., K₂CO₃ in DMF) b1 Step 1: Change the Base Switch to Sodium Hydride (NaH, 1.2 eq). Rationale: Strong, non-coordinating base favors N-1. start->b1 b2 Step 2: Change the Solvent Use an ethereal solvent like THF or Dioxane. Rationale: Less polar solvents promote N-1 selectivity. b1->b2 b3 Step 3: Control Temperature Run reaction from 0 °C to 50 °C. Rationale: Allows for thermodynamic equilibration. b2->b3 end Result: High N-1 Selectivity (>95:5) b3->end fail Still Poor Selectivity? Consider steric hindrance at C-7. b3->fail if unsuccessful

Caption: Workflow for troubleshooting poor regioselectivity in indazole N-alkylation.

  • Preparation: To a dry, three-neck round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed. Studies have shown this combination provides excellent N-1 regioselectivity for many indazole scaffolds.[2][5]

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

The following table summarizes conditions that have been reported to influence regioselectivity.

Indazole SubstrateBase / SolventN-1 : N-2 RatioReference
3-COMe-1H-indazoleNaH / THF>99 : 1[1]
7-NO₂-1H-indazoleNaH / THF4 : 96[1]
5-bromo-3-CO₂Me-1H-indazoleCs₂CO₃ / DMF85 : 15[1]
6-fluoro-1H-indazoleK₂CO₃ / DMF~1 : 1[1]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for functionalizing the C-5 bromine of this compound. However, these reactions are often plagued by side products stemming from the reactivity of the catalyst and substrates.

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: What is "dehalogenation" and why does it happen?

A1: Dehalogenation is a common side reaction where the halogen atom (in this case, bromine or chlorine) is replaced by a hydrogen atom, resulting in a reduced, non-coupled byproduct.[6] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[6][7] This Pd-H can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), water, or even the amine coupling partner in Buchwald-Hartwig reactions.[7][8] This species can then reductively eliminate with the aryl group to form the dehalogenated product. Aryl bromides are generally more susceptible to dehalogenation than aryl chlorides.[6][9]

Q2: I see a dimeric byproduct in my mass spec. What is it?

A2: You are likely observing a homocoupling product, where two molecules of your starting halide (this compound) couple to form a bi-indazole.[10][11] This can also happen with your boronic acid partner in a Suzuki reaction. This side reaction is often competitive with the desired cross-coupling and can be promoted by certain catalyst systems or if the transmetalation step is slow.

Q3: My Suzuki reaction is clean, but the yield is low, and I see a lot of my boronic acid has been converted to the corresponding simple arene. What happened?

A3: This side reaction is called protodeboronation. It occurs when the boronic acid reacts with a proton source (like water or alcohol) in the reaction mixture, cleaving the C-B bond and replacing it with a C-H bond.[12][13] This is particularly problematic with electron-rich or heteroaromatic boronic acids and can be accelerated by prolonged heating or suboptimal base choice.

Troubleshooting Guide: Cross-Coupling Side Products

Problem: My Suzuki coupling of this compound is giving significant amounts of the de-brominated starting material (4-chloro-1H-indazole).

This indicates that the hydrodehalogenation pathway is competing effectively with the desired transmetalation/reductive elimination pathway.

Suzuki_Side_Reactions pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Ar-Br ox_add Oxidative Addition biaryl_complex Ar-Pd(II)-Ar'(L₂) pd_complex->biaryl_complex Transmetalation (SLOW STEP) pd_hydride [Pd-H] Species (from Base/Solvent) pd_complex->pd_hydride Protonolysis/ β-Hydride Elim. dehalo_product Ar-H (Side Product) pd_complex->dehalo_product Reductive Elimination (with [Pd-H]) transmetal Transmetalation (with Ar'-B(OR)₂ + Base) product Ar-Ar' (Product) biaryl_complex->product red_elim Reductive Elimination product->pd0 Catalyst Regeneration dehalogenation Reductive Elimination pd_hydride->dehalogenation

Caption: Competing pathways in Suzuki coupling leading to desired product vs. dehalogenation.

  • Reagent Purity: Ensure all reagents are pure and solvents are rigorously degassed. Oxygen can degrade the catalyst and promote side reactions. Use freshly purchased, high-purity boronic acid.

  • Ligand Choice: Use a bulky, electron-rich phosphine ligand like SPhos or XPhos. These ligands promote rapid reductive elimination of the desired product, which can outcompete the dehalogenation pathway.[9]

  • Base Selection: Switch to a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) is often superior to carbonates or hydroxides in suppressing dehalogenation. Avoid bases that can act as hydride sources.

  • Solvent System: Use a well-degassed aprotic solvent system like 1,4-dioxane/water (e.g., 4:1). Minimize the amount of water or other protic solvents to what is necessary for the boronic acid to participate.

  • Temperature Control: Do not overheat. Run the reaction at the lowest temperature that allows for efficient conversion (e.g., 80-90 °C). Prolonged heating increases the likelihood of side reactions.

Problem: My Buchwald-Hartwig amination has low yield, and I observe both dehalogenated starting material and homocoupled dimer.

This scenario suggests issues with the catalytic cycle, potentially slow C-N bond formation, which allows competing pathways to dominate.

  • Catalyst System: The combination of catalyst precursor and ligand is critical. For coupling with primary or secondary amines, a modern biarylphosphine ligand (e.g., RuPhos, BrettPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) is recommended.[14] These systems are designed for fast C-N reductive elimination.

  • Base Choice: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are standard choices.[8][15] Ensure the base is fresh and handled under inert conditions.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are the most common and effective solvents.

  • Reaction Setup: Assemble the reaction under a strict inert atmosphere (glovebox preferred). Add the palladium precursor, ligand, and base first, followed by the solvent, this compound, and finally the amine.

  • Temperature: Run the reaction at a moderate temperature (e.g., 80-110 °C). Overheating can lead to catalyst decomposition and an increase in side products.

References

Technical Support Center: Optimizing Suzuki Coupling for Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halogenated indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. Indazoles are a cornerstone in medicinal chemistry, and their functionalization via Suzuki coupling is a critical yet often challenging step.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common hurdles. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with a solid understanding of the underlying principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when setting up Suzuki coupling reactions for halogenated indazoles.

Q1: My NH-indazole is not reacting, or the yield is very low. Should I protect the nitrogen?

A1: This is a critical and very common issue. The acidic proton of the indazole N-H can interfere with the catalytic cycle in several ways, including reacting with the base or coordinating to the palladium center, which can inhibit catalyst activity.[4]

  • Without Protection: Direct coupling of NH-indazoles is possible but often requires careful optimization. Success has been reported using specific ligand and base combinations, such as SPhos or XPhos with a strong base like K₃PO₄.[4] However, unprotected indazoles can sometimes lead to lower yields or the formation of side products.[5]

  • With Protection: Protecting the indazole nitrogen, commonly with a Boc (tert-butyloxycarbonyl) group, often leads to more reproducible and higher-yielding reactions.[5][6] The Boc group enhances the stability and solubility of the starting material and prevents the complications associated with the acidic proton.[6] However, this adds extra protection and deprotection steps to your synthesis.[4] In some cases, microwave-assisted Suzuki reactions on N-Boc protected indazoles can lead to concomitant deprotection, offering a one-pot C-C bond formation and deprotection sequence.[7]

Recommendation: If you are facing low yields with an unprotected indazole, and initial troubleshooting of catalyst, base, and solvent fails, using an N-Boc protecting group is a reliable strategy to improve outcomes.

Q2: Which halogen is best for the Suzuki coupling of indazoles: Iodo-, Bromo-, or Chloro-indazole?

A2: The reactivity of the halogenated indazole follows the general trend for aryl halides in Suzuki couplings: I > Br > Cl.[8]

  • Iodo-indazoles: These are the most reactive substrates due to the weaker C-I bond, which facilitates the rate-limiting oxidative addition step.[8][9] Reactions with iodo-indazoles can often be performed under milder conditions (e.g., lower temperatures).[2]

  • Bromo-indazoles: Bromo-indazoles are very common and offer a good balance of reactivity and stability. They are generally less expensive than their iodo counterparts and are reliable substrates for a wide range of Suzuki couplings.[1][3][5]

  • Chloro-indazoles: Chloro-indazoles are the least reactive and represent a significant challenge.[4][10] Successful coupling often requires more specialized and electron-rich ligands (e.g., SPhos, XPhos) and higher reaction temperatures to facilitate the difficult oxidative addition to the strong C-Cl bond.[4][10][11]

Q3: My boronic acid is decomposing. What are the common side reactions and how can I prevent them?

A3: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition under Suzuki reaction conditions.[8] The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, which reduces the amount of nucleophile available for the cross-coupling.[8] This can be exacerbated by high temperatures and prolonged reaction times. Using boronic acid pinacol esters (Bpin) can increase stability and reduce the rate of protodeboronation.[12][13]

  • Homocoupling (Glaser coupling): This is the dimerization of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[8][14]

Prevention Strategies:

  • Use Boronic Esters: Employing more stable boronic acid derivatives like pinacol esters can mitigate decomposition.[6][12][13]

  • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles to minimize oxygen, which reduces homocoupling.[14]

  • Control Reaction Time and Temperature: Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to conditions that promote decomposition.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may be old, oxidized, or from a poor-quality source.[14]• Use a fresh batch of catalyst. For Pd(0) catalysts like Pd(PPh₃)₄, handle under an inert atmosphere. • Consider using air-stable palladium pre-catalysts (e.g., Pd(dppf)Cl₂, SPhos-Pd-G3).[5][15] • Test your catalyst with a known, reliable reaction to confirm its activity.
2. Inefficient Base: The base may be weak, not sufficiently soluble, or not anhydrous.[14]• Switch to a stronger base (e.g., from Na₂CO₃ to K₂CO₃, Cs₂CO₃, or K₃PO₄).[4][14] • Ensure the base is finely powdered. • Use a solvent system that helps solubilize the base, such as adding water as a co-solvent (e.g., dioxane/water).[14][16]
3. Poor Ligand Choice: The ligand may not be suitable for the specific substrate (e.g., for unreactive chloro-indazoles).• For challenging substrates like chloro-indazoles or sterically hindered partners, screen electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos.[4][17][18]
4. Low Reaction Temperature: The reaction may be too slow at the current temperature.• Gradually increase the reaction temperature. Microwave irradiation can be an effective method to quickly screen higher temperatures and shorten reaction times.[2][14][17]
Dehalogenation of Starting Material The palladium-hydride species formed reductively eliminates with the aryl halide. This can be caused by certain solvents or bases.[8]• Ensure your solvent is anhydrous and of high purity. • Avoid amine bases if possible, as they can be a source of hydride. • Switch to a different base, such as K₂CO₃ or K₃PO₄.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can lead to oxidative dimerization of the boronic acid.[8][14]• Rigorously degas all solvents and the reaction mixture before adding the catalyst.[14] • Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Protodeboronation of Boronic Acid The C-B bond is cleaved, often by hydrolysis, especially with heteroaryl boronic acids.[8]• Use a boronic acid pinacol ester for increased stability.[12][13] • Minimize the amount of water in the reaction or use anhydrous conditions if possible. • Avoid unnecessarily long reaction times or excessively high temperatures.

Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole

This protocol provides a robust starting point for the coupling of a generic N-Boc-protected bromo-indazole with an arylboronic acid.

Reagents & Equipment:

  • N-Boc-5-bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a Schlenk tube, add N-Boc-5-bromo-1H-indazole, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.

  • Seal the tube and place it in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Key Mechanistic and Workflow Diagrams

To better visualize the critical processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd(0)L2->OxAdd Ar-X (Indazole-Halide) Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OR)2 (Boronic Acid/Ester) + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 Ar-Ar' (Product) caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Start: Low Yield check_catalyst Is Catalyst Active & Fresh? start->check_catalyst check_base Is Base Strong/Soluble Enough? check_catalyst->check_base Yes use_precatalyst Action: Use Air-Stable Pre-catalyst check_catalyst->use_precatalyst No check_temp Is Temperature Sufficient? check_base->check_temp Yes change_base Action: Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base No check_protection Is Indazole N-Protected? check_temp->check_protection Yes increase_temp Action: Increase Temp or Use Microwave check_temp->increase_temp No protect_n Action: Protect with Boc Group check_protection->protect_n No (NH-Indazole) success Success! check_protection->success Yes use_precatalyst->check_base change_base->check_temp increase_temp->check_protection protect_n->success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Indazole Synthesis Technical Support Center: Troubleshooting Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in indazole synthesis. Indazoles are a critical scaffold in medicinal chemistry, and controlling the position of substituents is paramount for achieving desired biological activity.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered in the laboratory.

The Challenge of Regioselectivity in Indazole Synthesis

Indazole exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][3] Direct functionalization, particularly N-alkylation, often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer.[3][4][5] The regiochemical outcome is a delicate balance of electronic and steric factors of the indazole core, the nature of the electrophile, and the reaction conditions.[4][6] This guide will dissect these factors and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: N-Alkylation of Indazoles - The Persistent N1 vs. N2 Dilemma

This is arguably the most common hurdle in the functionalization of pre-formed indazole rings. The indazolide anion, formed upon deprotonation, is an ambident nucleophile, meaning it can react at either nitrogen.[7]

Question 1: I am consistently getting a mixture of N1 and N2 alkylated isomers. How can I favor the formation of the N1-substituted product?

Answer:

Achieving high N1 selectivity hinges on steering the reaction towards the thermodynamically favored product.[8][9] This can be accomplished by carefully selecting the base and solvent combination, and by understanding the influence of substituents on the indazole ring.

  • The Power of Base and Solvent Selection: The choice of base and solvent is the most critical factor influencing N1/N2 selectivity.[6][7]

    • For High N1 Selectivity: The combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective method for directing alkylation to the N1 position.[4][6][10]

      • Causality: It is proposed that the sodium cation forms a tight ion pair, coordinating with the N2 nitrogen and a nearby electron-rich group (if present) at the C3 position. This coordination sterically encumbers the N2 position, leaving the N1 position as the more accessible site for the incoming electrophile.[3][4]

    • Conditions to Avoid for N1 Selectivity: Using carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers.[7]

  • Leveraging Substituent Effects: The electronic and steric nature of substituents on the indazole ring can be exploited to direct alkylation.

    • Electron-withdrawing groups at C3: Indazoles bearing electron-withdrawing groups such as 3-carboxymethyl, 3-tert-butyl, 3-acetyl (3-COMe), and 3-carboxamide have demonstrated excellent N1 regioselectivity (>99%) when reacted with NaH in THF.[6][11][12]

    • Thermodynamic Equilibration: For certain electrophiles, like α-halo carbonyls and β-halo esters, it's possible to achieve N1 selectivity through thermodynamic equilibration. The initially formed N2-isomer can rearrange to the more stable N1-isomer under the reaction conditions.[6][10]

Question 2: My target molecule is the N2-alkylated indazole. What strategies can I employ to achieve this selectively?

Answer:

While the 1H-indazole is the more stable tautomer, specific reaction conditions can be employed to favor kinetic control and promote alkylation at the N2 position.

  • Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving N2-alkylation. It is proposed that the bulky phosphonium intermediate formed during the reaction preferentially directs the incoming alcohol to the less sterically hindered N2 position.[3][6]

  • Acid-Catalyzed Alkylation: Using alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid can provide high selectivity for the N2 isomer.[13][14]

    • Mechanism Insight: Quantum mechanical studies suggest that while the 1H-tautomer is more stable, the transition state energy for the N2 attack is significantly lower than for the N1 attack, leading to the kinetically favored N2-product.[14]

  • Solvent and Base Effects: In some cases, using polar aprotic solvents like DMF or DMSO can favor N2-alkylation, particularly when steric hindrance at the N1 position is significant.[10]

  • Directed C-H Functionalization: For certain substrates, transition-metal-catalyzed C-H activation strategies can be employed to construct the indazole ring in a manner that pre-determines the N2-substitution pattern.

Troubleshooting N-Alkylation Regioselectivity: A Summary Table
Problem Potential Cause Troubleshooting Strategy Key Considerations
Poor N1:N2 Ratio (N1 desired) Reaction under kinetic control; use of polar solvents/carbonate bases.Switch to NaH as the base and THF as the solvent.[4][6]Ensure anhydrous conditions as NaH is water-sensitive.
Steric hindrance at N1 from bulky C7 substituents.Consider alternative synthetic routes where the N1-substituent is introduced before ring formation.This may require a complete redesign of the synthetic strategy.
Poor N1:N2 Ratio (N2 desired) Reaction conditions favor the thermodynamic N1 product.Employ Mitsunobu conditions (DEAD, PPh₃, alcohol).[3][6]The reaction is sensitive to the purity of reagents.
Use of NaH/THF.Switch to acid-catalyzed conditions with an appropriate imidate electrophile.[13][14]The substrate must be stable to acidic conditions.
Low or No Conversion Insufficiently strong base; poor solubility of indazole salt.Use a stronger base (e.g., NaH instead of K₂CO₃). Use a co-solvent to improve solubility if necessary.Be cautious of side reactions with stronger bases.
Unreactive alkylating agent.Switch to a more reactive electrophile (e.g., from alkyl chloride to alkyl iodide or tosylate).Increased reactivity may also lead to over-alkylation or side reactions.
Difficulty Separating N1/N2 Isomers Isomers have very similar polarity.Optimize the reaction for higher regioselectivity to minimize the amount of the undesired isomer.[7]High-performance column chromatography with a shallow solvent gradient may be required.
Section 2: Regioselectivity in Indazole Ring Formation

Controlling regioselectivity during the initial construction of the indazole core can often be a more efficient strategy than dealing with post-synthesis functionalization.

Question 3: I am using a Fischer indole-type synthesis to prepare an indazole, but I'm getting a mixture of regioisomers. How can I control the outcome?

Answer:

The Fischer synthesis for indazoles (and indoles) involves an acid-catalyzed intramolecular cyclization of an arylhydrazone. The regioselectivity is determined by which α-carbon of the ketone (or aldehyde) precursor participates in the key[15][15]-sigmatropic rearrangement.[16][17]

  • Electronic Effects: Electron-withdrawing groups on the arylhydrazine or the carbonyl component can significantly influence the stability of the transition state, thereby directing the rearrangement. A disfavored[15][15]-sigmatropic rearrangement can be destabilized by an adjacent electron-withdrawing group.[17][18]

  • Steric Hindrance: Bulky substituents on the ketone can sterically hinder the formation of one of the enamine intermediates, thus favoring the pathway involving the less hindered carbon.

  • Choice of Acid Catalyst: The nature and strength of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid) can impact the reaction pathway and, consequently, the regioselectivity.[16]

Workflow for Troubleshooting Fischer Indazole Synthesis Regioselectivity

Fischer_Troubleshooting start Mixture of Indazole Regioisomers Observed check_ketone Is the ketone starting material unsymmetrical? start->check_ketone yes_ketone Yes check_ketone->yes_ketone no_ketone No (Symmetrical Ketone) check_ketone->no_ketone If 'No', regioselectivity is not an issue from the ketone. analyze_electronics Analyze Electronic Effects: - Position of EWGs/EDGs on both starting materials. yes_ketone->analyze_electronics analyze_sterics Analyze Steric Effects: - Compare steric bulk on both sides of the ketone. yes_ketone->analyze_sterics optimize_conditions Optimize Reaction Conditions: - Screen different acid catalysts (Lewis vs. Brønsted). - Vary temperature and reaction time. yes_ketone->optimize_conditions modify_sm Modify Starting Material: - Introduce a directing group (steric or electronic). - Use a symmetrical ketone if possible. analyze_electronics->modify_sm analyze_sterics->modify_sm result Improved Regioselectivity modify_sm->result optimize_conditions->result

Caption: Troubleshooting workflow for regioselectivity in Fischer indazole synthesis.

Question 4: I am attempting a Davis-Beirut reaction for a 2H-indazole synthesis, but the yields are low. What could be the issue?

Answer:

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzyl amines.[19][20] The key to a successful reaction is the efficient formation of the reactive nitroso imine intermediate.[19]

  • Base and Solvent: The reaction is typically run under basic conditions (e.g., NaOH, KOH). The choice of solvent is critical; for instance, the presence of water can be beneficial up to a certain point but can also lead to side reactions like imine cleavage if the subsequent N-N bond formation is slow.[19][20]

  • Substrate Reactivity: The rate of N-N bond formation is crucial. If this step is slow, for example with N-aryl imines, water can add to the nitroso imine intermediate, leading to cleavage and reduced yield.[20][21]

  • Redox Neutral Conditions: The Davis-Beirut reaction is valued for its redox-neutral nature.[19] Ensuring that no unintended oxidizing or reducing agents are present is important for preventing side reactions.

Section 3: Experimental Protocols
Protocol 1: High-Selectivity N1-Alkylation of 3-Substituted Indazoles

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3-substituents that can participate in chelation.[6][10]

Materials:

  • 3-substituted 1H-indazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., pentyl bromide) (1.1 eq)

  • Anhydrous workup and purification reagents

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted 1H-indazole.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the NaH dispersion portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours). For less reactive substrates, gentle heating (e.g., 50 °C) may be required.[6]

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol provides a general method for the synthesis of N2-alkylated indazoles, which are often the kinetic products.[6]

Materials:

  • 1H-indazole (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Primary or secondary alcohol (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-indazole, triphenylphosphine, and the desired alcohol.

  • Add anhydrous THF to dissolve the reactants.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD solution dropwise over 15-20 minutes. An exothermic reaction is often observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • The crude product will contain triphenylphosphine oxide and the hydrazide byproduct. Purification is typically achieved by column chromatography on silica gel.

Logical Relationship Diagram: Factors Influencing N-Alkylation

N_Alkylation_Factors cluster_substrate Substrate Properties cluster_conditions Condition Variables Indazole Indazole Substrate C3_Sub C3-Substituent (e.g., -CO₂Me, -C(O)NH₂) Indazole->C3_Sub C7_Sub C7-Substituent (e.g., -NO₂, bulky group) Indazole->C7_Sub Reaction_Conditions Reaction Conditions Base_Solvent Base / Solvent Pair (e.g., NaH/THF vs K₂CO₃/DMF) Reaction_Conditions->Base_Solvent Electrophile Electrophile Type (e.g., Alkyl Halide, Mitsunobu) Reaction_Conditions->Electrophile Temperature Temperature / Time Reaction_Conditions->Temperature Outcome Regiochemical Outcome (N1 vs. N2 Selectivity) C3_Sub->Outcome Chelation favors N1 C7_Sub->Outcome Sterics can favor N2 Base_Solvent->Outcome Tight ion pair favors N1 Electrophile->Outcome Mechanism dependent Temperature->Outcome Thermodynamic vs. Kinetic

Caption: Key factors governing the regioselectivity of indazole N-alkylation.

References

Troubleshooting Guide: From Unexpected Peaks to Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable tool in pharmaceutical development and quality control is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It provides unparalleled insight into molecular structure, enabling the precise identification and quantification of impurities.[3] This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-1H-indazole. It provides targeted troubleshooting advice and answers to frequently asked questions regarding impurity identification using NMR.

This section addresses specific problems you may encounter during the NMR analysis of this compound. The guidance follows a logical progression from initial observation to final identification.

Question: I've run a standard ¹H NMR and see several unexpected signals. Where do I start?

Answer: The appearance of unknown signals is a common challenge. A systematic approach is the key to efficient identification. The first step is to categorize the signals based on their characteristics (chemical shift, multiplicity, integration) and then formulate a hypothesis about their origin.

Causality and Strategy: Impurities in a sample typically originate from four main sources: starting materials, byproducts of side reactions, synthetic intermediates, or residual solvents from the reaction and purification process.[4] Your initial goal is to narrow down these possibilities.

Recommended Workflow:

  • Analyze the Known Signals: First, confirm and assign all the peaks belonging to this compound. Compare your spectrum to reference data.

  • Check for Common Solvents: Cross-reference the chemical shifts of the unknown signals with established tables for common laboratory solvents (e.g., Ethyl Acetate, Heptane, Chloroform, DMSO).[5][6] Residual solvents are often the most frequent and easily identifiable impurities.

  • Assess Signal Characteristics:

    • Sharp Singlets: Often correspond to methyl groups (e.g., from solvents like acetone or reagents like acetic anhydride) or isolated aromatic protons.

    • Complex Multiplets: Signals in the aromatic region (typically 7.0-8.5 ppm for indazoles) could indicate regioisomers or related aromatic byproducts.

    • Broad Signals: A broad peak could be the N-H proton, which is subject to chemical exchange, or it could indicate the presence of paramagnetic impurities.[4]

  • Formulate a Hypothesis: Based on the synthesis route used, predict likely impurities. For instance, if the synthesis involves the cyclization of a substituted 2-methylaniline, unreacted starting material or intermediates from this pathway are plausible impurities.[7]

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Hypothesis & Verification cluster_2 Advanced Structural Elucidation cluster_3 Conclusion Start Unexpected Signals in ¹H NMR AssignKnown Assign Signals of This compound Start->AssignKnown Categorize Categorize Unknown Signals: - Chemical Shift - Multiplicity - Integration AssignKnown->Categorize CheckSolvents Compare with Solvent NMR Tables Categorize->CheckSolvents IsSolvent Is it a Solvent? CheckSolvents->IsSolvent ReviewSynth Review Synthesis Route & Predict Impurities IsPredicted Is it a Predicted Impurity? ReviewSynth->IsPredicted IsSolvent->ReviewSynth No Identified Impurity Identified IsSolvent->Identified Yes Acquire2D Acquire 2D NMR Data (COSY, HSQC, HMBC) IsPredicted->Acquire2D No / Uncertain IsPredicted->Identified Yes, with High Confidence Elucidate Elucidate Structure of Unknown Impurity Acquire2D->Elucidate Elucidate->Identified

Caption: Fig 1. Logical workflow for identifying unknown signals.

Question: I suspect a regioisomeric impurity is present. How can I use NMR to confirm its structure and distinguish it from the desired product?

Answer: Distinguishing between regioisomers is a classic application where 2D NMR techniques are indispensable. While ¹H NMR might show a similar number of protons in the aromatic region, the connectivity and spatial relationships will differ, which can be probed with experiments like COSY, HSQC, and especially HMBC.

Causality and Strategy: Regioisomers have the same atoms but are connected in a different order. For this compound, a plausible regioisomeric byproduct could be 4-Bromo-5-chloro-1H-indazole. The key to differentiation lies in long-range correlations between protons and carbons, which are mapped by the HMBC (Heteronuclear Multiple Bond Correlation) experiment.

Step-by-Step Protocol for Isomer Confirmation:

  • Acquire High-Resolution ¹H and ¹³C Spectra: Obtain clean 1D spectra to identify all proton and carbon signals for both the main product and the suspected impurity.

  • Run a ¹H-¹H COSY Experiment: This identifies proton-proton coupling networks. For the indazole core, you will see correlations between adjacent protons (e.g., H6 and H7). This helps in assigning the aromatic protons for each isomer.

  • Run an HSQC Experiment: The Heteronuclear Single Quantum Coherence experiment correlates each proton directly to the carbon it is attached to. This allows you to definitively link the assigned protons from the COSY to their corresponding carbon signals.

  • Run an HMBC Experiment: This is the most critical experiment for isomer differentiation. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

    • For this compound: You would expect to see a 3-bond correlation from H7 to C5 (the carbon bearing the bromine) and from H6 to C4 (the carbon bearing the chlorine). You would also see a key correlation from the proton at C3 to the quaternary carbon C7a.

    • For a hypothetical 4-Bromo-5-chloro-1H-indazole isomer: The correlation pattern would be different. For example, H6 would now show a correlation to C4 (bearing the bromine), and H7 would correlate to C5 (bearing the chlorine).

By mapping these long-range correlations, you can piece together the substitution pattern on the benzene ring for both species in the sample, providing unambiguous structural confirmation.[8][9]

Question: My baseline is rolling and/or my signals are very broad. What are the likely causes and solutions?

Answer: Poor signal shape and a distorted baseline can compromise data quality and make it difficult to identify low-level impurities. These issues typically stem from problems with sample preparation, NMR acquisition parameters, or the chemical nature of the sample itself.

Potential Cause Explanation Recommended Solution
Paramagnetic Impurities Trace amounts of metal ions (e.g., from catalysts or glassware) can cause severe line broadening and shorten relaxation times.[4]Filter the NMR sample through a small plug of celite or silica in a Pasteur pipette directly into the NMR tube. Ensure all glassware is scrupulously clean.
Sample Viscosity Highly concentrated samples can be viscous, which restricts molecular tumbling and leads to broader signals.Dilute the sample. If sensitivity is an issue, increase the number of scans.
Poor Shimming An inhomogeneous magnetic field across the sample volume is a primary cause of broad and distorted peak shapes.Re-shim the instrument, particularly the Z1 and Z2 shims, until the lock signal is optimized. For automated shimming, ensure the process completes successfully.
Chemical Exchange The N-H proton of the indazole ring can exchange with residual water or other labile protons in the sample, leading to a broad signal for that specific proton.This is a chemical property. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H peak should disappear or diminish. This exchange typically does not affect the carbon-bound protons.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?

A1: Based on predictive models and data from similar structures, the following signals are expected. Note that the exact chemical shifts can vary slightly based on the solvent and concentration. The predicted ¹H NMR data in DMSO-d₆ is: δ 13.60 (s, 1H, N-H), 8.15 (s, 1H, H3), 7.62 (d, 1H, H6), 7.52 (d, 1H, H7).[10]

Position Expected ¹H Chemical Shift (ppm, DMSO-d₆) [10]Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
N1-H~13.6 (broad singlet)-C3, C7a
C3-H~8.15 (singlet)~135C3a, C7a
C4-~115 (C-Cl)H3, H6
C5-~118 (C-Br)H6, H7
C6-H~7.62 (doublet)~129C4, C7a
C7-H~7.52 (doublet)~122C5, C3a
C3a-~123H3, H7
C7a-~141H6, N-H

Note: ¹³C shifts are estimates based on general indazole chemical shift data and substituent effects. These should be confirmed with 2D NMR.[11]

Q2: What are the most common types of process-related impurities I should look for?

A2: Impurities are highly dependent on the specific synthetic route.[4] However, for substituted indazoles, common classes of impurities include:

  • Unreacted Starting Materials: For example, if the synthesis starts from 4-bromo-5-chloro-2-methylaniline, residual amounts may be present.

  • Regioisomers: As discussed in the troubleshooting section, alternative cyclization can lead to isomers like 4-bromo-5-chloro-1H-indazole.

  • Over-halogenated Species: If the halogenation steps are not perfectly controlled, di-bromo or other poly-halogenated indazoles could form as byproducts.

  • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product. Reviewing your synthesis pathway is crucial to predicting these.[12][13]

Q3: I see a broad signal around 13.6 ppm in my ¹H NMR spectrum (DMSO-d₆). What is it?

A3: This is the characteristic signal for the acidic N-H proton of the indazole ring.[10] Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with any trace amounts of water in the deuterated solvent. Its chemical shift is also highly dependent on concentration and temperature. If you add a drop of D₂O to your sample, this peak will exchange and disappear, confirming its assignment.

Q4: How can I use NMR to check for residual solvents?

A4: This is one of the most straightforward applications of ¹H NMR. Since solvents are typically present at higher concentrations than other impurities, their signals are often strong and easily recognizable.

  • Acquire a standard ¹H NMR spectrum.

  • Compare the chemical shifts of any unexpected sharp singlets, triplets, or quartets to a reliable reference table of NMR solvent impurities.

  • For example, in a DMSO-d₆ spectrum, you might see signals for:

    • Ethyl Acetate: A quartet around 4.0 ppm and a triplet around 1.1 ppm.

    • Heptane/Hexane: A cluster of signals between 0.8 and 1.3 ppm.

    • Water: A broad peak, typically around 3.33 ppm in DMSO-d₆.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh the Sample: Accurately weigh approximately 10-15 mg of your this compound sample directly into a clean, dry vial.

  • Add Deuterated Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice for indazoles due to its high solubilizing power and the positioning of its residual peak).

  • Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

  • Filter (If Necessary): If any particulate matter is visible or if you suspect paramagnetic impurities, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: A Systematic NMR Data Acquisition Strategy

This workflow ensures you collect the necessary data for a comprehensive analysis, from initial screening to detailed structural elucidation of unknown impurities.

NMR_Workflow cluster_0 1D NMR Experiments cluster_1 2D Homonuclear Correlation cluster_2 2D Heteronuclear Correlation cluster_3 Data Analysis H1 ¹H NMR (Proton) C13 ¹³C NMR (Carbon) H1->C13 Initial Survey DEPT DEPT-135 (Multiplicity) C13->DEPT Assign Carbon Types COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Establish Proton Networks HSQC HSQC (Direct C-H) COSY->HSQC Link Protons to Carbons HMBC HMBC (Long-Range C-H) HSQC->HMBC Establish Full Connectivity Analysis Structure Elucidation & Impurity Identification HMBC->Analysis

Caption: Fig 2. Recommended sequence of NMR experiments.

  • ¹H NMR: This is the primary experiment. It gives you an overview of the sample's composition, allows for the initial identification of the main component, and reveals the presence of impurities.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecules present. The number of signals indicates the number of unique carbon environments.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is a quick and valuable tool to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).[8] CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

  • ¹H-¹H COSY: Identifies protons that are spin-coupled, typically those on adjacent carbons. This is essential for tracing out the connectivity of the aromatic protons on the indazole ring.

  • HSQC: Correlates each proton to its directly attached carbon, providing definitive C-H assignments.

  • HMBC: Reveals longer-range (2-3 bond) correlations between protons and carbons. This is the most powerful tool for piecing together the molecular framework and distinguishing between isomers.[14]

By following this structured approach, you can systematically move from detecting an unknown impurity to confidently elucidating its complete chemical structure.

References

How to avoid byproduct formation in 1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged scaffold. Byproduct formation, particularly the generation of the undesired 2H-regioisomer, is a persistent challenge. This document provides in-depth, evidence-based troubleshooting guides and frequently asked questions to help you achieve clean, high-yielding, and regioselective synthesis of your target 1H-indazoles.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions and problems encountered during 1H-indazole synthesis.

Q1: My reaction is producing a mixture of 1H- and 2H-indazole isomers. Why is this happening and how can I favor the 1H-isomer?

A1: The formation of both 1H- and 2H-isomers is a fundamental challenge in indazole chemistry due to the presence of two nucleophilic nitrogen atoms (N1 and N2) and the tautomeric nature of the indazole ring.[1][2] The 1H-tautomer is generally more thermodynamically stable than the 2H-form.[2][3] However, reaction conditions dictate the kinetic versus thermodynamic outcome.

Several factors influence the N1:N2 ratio:

  • Steric and Electronic Effects: Substituents on the indazole ring and the electrophile play a major role. Bulky groups at the C7 position of the indazole often favor N2 alkylation due to steric hindrance at N1. Conversely, electron-withdrawing groups at C3 can enhance N1 selectivity.[4]

  • Base and Solvent System: This is the most critical parameter to control. The nature of the indazole anion (e.g., tight ion pair vs. solvent-separated ion pair) is dictated by the base's counter-ion and the solvent's polarity, which in turn directs the site of attack.[4]

  • Leaving Group: The nature of the leaving group on your electrophile can also influence the reaction pathway.

To favor the 1H-isomer, a systematic approach to optimizing the base and solvent is recommended. See the detailed troubleshooting guide in Section 2.

Q2: Besides the 2H-isomer, what are other common byproducts in 1H-indazole synthesis?

A2: The nature of other byproducts is highly dependent on the specific synthetic route employed:

  • From o-Hydroxy Aryl Carbonyls (e.g., Salicylaldehyde): You may observe the formation of hydrazone and dimer byproducts, especially at elevated temperatures.[5]

  • From o-Nitro Precursors (e.g., Davis-Beirut or Cadogan type reactions): Incomplete reduction can lead to the isolation of N-oxide intermediates or other N-O bond-containing byproducts.[6] Starting materials like 2-nitrobenzylamines are common in these routes.[5][7]

  • From o-Aminobenzoximes: While generally a mild method, improper activation of the oxime can lead to starting material recovery or decomposition.[5][8]

  • Fischer Indole Synthesis Approach: Although primarily for indoles, under certain conditions, this reaction can be adapted for indazoles. However, it is susceptible to various side reactions typical of acid-catalyzed rearrangements, potentially leading to undesired isomers or decomposition products if not carefully controlled.[9][10]

Q3: My reaction is clean, but I still have a mixture of N1 and N2 isomers. What is the best way to separate them on a large scale?

A3: While column chromatography is the go-to method for small-scale purification, it is often impractical for industrial production.[11] A highly effective and scalable alternative is recrystallization using a mixed-solvent system . The differential solubility of the 1H- and 2H-isomers in carefully selected solvent pairs (e.g., acetone/water, tetrahydrofuran/water) can allow for the selective precipitation of one isomer in high purity (>99%).[11] Method development is required to screen for the optimal solvent system and ratios for your specific compound pair.

Section 2: Troubleshooting Guide - Regioselectivity in N-Alkylation

The most common challenge is controlling the regioselectivity of N-alkylation to favor the desired 1H-indazole. This guide provides a systematic workflow to troubleshoot and optimize this critical step.

The Core Problem: Kinetic vs. Thermodynamic Control

The N-alkylation of an indazole anion can occur at either nitrogen. The N2 position is often the kinetically favored site, while the N1-alkylated product is typically the more thermodynamically stable isomer.[2][4] Your goal is to establish conditions that either overwhelmingly favor kinetic N1-alkylation or allow for equilibration to the thermodynamic N1 product.

G cluster_problem Regioselectivity Problem Indazole 1H-Indazole Base_Solvent Base / Solvent Electrophile Electrophile (R-X) Mixture Mixture of Isomers N1_Isomer Target: 1H-Indazole (N1-R) N2_Isomer Byproduct: 2H-Indazole (N2-R)

Step-by-Step Troubleshooting Protocol

Step 1: Analyze Your Current Conditions Start by documenting your current protocol: base, solvent, temperature, and the nature of your indazole substituents and electrophile. This baseline is crucial for making informed changes.

Step 2: Optimize the Base and Solvent System (The "Chelation Control" Strategy) The choice of base and solvent is the most powerful tool for directing N1 selectivity. The prevailing hypothesis is that alkali metal cations can chelate with the N2 lone pair and an adjacent C3 substituent (if present), sterically blocking the N2 position and directing the electrophile to N1.[1][4]

ParameterRecommendation for N1-SelectivityRecommendation for N2-SelectivityRationale
Base NaH , Cs₂CO₃, K₂CO₃KHMDS, NaHMDS, DBUNa⁺ and Cs⁺ are effective chelating cations.[4][12] Non-coordinating bases or bulky bases disfavor chelation.
Solvent THF , DioxaneDMF , DMSONon-polar, coordinating solvents like THF promote tight ion-pairing and chelation.[4] Polar aprotic solvents like DMF lead to solvent-separated ions, reducing selectivity.[4]
Temperature 0 °C to 50 °C-78 °C to 0 °CWarmer temperatures can help equilibrate to the more stable N1-isomer.[1] N2-alkylation is often the kinetic product, favored at low temperatures.

Experimental Protocol: N1-Selective Alkylation

  • To a solution of your 1H-indazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Add your alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature or warm to 50 °C and monitor by TLC or LC-MS until completion.[1]

  • Carefully quench the reaction with water or saturated NH₄Cl solution.

  • Extract with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude product ratio by ¹H NMR.

G

Step 3: Consider Alternative Synthetic Strategies

If optimizing alkylation conditions fails, it may be more efficient to change the overall synthetic approach.

  • Metal-Free Synthesis from o-Aminobenzoximes: This method involves the cyclization of an oxime intermediate, which can provide high yields of N-unsubstituted 1H-indazoles.[5][8] The N-H bond can then be selectively functionalized. This method is noted for its mild conditions and broad functional group tolerance.[5]

  • [3+2] Annulation from Hydrazones and Arynes: This approach constructs the indazole ring from acyclic precursors and can offer good regioselectivity depending on the substrates used.[13]

Section 3: Analytical Characterization - How to Differentiate Isomers

Correctly identifying the 1H- and 2H-isomers is critical. Spectroscopic techniques are the primary tools for this purpose.[14]

Technique1H-Indazole Signature2H-Indazole SignatureNotes
¹H NMR H-3 proton typically appears around 8.10 ppm.H-3 proton is more deshielded, appearing further downfield (~8.4 ppm).The chemical shift of the proton at the 3-position is a reliable diagnostic handle.[14]
¹³C NMR C-3 and C-7a (the bridgehead carbon) chemical shifts are characteristic.The chemical shifts of the pyrazole ring carbons differ significantly from the 1H-isomer.
IR Spec. For unsubstituted indazoles, a broad N-H stretch is visible around 3150 cm⁻¹.No N-H stretch is present in N-substituted 2H-indazoles.
UV-Vis Exhibits a distinct absorption maximum.The absorption maximum is often at a different wavelength compared to the 1H-isomer.

Definitive Proof: For novel compounds, 2D NMR techniques such as HMBC and NOESY are invaluable for unambiguously assigning the structure. Single-crystal X-ray diffraction provides the ultimate confirmation of regiochemistry.

References

Stability issues of 5-Bromo-4-chloro-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Stability Challenges in Synthetic Applications

Welcome to the technical support center for 5-Bromo-4-chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile building block under various reaction conditions. Drawing from established principles in heterocyclic chemistry and extensive experience with related halogenated scaffolds, this guide offers troubleshooting advice and preventative strategies in a practical question-and-answer format to ensure the integrity of your experiments and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with this compound?

The principal stability concerns for this compound revolve around its susceptibility to degradation under common synthetic conditions. The key issues include:

  • Dehalogenation: The carbon-halogen bonds (C-Br and C-Cl) can be cleaved under certain reductive conditions, particularly during metal-catalyzed cross-coupling reactions. This leads to the formation of mono-halogenated or fully dehalogenated indazole species, reducing the yield of the desired product.

  • N-H Acidity and Reactivity: The proton on the indazole nitrogen is acidic, with a pKa in acetonitrile that is lower than that of indole, making it reactive in the presence of bases.[1][2] This can lead to undesired N-alkylation, N-arylation, or complexation with metal catalysts, which can poison the catalyst or lead to unproductive reaction pathways.

  • Thermal and pH Instability: While generally a stable solid, in solution, the compound's stability can be compromised by elevated temperatures and exposure to strong acidic or basic conditions, potentially leading to decomposition.

Q2: I am observing significant amounts of dehalogenated byproducts in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I mitigate this?

The observation of dehalogenated byproducts, such as 5-bromo-1H-indazole, 4-chloro-1H-indazole, or even 1H-indazole, is a common issue in Suzuki-Miyaura reactions involving aryl halides.

Causality: Dehalogenation is often a result of side reactions within the catalytic cycle.[3] Possible mechanisms include:

  • Proto-deboronation of the boronic acid/ester: This side reaction consumes the boronic acid and can generate species that lead to the reduction of the aryl halide.[4]

  • β-Hydride elimination: If the organoboron reagent contains β-hydrogens, this can lead to the formation of a palladium-hydride species which can then reductively dehalogenate the starting material.[5]

  • Hydrolytic workup conditions: Exposure to acidic or basic conditions during workup can sometimes lead to the cleavage of the remaining halogen.

Troubleshooting & Prevention:

Strategy Rationale Recommended Action
Choice of Base Strong bases can promote side reactions. Milder bases are often sufficient for transmetallation.Use weaker bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.[4]
N-Protection The acidic N-H can interfere with the catalyst and promote side reactions.Protect the indazole nitrogen with a suitable protecting group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[1]
Catalyst and Ligand Selection The ligand can influence the rate of reductive elimination versus side reactions.Use bulky, electron-rich phosphine ligands which can favor the desired cross-coupling pathway.
Reaction Temperature Higher temperatures can increase the rate of decomposition and side reactions.Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Q3: My Buchwald-Hartwig amination reaction is sluggish and gives low yields. Could the this compound be poisoning the palladium catalyst?

Yes, catalyst poisoning is a plausible cause for poor performance in Buchwald-Hartwig aminations with nitrogen-containing heterocycles.

Causality: The lone pair of electrons on the pyrazolic nitrogen of the indazole ring can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, effectively "poisoning" the catalyst.

Troubleshooting & Prevention:

Strategy Rationale Recommended Action
N-Protection A protecting group on the indazole nitrogen can sterically hinder its coordination to the palladium catalyst.Protect the indazole with a Boc or SEM group prior to the coupling reaction.[1]
Ligand Choice Certain ligands can minimize catalyst inhibition by heterocycles.Employ bulky biarylphosphine ligands that can promote the desired catalytic cycle and reduce catalyst deactivation.
Pre-catalyst Activation Ensuring the active catalytic species is efficiently generated can sometimes overcome inhibition.Use a well-defined palladium pre-catalyst or follow established activation procedures.

Troubleshooting Guide: Common Experimental Issues

Issue Observed Potential Root Cause Detailed Troubleshooting Steps & Rationale
Formation of Homo-coupled Byproducts In cross-coupling reactions, the aryl halide or the organometallic reagent can couple with itself.This is often favored at higher temperatures or with less active catalysts. Lower the reaction temperature and screen different palladium catalysts and ligands to find a system that favors the cross-coupling pathway.[5]
Incomplete Reaction/Stalled Conversion - Catalyst deactivation. - Insufficiently reactive coupling partner. - Poor solubility of starting materials.- If catalyst poisoning is suspected, implement N-protection. - Ensure the quality and reactivity of your coupling partner. - Screen different solvents to ensure all components are adequately dissolved at the reaction temperature.
Multiple Unidentified Spots on TLC Decomposition of the starting material or product under the reaction conditions.- Forced Degradation Study: Conduct small-scale experiments under the reaction conditions (e.g., heating in the presence of the base and solvent) without the other reagents to assess the stability of the this compound. Analyze by HPLC or LC-MS to identify degradation products.[6][7] - Lower the reaction temperature and consider a shorter reaction time.
Difficulty with N-Protection Steric hindrance from the C4-chloro substituent can make N-protection challenging.Use a less sterically demanding protecting group or optimize the reaction conditions for protection (e.g., stronger base, higher temperature, or different solvent).

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, which can enhance stability and prevent side reactions in subsequent steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected indazole.

Protocol 2: Stability Assessment via Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[6][7]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) and Water (HPLC grade)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Heat a sample of the stock solution at a defined temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose a sample of the stock solution to UV light, with a control sample wrapped in aluminum foil.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Visualizing Reaction Pathways and Stability Issues

Logical Flow for Troubleshooting Cross-Coupling Reactions

G Start Low Yield or Complex Mixture in Cross-Coupling Check_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Side_Products Analyze Byproducts (GC-MS, LC-MS) Check_Purity->Side_Products Dehalogenation Dehalogenation Observed? Side_Products->Dehalogenation Homo_Coupling Homo-coupling Observed? Side_Products->Homo_Coupling No_Reaction Starting Material Unchanged? Side_Products->No_Reaction Dehalogenation->Homo_Coupling No Optimize_Base Switch to Milder Base (e.g., K2CO3) Dehalogenation->Optimize_Base Yes Homo_Coupling->No_Reaction No Optimize_Catalyst Screen Ligands and Pd Source Homo_Coupling->Optimize_Catalyst Yes Catalyst_Poisoning Suspect Catalyst Poisoning No_Reaction->Catalyst_Poisoning Yes Check_Reactivity Confirm Reagent Activity No_Reaction->Check_Reactivity No Protect_N Implement N-Protection (Boc, SEM) Optimize_Base->Protect_N Lower_Temp Reduce Reaction Temperature Protect_N->Lower_Temp End Optimized Reaction Lower_Temp->End Adjust_Stoichiometry Adjust Reagent Stoichiometry Optimize_Catalyst->Adjust_Stoichiometry Adjust_Stoichiometry->End Protect_N2 Implement N-Protection Catalyst_Poisoning->Protect_N2 Solubility_Issue Check Solubility Check_Reactivity->Solubility_Issue Solubility_Issue->End Protect_N2->End

Caption: Troubleshooting workflow for cross-coupling reactions.

Potential Degradation Pathways

G cluster_0 Stress Conditions cluster_1 Starting Material cluster_2 Potential Degradation Products Reductive Reductive Conditions (e.g., H₂, Pd/C) SM This compound Reductive->SM Strong_Base Strong Base (e.g., NaH, KOtBu) Strong_Base->SM Strong_Acid Strong Acid (e.g., conc. HCl, H₂SO₄) Strong_Acid->SM Heat High Temperature Heat->SM Dehalogenated Mono/Di-dehalogenated Indazoles SM->Dehalogenated Dehalogenation N_Substituted N-Alkylated/Arylated Byproducts SM->N_Substituted N-Substitution Ring_Opened Ring-Opened Products SM->Ring_Opened Decomposition Polymerized Polymeric Material SM->Polymerized Decomposition

Caption: Potential degradation pathways under stress conditions.

References

Technical Support Center: Synthesis of 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both efficiency and success in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing substituted indazoles like this compound?

A1: A prevalent and robust strategy involves the construction of the indazole ring from a correspondingly substituted aniline precursor. This typically involves a diazotization reaction followed by an intramolecular cyclization. For this compound, a plausible starting material would be a 2-methylaniline derivative with the desired halogen substitution pattern on the aromatic ring.

Q2: Why is regioselectivity a concern when synthesizing multi-halogenated indazoles?

A2: Regioselectivity is a critical aspect, particularly when introducing halogens onto the benzene ring of the indazole core. The electronic nature of the substituents already present on the ring and the reaction conditions will dictate the position of incoming electrophiles. Direct halogenation of an existing indazole can often lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[1] Therefore, it is often more strategic to introduce the halogens onto the starting aniline to control the substitution pattern from the outset.

Q3: Are there metal-free alternatives for the synthesis of halogenated indazoles?

A3: Yes, metal-free synthetic routes are gaining traction due to their environmental and economic advantages. For instance, direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NCS for chlorination, NBS for bromination) has been reported to be effective under mild conditions.[1] Additionally, diazotization-cyclization protocols starting from appropriately substituted anilines are generally metal-free.[2][3]

Q4: What are the primary safety precautions to consider during the synthesis of this compound?

A4: Key safety considerations include:

  • Handling of Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[4] It is crucial to use them in solution as they are generated and not to attempt isolation unless specific, safe protocols are followed. These reactions should be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium intermediate.[5]

  • Use of Halogenating Agents: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvent Hazards: Many organic solvents used in these syntheses are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Troubleshooting Guide

Primary Synthetic Route: From 3-Chloro-2-methylaniline

This proposed route is adapted from established methodologies for similar halogenated indazoles and offers good control over the final substitution pattern.[3]

Workflow Diagram: Primary Synthetic Route

cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization A 3-Chloro-2-methylaniline B 4-Bromo-3-chloro-2-methylaniline A->B NBS, Acetonitrile, 0-10 °C C 4-Bromo-3-chloro-2-methylaniline D Diazonium Intermediate C->D NaNO2, H2SO4, 0-5 °C E This compound D->E Heat, Intramolecular Cyclization

Caption: Proposed primary synthesis of this compound.

Step 1: Bromination of 3-Chloro-2-methylaniline

Issue Potential Cause(s) Troubleshooting Action(s)
Low yield of brominated product - Incomplete reaction. - Formation of di-brominated byproducts.- Monitor the reaction closely using TLC or LC-MS. - Add N-bromosuccinimide (NBS) portion-wise to maintain control over the reaction. - Ensure the reaction temperature is kept low (0-10 °C) to enhance selectivity.
Presence of multiple products in the reaction mixture - Over-bromination. - Isomer formation.- Use a stoichiometric amount of NBS (1.0-1.1 equivalents). - The directing effects of the amine and methyl groups should favor bromination at the 4-position. If isomers are detected, purification by column chromatography will be necessary.
Reaction does not proceed to completion - Inactive NBS. - Insufficient reaction time.- Use freshly opened or properly stored NBS. - Allow the reaction to stir for a longer period, monitoring progress by TLC.

Step 2: Diazotization and Cyclization

Issue Potential Cause(s) Troubleshooting Action(s)
Low yield of this compound - Decomposition of the diazonium salt. - Incomplete cyclization.- Strictly maintain the temperature between 0-5 °C during diazotization.[6] - Add the sodium nitrite solution slowly to the acidic solution of the aniline to prevent localized heating. - Ensure sufficient heating during the cyclization step to drive the reaction to completion, but avoid excessive temperatures that could lead to decomposition.
Formation of tar-like byproducts - The diazonium salt is unstable at higher temperatures. - Side reactions of the diazonium salt.- This is a common issue with diazonium salt reactions. Ensure rapid and efficient cyclization by carefully controlling the temperature ramp-up after the diazotization is complete. - The use of isoamyl nitrite in some protocols can offer a milder alternative to in-situ diazotization with sodium nitrite and acid.[7]
Product is difficult to isolate/purify - Presence of acidic residue. - Contamination with starting material or byproducts.- After the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH before extraction. - Employ column chromatography for purification, using a suitable solvent system (e.g., heptane/ethyl acetate or dichloromethane/methanol).
Alternative Synthetic Route: Direct Halogenation of a Precursor Indazole

This route can be advantageous if a suitable indazole precursor is readily available. For example, starting with 4-chloro-1H-indazole.

Workflow Diagram: Alternative Synthetic Route

cluster_0 Direct Bromination A 4-Chloro-1H-indazole B This compound A->B NBS, Solvent, Catalyst (optional)

References

Managing reaction temperature for optimal 5-Bromo-4-chloro-1H-indazole yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-4-chloro-1H-indazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals. Its purpose is to provide in-depth, field-tested insights into managing the most critical process parameter: reaction temperature . Precise thermal control is paramount for achieving optimal yield, purity, and batch-to-batch consistency.

This document is structured as a series of troubleshooting questions and FAQs to directly address challenges you may encounter during your synthesis.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific, common problems observed during the synthesis of this compound and links them to temperature control.

Q1: My final yield is significantly lower than expected. What are the likely temperature-related causes?

Answer: Low yield is a common issue that can almost always be traced back to suboptimal temperature control at one of two key stages: the bromination of the 4-chloro-1H-indazole precursor or the subsequent cyclization step, depending on your specific synthetic route.

  • Cause A: Temperature Too Low During Cyclization. If your synthesis involves a final ring-closing step (e.g., using hydrazine), this reaction often requires a significant thermal energy input to proceed to completion.[1] An insufficient temperature will result in a stalled or incomplete reaction, leaving a large amount of starting material unreacted.

    • Solution: For hydrazine-mediated cyclizations, the internal reaction temperature should be maintained robustly, often in the range of 95-100°C.[1] Ensure your heating mantle and thermocouple are calibrated. Monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Cause B: Temperature Too High During Bromination. The electrophilic bromination step, typically using N-Bromosuccinimide (NBS), is highly exothermic. If the temperature is allowed to rise uncontrollably, it can lead to thermal degradation of the indazole ring or the formation of intractable polymeric side products, both of which will drastically reduce the isolated yield of the desired product.

    • Solution: Aggressive cooling is mandatory. The reaction should be conducted at a low temperature, with literature suggesting optimal control between -10°C and 10°C .[2] Use a cryo-cooler or an ice-salt bath to maintain this range, especially during the slow, portion-wise addition of the NBS.

Q2: I am observing a significant amount of a di-brominated impurity in my crude product. How can I adjust the temperature to minimize this?

Answer: The formation of a di-bromo impurity (e.g., 3,5-dibromo-4-chloro-1H-indazole) is a classic example of lost regioselectivity due to excessive reaction energy. The second bromination has a higher activation energy than the first; elevated temperatures provide the necessary energy to overcome this barrier and form the undesired product.[3]

  • Primary Cause: Poor Temperature Control During NBS Addition. The most common reason for over-bromination is a temperature spike. Even a brief excursion above the optimal range (e.g., >10°C) can significantly increase the rate of the second bromination. This is often caused by adding the brominating agent too quickly.

    • Solution 1: Strict Low-Temperature Maintenance. Maintain the reaction temperature strictly between -10°C and 0°C during NBS addition.[2] This low temperature minimizes the kinetic energy of the system, heavily favoring the desired mono-bromination pathway.

    • Solution 2: Controlled Reagent Addition. The NBS should be added slowly and portion-wise over a period of 1-2 hours. This allows the cooling system to effectively dissipate the heat generated from the exothermic reaction, preventing localized hot spots where the di-bromination can occur. An internal thermocouple that provides an accurate reading of the reaction mixture's temperature is essential.

Q3: My reaction appears to have stalled and is not proceeding to completion, even after several hours. Could the temperature be too low?

Answer: Yes, a stalled reaction is a strong indicator that the system lacks the necessary activation energy. While low temperatures are crucial for selectivity during bromination, they can halt other reaction types.

  • Cause: Insufficient Thermal Energy. This is particularly relevant for cyclization or rearrangement steps that often follow halogenation. For example, syntheses involving cyclization with hydrazine require elevated temperatures to achieve a reasonable reaction rate and drive the equilibrium towards the product.[1]

    • Solution: First, confirm the identity of the stalled material using an appropriate analytical method (TLC, LC-MS). If it is indeed the starting material for the intended step, a gradual and controlled increase in temperature is warranted.

      • For a cyclization step, slowly raise the temperature to the recommended 95°C and monitor progress.[1]

      • If it is a different type of reaction, increase the temperature in 10°C increments, holding for 30-60 minutes at each step while monitoring for any change. This systematic approach will help you identify the minimum temperature required for the reaction to proceed without overshooting and causing degradation.

Frequently Asked Questions (FAQs)

Q: What is the scientifically accepted optimal temperature range for the bromination of 4-chloro-1H-indazole?

A: Based on extensive process development for analogous compounds, the optimal temperature range for the selective mono-bromination at the 5-position using NBS is -10°C to 5°C .[2] Operating within this window is the best way to balance a reasonable reaction rate with the suppression of impurity formation.

Q: How does the rate of reagent addition interact with temperature control?

A: They are inextricably linked. The bromination reaction is exothermic. The heat generated is directly proportional to the rate of NBS addition. A slow addition rate allows your cooling apparatus to remove the heat as it is generated, maintaining a stable, low temperature. A fast addition rate will overwhelm the cooling system, causing a rapid temperature increase and leading to the side reactions discussed above.

Q: What are the best practices for monitoring and controlling temperature in a laboratory setting for this synthesis?

A:

  • Calibrated Probe: Always use a calibrated digital thermometer with a thermocouple probe (e.g., Type K).

  • Internal Monitoring: The probe must be immersed in the reaction mixture, away from the vessel walls, to measure the actual internal temperature, not the bath temperature.

  • Vigorous Stirring: Ensure efficient stirring to maintain thermal homogeneity and prevent the formation of localized hot spots.

  • Appropriate Cooling Bath: For the bromination step, a simple ice-water bath may be insufficient. An ice-salt bath (-10 to -20°C) or a laboratory-grade cryo-cooler is highly recommended for precise control.

  • Automated Reactor System: For larger scale or process optimization studies, a jacketed reactor with an automated temperature control unit is the gold standard.

Optimized Experimental Protocol: Bromination

This protocol outlines the critical bromination step for synthesizing this compound.

Materials:

  • 4-chloro-1H-indazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN), anhydrous (10 vol)

Procedure:

  • Vessel Preparation: Set up a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer probe, and a nitrogen inlet.

  • Initial Dissolution: Charge the flask with 4-chloro-1H-indazole and acetonitrile. Stir under a nitrogen atmosphere until all solids are dissolved.

  • Cooling: Immerse the flask in a cryo-cooler or an ice-salt bath and cool the internal temperature to -5°C .

  • NBS Addition (Critical Step): Begin the portion-wise addition of NBS. Add approximately 10% of the total NBS every 10-15 minutes.

  • Temperature Monitoring: Crucially, ensure the internal temperature does not exceed 5°C during the entire addition process. Adjust the addition rate as necessary to maintain this control.

  • Reaction: After the final addition of NBS, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is complete when the 4-chloro-1H-indazole starting material is consumed.

  • Quenching: Once complete, quench the reaction by slowly adding a cold, aqueous solution of sodium thiosulfate to neutralize any remaining bromine species.

  • Work-up: Proceed with standard aqueous work-up and extraction procedures.

Data Summary Table

The following table summarizes the relationship between temperature and the expected outcomes for the critical bromination stage.

ParameterTemperature RangeExpected YieldExpected PurityPrimary Risk of Deviation
NBS Addition -10°C to 5°C>85%>98% (Target Product)Optimal Range: Balances reaction rate and selectivity.
NBS Addition 5°C to 20°C70-85%90-95%Warning: Increased formation of di-bromo impurities.
NBS Addition >20°C<70%<90%Critical Failure: High levels of di-bromo and degradation products.

Process Flow & Logic Diagrams

Diagram 1: Synthetic Workflow

G cluster_0 Process Workflow Start Start: 4-Chloro-1H-Indazole Bromination Step 1: Bromination with NBS (Temperature Critical) Start->Bromination Acetonitrile Quench Step 2: Reaction Quench Bromination->Quench Maintain T < 5°C Workup Step 3: Work-up & Extraction Quench->Workup Purification Step 4: Purification (Crystallization/Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: High-level workflow for the synthesis, highlighting the temperature-critical bromination step.

Diagram 2: Troubleshooting Logic

G cluster_1 Troubleshooting Flowchart Problem Problem Detected: Low Yield or High Impurity Check_Impurity Impurity Profiled? Problem->Check_Impurity DiBromo Di-bromo Impurity >2%? Check_Impurity->DiBromo Yes Sol_Stall Solution: 1. Verify Cyclization Temp (e.g., 95°C) 2. Increase Temp in 10°C increments Check_Impurity->Sol_Stall No (Stalled Reaction) Degradation Degradation/Polymer? DiBromo->Degradation No Sol_Temp Solution: 1. Lower Bromination Temp to -5°C 2. Slow NBS addition rate DiBromo->Sol_Temp Yes Sol_Degrade Solution: 1. Ensure no T > 10°C during bromination 2. Check for hotspots Degradation->Sol_Degrade Yes

Caption: A logical flowchart to diagnose and resolve common temperature-related synthesis problems.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5-Bromo-4-chloro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your success in the lab.

The primary challenge with this compound lies in its dihalogenated nature, which presents a critical question of chemoselectivity. This guide will provide a framework for selectively functionalizing this substrate, empowering you to predictably synthesize your target molecules.

Frequently Asked Questions (FAQs)

Section 1: The Fundamentals of Reactivity and Selectivity

Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling, the C5-Br or the C4-Cl?

A: The C5-bromo position is significantly more reactive. This selectivity is governed by the fundamental mechanism of palladium-catalyzed cross-coupling, where the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond (C-I < C-Br < C-Cl).[1] Consequently, the Pd(0) complex will preferentially react with the weaker C-Br bond, allowing for selective functionalization at the C5 position under carefully controlled conditions.

Q2: Can I achieve selective mono-functionalization, or will I always get a mixture of products?

A: Yes, selective mono-functionalization at the C5-bromo position is not only possible but is the standard and expected outcome when using appropriate catalytic systems and a 1:1 stoichiometry of coupling partners. The difference in reactivity between the C-Br and C-Cl bonds is substantial enough to provide a wide window for selective coupling.[2][3] Di-substitution requires harsher conditions and a different catalyst strategy, which we will discuss later.

Q3: What are the most common and effective cross-coupling reactions for this substrate?

A: The three most widely applicable and robust cross-coupling reactions for functionalizing this compound are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is often the first choice due to the mild conditions and commercial availability of a vast library of boronic acids.[4][5]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines, amides, or other N-nucleophiles. This reaction is central to the synthesis of many pharmaceuticals.[6][7]

  • Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes, a key transformation for creating rigid linkers or precursors for further synthesis.[2][8][9]

Section 2: Catalyst System Selection - A Practical Guide

Q4: What is the best general-purpose catalyst system for a selective Suzuki-Miyaura coupling at the C5-Br position?

A: For routine Suzuki couplings on bromo-indazoles, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and highly reliable starting point.[4][10]

  • Why it works: The dppf ligand provides a good balance of electron-donating character and steric bulk. This promotes efficient oxidative addition into the C-Br bond and facilitates the subsequent reductive elimination step to form the product. Its bidentate nature provides stability to the palladium center, often preventing the formation of palladium black and leading to higher yields.[4][11]

  • Typical Conditions:

    • Catalyst: Pd(dppf)Cl₂ (2-5 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

    • Solvent: A mixture of an ethereal solvent like 1,4-Dioxane or Dimethoxyethane (DME) and water.[4][10]

    • Temperature: 80-100 °C

Q5: I need to perform a Buchwald-Hartwig amination. How do I choose the right ligand and palladium precatalyst?

A: Buchwald-Hartwig aminations, especially with less reactive aryl chlorides, often require more specialized catalysts than Suzuki couplings. For selective amination at the C5-Br position, the choice of ligand is critical.

  • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands. These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[7][12] Excellent choices for this substrate include:

    • tBuXPhos: A highly active and versatile ligand suitable for a wide range of amines.

    • RuPhos: Particularly effective for coupling secondary amines.[7]

  • Palladium Precatalyst: While you can use sources like Pd₂(dba)₃, it is highly recommended to use modern palladium precatalysts (e.g., G3 or G4 Buchwald Precatalysts). These catalysts are air-stable, ensure the efficient generation of the active monoligated Pd(0) species, and lead to more reproducible results.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[11][12]

Q6: What are the key considerations for a successful Sonogashira coupling at the C5-Br position?

A: The Sonogashira coupling is unique in that it typically requires a dual-catalyst system.

  • Catalyst System:

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are classic and effective choices.[2][14]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is essential to facilitate the transmetalation step by forming a copper-acetylide intermediate.[2][14]

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It acts as both the base and often as a co-solvent.[14]

  • Copper-Free Variants: For sensitive substrates where copper may cause issues (e.g., promoting alkyne homocoupling), copper-free Sonogashira protocols have been developed. These often rely on highly active palladium/phosphine systems under specific conditions.[8]

Q7: Is it possible to selectively target the C4-Cl position while the C5-Br is present?

A: Direct, selective coupling at the C4-Cl position in the presence of the C5-Br is extremely challenging and generally not feasible with standard palladium catalysts due to the inherent reactivity difference (C-Br >> C-Cl).[1] Achieving this would require a "catalyst-controlled" regioselective approach, which is at the forefront of catalysis research.[15][16] Such a transformation is not a standard procedure and would require extensive screening of specialized ligand/catalyst systems, potentially exploring nickel catalysis or other transition metals. The standard and most practical approach is sequential functionalization: first couple at the C5-Br position, then use more forcing conditions and a catalyst system optimized for aryl chlorides to react at the C4-Cl position.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a fresh bottle of catalyst or a reliable precatalyst.[13]- Ensure your reaction is under a strictly inert atmosphere (Argon or N₂). Oxygen can kill the Pd(0) catalyst.[17][18]- Degas your solvents thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles.[19][20]
2. Improper Base- The base may be old or hydrated. Use a freshly opened bottle or dry it.- For Suzuki, ensure the base is strong enough (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[21]- For Buchwald-Hartwig, a strong base like NaOtBu is crucial.[11]
3. Poor Quality Reagents- Your boronic acid may have decomposed into a boroxine. Try recrystallizing it or using the corresponding boronic ester (e.g., pinacol ester).- Your amine may be of low purity.
Mixture of Mono- and Di-substituted Product 1. Reaction Temperature Too High / Time Too Long- You are beginning to activate the C-Cl bond. Reduce the reaction temperature and monitor carefully by TLC/LC-MS, stopping the reaction once the starting material is consumed.
2. Catalyst System Too Active- For selective mono-substitution, avoid catalyst systems known for high activity towards aryl chlorides (e.g., certain bulky NHC ligands). Stick to systems like Pd(dppf)Cl₂ for Suzuki.[4]
Significant Starting Material Decomposition 1. Reaction Temperature Too High- Indazoles can be thermally sensitive. Lower the temperature and accept a longer reaction time.
2. Base is too Strong/Reactive- If using a very strong base like NaOtBu, it may be reacting with other functional groups on your substrate. Consider a weaker base if the reaction allows (e.g., K₃PO₄ instead of K₂CO₃ in some Suzuki couplings).
Homocoupling of Boronic Acid (Suzuki) 1. Oxygen in the Reaction- This is the most common cause. Oxygen promotes the oxidative homocoupling of the boronic acid.[18] Rigorously deoxygenate your reaction setup and solvents.
2. Pd(II) Precatalyst Not Reduced- If using a Pd(II) source like Pd(OAc)₂, ensure it is fully reduced to Pd(0) to enter the catalytic cycle. Inefficient reduction can lead to Pd(II)-mediated side reactions. Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst can mitigate this.[13]

Data & Protocols

Recommended Catalyst Systems Summary
Reaction Type Palladium Source Ligand Base Solvent Typical Temp.
Suzuki-Miyaura Pd(dppf)Cl₂ (3 mol%)(dppf)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)80-100 °C
Buchwald-Hartwig Pd G3 Precatalyst (2 mol%)tBuXPhosNaOtBu (1.5 eq)Toluene or Dioxane100-110 °C
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%)PPh₃TEA or DIPATHF or DMFRT to 60 °C
with CuI (4 mol%)
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5-Br

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Reagents:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, deionized and degassed (2 mL)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.[19]

  • Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water. The reaction mixture should be a suspension.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 2-8 hours.

  • Upon completion (disappearance of the starting indazole), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloro-1H-indazole product.

Visualizations

Catalyst Selection Workflow

G start Desired Reaction? cc C-C Bond Formation start->cc C-C cn C-N Bond Formation start->cn C-N suzuki Suzuki-Miyaura (Aryl/Vinyl) cc->suzuki Boronic Acid? sonogashira Sonogashira (Alkyne) cc->sonogashira Terminal Alkyne? buchwald Buchwald-Hartwig (Amine/Amide) cn->buchwald cat_suzuki Catalyst System: Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O suzuki->cat_suzuki cat_sono Catalyst System: Pd(PPh₃)₂Cl₂ / CuI Amine Base, THF sonogashira->cat_sono cat_buch Catalyst System: Pd-Precatalyst + tBuXPhos NaOtBu, Toluene buchwald->cat_buch

Caption: Decision workflow for selecting a catalyst system.

Mechanism of Selectivity in Suzuki Coupling

G pd0 Pd(0)L₂ complex1 Oxidative Addition Complex (Br) pd0->complex1  Faster  (Lower Bond Energy) complex2 Oxidative Addition Complex (Cl) pd0->complex2 Slower (Higher Bond Energy) substrate 5-Br-4-Cl-Indazole trans Transmetalation (with R-B(OH)₂) complex1->trans reductive Reductive Elimination trans->reductive reductive->pd0 product 5-Aryl-4-Cl-Indazole reductive->product Forms Product

Caption: Catalytic cycle showing preferential C-Br activation.

References

Validation & Comparative

A Comparative In Vitro Analysis of 5-Bromo-4-chloro-1H-indazole Derivatives: Charting a Course for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its versatile biological activities. This guide offers an in-depth comparative analysis of the in vitro biological activities of halogenated indazole derivatives, with a particular focus on the potential of 5-Bromo-4-chloro-1H-indazole derivatives. While specific experimental data for this compound derivatives are not extensively available in the public domain, this document provides a robust comparative framework based on structurally related bromo- and chloro-substituted indazoles. By examining their anticancer, antimicrobial, and anti-inflammatory properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations into this promising class of compounds.

The Indazole Core: A Privileged Scaffold in Drug Design

Indazole derivatives have garnered significant attention in pharmaceutical research due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2][3] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of targeted therapies.[1] Several indazole-based drugs, such as the kinase inhibitors axitinib and pazopanib, have received FDA approval for the treatment of various cancers, underscoring the clinical relevance of this heterocyclic motif.[4][5]

The introduction of halogen atoms, such as bromine and chlorine, into the indazole ring system can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. Halogenation can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[6]

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively studied biological activity of indazole derivatives is their anticancer potential.[4][7][8] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways regulating proliferation, survival, and angiogenesis.[2]

Comparative Analysis of In Vitro Antiproliferative Activity

To provide a comparative perspective, the following table summarizes the in vitro antiproliferative activity of various bromo- and chloro-substituted indazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of a compound required to inhibit cell growth by 50%.[9]

Compound IDSubstitution PatternCancer Cell LineCancer TypeIC50 (µM)Reference
Derivative 2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl at C6, (E)-3,5-dimethoxystyryl at C34T1Breast Cancer0.23[7]
MCF-7Breast Cancer0.34[7]
HepG2Liver Cancer0.80[7]
A549Lung Cancer1.15[7]
HCT116Colon Cancer0.42[10]
Compound 6o Indazole-piperazine derivativeK562Myeloid Leukemia5.15[10]
Hep-G2Liver Cancer11.2[10]
PC-3Prostate Cancer25.4[10]
A549Lung Cancer>40[10]
Axitinib Indazole-based kinase inhibitorHUVECEndothelial Cells0.008[10]
Pazopanib Indazole-based kinase inhibitorHUVECEndothelial Cells0.021[10]

Note: The data presented for the derivatives serves as a representative example of the potential activity of halogenated indazoles.

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole-based kinase inhibitors often target critical signaling pathways that are dysregulated in cancer. One such pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole Indazole Derivative Indazole->PI3K Inhibition Indazole->AKT Inhibition Indazole->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway often targeted by indazole derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated heterocyclic compounds, including indazole derivatives, have shown promise in this area.[6][11] The presence of bromo and chloro substituents can enhance the antimicrobial and antifungal properties of these molecules.[6]

Comparative In Vitro Antimicrobial Susceptibility

The following table presents a comparative overview of the antimicrobial activity of various halogenated indazole and related heterocyclic derivatives, with the Minimum Inhibitory Concentration (MIC) being a key parameter indicating the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeSubstitution PatternMicroorganismMIC (µg/mL)Reference
4-bromo-1H-indazole derivative (Compound 9) N/AS. pyogenes PS4[11]
4-bromo-1H-indazole derivative (Compound 18) N/AS. aureus ATCC29213N/A[11]
Di-chloro derivative Dichloro substitutionS. aureusSimilar to Bifonazole[6]
C. albicansSimilar to Bifonazole[6]
Tri-chloro derivative Trichloro substitutionM. tuberculosisSuperior to Clotrimazole[6]

Note: This data highlights the potential of halogenated indazoles as antimicrobial agents.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Indazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[2][12][13]

Comparative In Vitro Anti-inflammatory Effects

The following table summarizes the in vitro anti-inflammatory activity of various indazole derivatives.

CompoundAssayTargetIC50 (µM)Reference
Indazole COX-2 InhibitionCOX-2N/A[12][13]
5-aminoindazole TNF-α InhibitionTNF-αN/A[2]
6-nitroindazole IL-1β InhibitionIL-1β100.75[2]
Dexamethasone (Control) IL-1β InhibitionIL-1β102.23[2]

Note: The IC50 values represent the concentration required for 50% inhibition of the target.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of in vitro studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activities of this compound derivatives.

General Experimental Workflow for In Vitro Screening

experimental_workflow Start Synthesized 5-Bromo-4-chloro- 1H-indazole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., COX-2 Assay) Start->Anti_inflammatory Hit_ID Hit Identification (Potent & Selective Compounds) Cytotoxicity->Hit_ID Antimicrobial->Hit_ID Anti_inflammatory->Hit_ID Mechanism Mechanism of Action Studies (e.g., Kinase Profiling, Apoptosis Assays) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A general workflow for the in vitro screening of novel compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

Anti-inflammatory Evaluation: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[13][15][18]

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution.

  • Inhibitor Incubation: Add the this compound derivative at various concentrations to the wells of a 96-well plate containing the reaction buffer, heme, and COX-2 enzyme. Incubate for a defined period (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping solution (e.g., saturated stannous chloride).[18]

  • Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric method, or by ELISA.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Anti-inflammatory Evaluation: TNF-α ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of TNF-α, a pro-inflammatory cytokine, in cell culture supernatants.[14][19][20]

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants (from cells treated with the this compound derivative) and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for TNF-α.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to develop the color.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve.

Conclusion and Future Directions

The indazole scaffold, particularly when substituted with halogens like bromine and chlorine, represents a highly promising starting point for the development of novel therapeutic agents. While direct experimental data on this compound derivatives is currently limited, the comparative analysis of related compounds strongly suggests their potential as potent anticancer, antimicrobial, and anti-inflammatory agents.

The detailed in vitro protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate the biological activities of these and other novel indazole derivatives. Future research should focus on the synthesis and comprehensive in vitro screening of a library of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for further preclinical development. Such studies will undoubtedly contribute to the growing arsenal of indazole-based therapeutics for a range of human diseases.

References

A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-1H-indazole and its Analogs for Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in a multitude of biologically active compounds necessitates a deep understanding of its chemical behavior to facilitate the synthesis of novel derivatives. This guide provides an in-depth, objective comparison of the reactivity of 5-Bromo-4-chloro-1H-indazole with other key indazole derivatives, supported by established chemical principles and experimental data. Our focus is to elucidate the nuanced reactivity of this dihalogenated indazole, enabling strategic and selective functionalization.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole ring system, an aromatic bicyclic heterocycle, is a bioisostere of indole and a key pharmacophore in numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The ability to selectively introduce substituents at various positions of the indazole nucleus is paramount for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenated indazoles, in particular, serve as versatile synthetic intermediates, amenable to a wide range of cross-coupling reactions for the construction of carbon-carbon and carbon-heteroatom bonds.[3]

This guide will focus on the comparative reactivity of four key indazole substrates:

  • 1H-Indazole (1): The parent, unsubstituted scaffold.

  • 5-Bromo-1H-indazole (2): A common building block with a reactive C-Br bond.

  • 4-Chloro-1H-indazole (3): An isomer with a less reactive C-Cl bond.

  • This compound (4): The subject of our primary investigation, offering multiple sites for functionalization.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound is governed by the interplay of several factors, including the inherent acidity of the N-H bond, the differential reactivity of the C-Br and C-Cl bonds, and the susceptibility of the C-H bonds to functionalization. The presence of two distinct halogen atoms at the C4 and C5 positions introduces both electronic and steric perturbations that significantly influence the molecule's chemical behavior compared to its monosubstituted or unsubstituted counterparts.

N-H Bond Reactivity and Acidity

The N-H proton of the indazole ring is acidic and can be readily deprotonated to form an indazolide anion. This anion can then participate in various reactions, most notably N-alkylation and N-arylation. The acidity of the N-H bond is influenced by the electronic nature of the substituents on the benzene ring.

Generally, electron-withdrawing groups increase the acidity of the N-H bond by stabilizing the resulting negative charge on the indazolide anion.[4] In this compound, both the bromine and chlorine atoms are electron-withdrawing through their inductive effects. Consequently, the N-H bond in 4 is expected to be more acidic than in unsubstituted 1 , 5-bromo-1H-indazole (2 ), and 4-chloro-1H-indazole (3 ). This enhanced acidity can facilitate its deprotonation under milder basic conditions.

Alkylation of unsymmetrical indazoles often yields a mixture of N1 and N2 isomers, with the N1 isomer being thermodynamically more stable and the N2 isomer being kinetically favored.[4] The regioselectivity of N-alkylation is influenced by steric and electronic factors, as well as the reaction conditions.[5] For this compound, the steric hindrance from the C4-chloro substituent may influence the N1/N2 ratio in alkylation reactions.

Chemoselective Functionalization: The Tale of Two Halogens

The presence of both a bromine and a chlorine atom on the indazole ring of 4 opens the door for selective, or orthogonal, functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dictated by the bond dissociation energy of the carbon-halogen bond, which follows the trend C-I > C-Br > C-Cl.[6] This inherent difference in reactivity is the cornerstone of achieving chemoselectivity.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. In the context of this compound, the C-Br bond at the 5-position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 4-position. This allows for selective Suzuki-Miyaura coupling at the C5 position while leaving the C4-chloro substituent intact for subsequent transformations.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

EntrySubstrateCatalyst SystemConditionsProductYield (%)Reference
15-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃, DME, 80 °C, 2h5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole95[6]
25-Bromo-1H-indazolePd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 100 °C, 12h5-Phenyl-1H-indazole85[7]
34-Chloro-1H-indazolePd₂(dba)₃ / XPhosK₃PO₄, t-BuOH, 100 °C, 24h4-Phenyl-1H-indazole78Similar conditions to those for other aryl chlorides
4This compoundPd(dppf)Cl₂Na₂CO₃, Dioxane/H₂O, 90 °C, 4h4-Chloro-5-phenyl-1H-indazole~90 (expected)Based on principles of C-Br vs C-Cl reactivity

Note: The yield for entry 4 is an educated estimation based on the high reactivity of the C-Br bond and typical yields for similar transformations. Direct comparative experimental data under identical conditions is scarce in the literature.

The higher reactivity of the C-Br bond can be attributed to its lower bond dissociation energy compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[6]

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8] Similar to the Suzuki-Miyaura coupling, the chemoselectivity in the amination of this compound is expected to favor reaction at the C5-Br bond. By carefully selecting the catalyst, ligand, and reaction conditions, one can achieve selective amination at the more reactive C-Br position.

To functionalize the less reactive C-Cl bond, more forcing conditions or more active catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required. This differential reactivity allows for a stepwise functionalization strategy for dihalogenated indazoles.

Table 2: Predicted Selectivity in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemPredicted Major ProductRationale
This compoundMorpholinePd₂(dba)₃ / BINAP4-Chloro-5-morpholino-1H-indazoleC-Br bond is more reactive towards oxidative addition than the C-Cl bond.
This compoundAnilinePd₂(dba)₃ / XPhos4-Chloro-5-(phenylamino)-1H-indazoleBulky, electron-rich ligands can enhance reactivity but selectivity for C-Br should persist under controlled conditions.
C-H Functionalization: The Next Frontier

While cross-coupling reactions at the halogenated positions are well-established, direct C-H functionalization of the indazole core is an increasingly important area of research.[1] The regioselectivity of C-H activation is influenced by the electronic properties of the indazole ring and the directing ability of existing substituents. In this compound, the electron-withdrawing nature of the halogens deactivates the benzene ring towards electrophilic attack but can direct metallation to adjacent positions. The C3 and C7 positions are often the most reactive sites for C-H functionalization in indazoles.[9][10]

Experimental Protocols

To provide practical guidance, the following are detailed, step-by-step methodologies for key transformations on this compound.

Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position

Objective: To selectively couple an arylboronic acid at the C5-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Subsequent Buchwald-Hartwig Amination at the C4-Position

Objective: To perform a Buchwald-Hartwig amination at the C4-chloro position of the product from the Suzuki-Miyaura coupling.

Materials:

  • 4-Chloro-5-aryl-1H-indazole (from the previous step)

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Chloro-5-aryl-1H-indazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reactivity Hierarchy and Synthetic Strategy

To better illustrate the concepts discussed, the following diagrams outline the relative reactivity of the different positions on the indazole ring and a potential workflow for the sequential functionalization of this compound.

G cluster_0 Reactivity of this compound N_H N-H (Most Acidic) C5_Br C5-Br (Most Reactive Halogen) C4_Cl C4-Cl (Less Reactive Halogen) C_H C-H (Requires Specific Activation)

Caption: Relative reactivity of the functional groups in this compound.

G start This compound step1 Selective Suzuki Coupling (at C5-Br) start->step1 intermediate1 4-Chloro-5-aryl-1H-indazole step1->intermediate1 step2 Buchwald-Hartwig Amination (at C4-Cl) intermediate1->step2 final_product 4-Amino-5-aryl-1H-indazole step2->final_product

Caption: A potential workflow for the orthogonal functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex indazole derivatives. A thorough understanding of its reactivity profile is crucial for designing efficient and selective synthetic routes. The key takeaways from this guide are:

  • N-H Acidity: The N-H proton is the most acidic site, readily participating in alkylation and arylation reactions.

  • Chemoselective Cross-Coupling: The C5-Br bond is significantly more reactive than the C4-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the C5 position.

  • Orthogonal Synthesis: The differential reactivity of the two halogen atoms enables a stepwise, orthogonal functionalization strategy, providing access to a wide range of disubstituted indazoles.

  • C-H Functionalization: While less explored for this specific substrate, the C-H bonds, particularly at the C3 and C7 positions, represent further opportunities for derivatization.

By leveraging the principles and protocols outlined in this guide, researchers can confidently employ this compound as a strategic component in their synthetic endeavors, accelerating the discovery and development of novel indazole-based compounds.

References

A Senior Application Scientist's Guide to the Cellular Validation of 5-Bromo-4-chloro-1H-indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Specificity

The 5-Bromo-4-chloro-1H-indazole core is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and strategically placed halogen atoms provide an excellent foundation for developing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1][2] The development of any new compound based on this scaffold is not merely a synthetic achievement; it is the beginning of a rigorous biological interrogation to validate its efficacy and mechanism of action within the complex environment of a living cell.

This guide provides a comprehensive framework for the cellular validation of novel this compound derivatives. We will move beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a self-validating workflow from initial cytotoxicity screening to specific target engagement. Our focus will be on a common and therapeutically relevant class of targets for indazole-based compounds: the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[3][4]

The Target Landscape: Why TAM Kinases?

The TAM (TYRO3, AXL, and Mer) receptor tyrosine kinases are critical regulators of cellular processes, including proliferation, survival, and immune response modulation.[3][5] Their overexpression and activation are strongly correlated with poor prognosis, metastasis, and the development of drug resistance in numerous cancers.[6][7] AXL, in particular, has emerged as a key mediator of resistance to both chemotherapy and other targeted therapies, making it an attractive, high-value target.[6][8] The activation of AXL by its ligand, Gas6, triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation.[7] Therefore, a compound that can effectively inhibit this pathway in a cellular context holds significant therapeutic promise.

Visualizing the AXL Signaling Pathway

The diagram below illustrates the canonical AXL signaling pathway, which is a primary focus for inhibition by novel compounds.

G cluster_membrane Plasma Membrane AXL AXL Receptor PI3K PI3K AXL->PI3K Phosphorylates GRB2 GRB2 AXL->GRB2 Phosphorylates Gas6 Gas6 (Ligand) Gas6->AXL Binds & Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAS_RAF RAS-RAF-MEK-ERK Pathway GRB2->RAS_RAF Activates RAS_RAF->Proliferation

Caption: Simplified AXL signaling pathway.

Phase 1: Foundational Assessment of Bioactivity

The first critical step is to determine if a novel compound has any biological effect on cancer cells. We begin with a broad assessment of the compound's impact on cell viability and proliferation.

Anti-Proliferative Activity Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, which often overexpresses AXL) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound test compound and a relevant comparator (e.g., R428, a known AXL inhibitor) in culture medium. The final concentration of the DMSO solvent should be kept constant and low (<0.1%) across all wells. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe an anti-proliferative effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Phase 2: Elucidating the Mechanism of Cell Death

If a compound reduces cell viability, the next logical question is how. A primary mechanism for anti-cancer agents is the induction of apoptosis, or programmed cell death.

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally on the inner leaflet of the plasma membrane, flips to the outer surface.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[12]

Visualizing Apoptosis Assay Results

Caption: Interpretation of Annexin V/PI flow cytometry quadrants.

Detailed Experimental Protocol: Annexin V/PI Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., cells treated with staurosporine, a known apoptosis inducer).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.

  • Washing: Wash cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[12] Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gates.

Phase 3: Confirming Target Engagement and Pathway Inhibition

The most crucial validation step is demonstrating that the compound inhibits its intended kinase target within the cell. This confirms the mechanism of action and distinguishes a targeted inhibitor from a generally cytotoxic agent.

Target Phosphorylation Analysis by Western Blot

Western blotting allows for the detection of specific proteins from a complex mixture. By using phospho-specific antibodies, we can measure the phosphorylation state of our target kinase (e.g., AXL) and its downstream effectors (e.g., AKT). A potent inhibitor should decrease the levels of the phosphorylated forms of these proteins without affecting the total protein levels.

Causality Note: The choice of blocking buffer is critical when detecting phosphoproteins. Milk contains high levels of the phosphoprotein casein, which can lead to high background noise by non-specifically binding to the phospho-specific secondary antibody.[14] Therefore, Bovine Serum Albumin (BSA) is the preferred blocking agent. Similarly, using Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) is recommended, as the excess phosphate in PBS can interfere with antibody binding.[15]

Detailed Experimental Protocol: Phospho-Western Blot
  • Cell Lysis: Treat cells with the compound as in the previous assays. After treatment, wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and, most importantly, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate them by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-AXL or anti-phospho-AKT), diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading and assess total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with antibodies against the total (non-phosphorylated) form of the target protein and a loading control like GAPDH or β-actin.

Visualizing the Validation Workflow

The following diagram outlines the logical progression of the cellular validation assays described.

G cluster_workflow Cellular Validation Workflow Start Novel 5-Bromo-4-chloro- 1H-indazole Compound MTT Phase 1: Assess Cytotoxicity (MTT Assay) Start->MTT Apoptosis Phase 2: Determine MoA (Annexin V / PI Assay) MTT->Apoptosis If IC50 is potent Western Phase 3: Confirm Target Engagement (Phospho-Western Blot) Apoptosis->Western If apoptosis is induced Data Comparative Data Analysis (IC50 values, Protein Levels) Western->Data

Caption: Experimental workflow for cellular validation.

Comparative Analysis and Data Presentation

Objective comparison against established standards is the cornerstone of validation. All quantitative data should be summarized to allow for clear, at-a-glance assessment of the novel compound's performance.

Table 1: Comparative Anti-Proliferative Activity (IC50, µM)
CompoundTarget(s)A549 (Lung Cancer)MDA-MB-231 (Breast Cancer)K562 (Leukemia)
Compound X (Test) Presumed TAM Kinase0.45 0.62 5.1
R428 (Comparator) AXL0.510.75>10
BMS-777607 (Comparator) AXL, Mer, Tyro30.080.150.05

Note: Data for Compound X is hypothetical for illustrative purposes. Data for comparators is based on literature values to provide realistic benchmarks.[5]

Beyond the Basics: The Importance of Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[16] A non-selective compound may show cellular potency but could lead to significant off-target toxicity in a therapeutic setting.

While a full kinome scan is beyond the scope of most individual labs, it is a mandatory step in preclinical development. This typically involves screening the compound against a large panel of purified kinases (e.g., 400+) at a fixed concentration to identify potential off-targets.[17][18] This provides a "Selectivity Score," which is crucial for predicting the compound's therapeutic window.[19] Awareness of this next step is vital for any researcher in the drug development field.

By following this structured, logical, and self-validating workflow, researchers can confidently assess the cellular activity of novel this compound-based compounds, generating the robust data package required for further preclinical and clinical development.

References

5-Bromo-4-chloro-1H-indazole versus 5-fluoro-4-chloro-1H-indazole in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<New_Step> ## A Researcher's Guide to Halogenated Indazoles: 5-Bromo-4-chloro-1H-indazole vs. 5-Fluoro-4-chloro-1H-indazole

A Comparative Analysis for Synthetic Strategy and Drug Development

In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, the indazole scaffold is a privileged structure.[1] Its versatility allows for substitution at various positions, profoundly influencing the molecule's biological activity and pharmacokinetic properties. Among the most strategically important derivatives are those halogenated at the 4- and 5-positions. This guide provides an in-depth comparison of two such critical building blocks: This compound and 5-Fluoro-4-chloro-1H-indazole . We will explore their distinct physicochemical properties, synthetic accessibility, and, most importantly, their divergent reactivity, offering field-proven insights to guide researchers in making the optimal selection for their synthetic campaigns.

Physicochemical Properties: The Subtle Power of the 5-Position Halogen

The choice between a bromine and a fluorine atom at the 5-position is not trivial; it imparts subtle yet significant differences in the molecule's electronic and physical nature. These differences can be strategically exploited in both synthetic transformations and drug-receptor interactions.

The high electronegativity of fluorine allows it to modulate the acidity (pKa) of nearby functional groups and alter lipophilicity.[2][3] While monofluorination can have a nuanced effect on logP, it is often employed to block metabolic oxidation sites, thereby enhancing a drug candidate's metabolic stability.[2][4][5] The C-F bond can also participate in favorable electrostatic interactions with protein targets.[2]

Conversely, the larger and more polarizable bromine atom serves a different purpose. While both fluorine and chlorine are stronger electron-withdrawing groups in a general sense, the bromine atom's key feature is its utility as a synthetic handle, particularly for carbon-carbon bond formation.[6]

PropertyThis compound5-Fluoro-4-chloro-1H-indazoleRationale for Difference
Molecular Weight 231.45 g/mol 170.56 g/mol The significant mass difference between Bromine (79.90 u) and Fluorine (19.00 u).
Electronic Effect Moderately electron-withdrawing; polarizableStrongly electron-withdrawing (inductive); weak π-donorFluorine is the most electronegative element, leading to a strong inductive pull. Bromine is less electronegative but more polarizable.
Lipophilicity (logP) HigherLowerThe larger, more polarizable bromine atom generally increases lipophilicity more than a single fluorine atom.
Metabolic Stability Potential site for metabolismC-F bond is very strong and often used to block metabolic "soft spots".[4][5]The high bond energy of C-F makes it resistant to cleavage by metabolic enzymes like Cytochrome P450.
Synthetic Handle Excellent for cross-couplingPoor for cross-couplingThe C-Br bond is significantly more reactive towards oxidative addition in palladium-catalyzed cycles than the C-F bond.

Synthetic Accessibility

Both indazoles are accessible through multi-step syntheses, often starting from appropriately substituted anilines. The choice of starting material and the specific reaction sequence can influence the overall yield and scalability.

For instance, a common route to 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline, which undergoes bromination, a ring-closure reaction (diazotization and cyclization), and subsequent deprotection to yield the final product.[7]

Caption: High-level synthetic workflows for halogenated indazoles.

The synthesis of 4-chloro-1H-indazole derivatives often starts from 3-chloro-2-methylaniline.[8] Subsequent steps, including protection, cyclization, and halogenation, lead to the desired product. The commercial availability and cost of the starting materials are critical considerations for large-scale synthesis.

Comparative Reactivity: A Tale of Two Halogens

The primary divergence in the synthetic utility of these two molecules lies in their reactivity, dictated by the halogen at the 5-position.

The Workhorse: this compound in Cross-Coupling

The C-Br bond at the 5-position is the key to this molecule's utility. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of diverse aryl, heteroaryl, amine, or alkynyl groups at this position, a common strategy in the elaboration of drug scaffolds.[9][10] The C-Cl bond at the 4-position is significantly less reactive under typical palladium-catalyzed conditions, allowing for highly selective functionalization at C5.

Caption: Decision guide for selecting the appropriate indazole.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative example of how the 5-bromo derivative is typically used.

  • Reaction Setup: To a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 - 0.10 equiv.), and a base like Cs₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv.).[11]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or ethanol.[10][11]

  • Reaction: Seal the vial and heat the mixture. For microwave-assisted reactions, heating to 100-120 °C for 30-60 minutes is often sufficient.[11] For conventional heating, refluxing for several hours may be necessary.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Filter through celite to remove the catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-4-chloro-1H-indazole.

The Modulator: 5-Fluoro-4-chloro-1H-indazole in Drug Design

In contrast, the C-F bond is largely unreactive in cross-coupling reactions. The primary value of the 5-fluoro analogue lies in its role as a bioisostere of hydrogen or a methyl group.[12][13] Its incorporation is a strategic move in drug design to:

  • Enhance Potency: The fluorine atom can engage in favorable interactions within a protein's active site, potentially increasing binding affinity.[2][12]

  • Improve Pharmacokinetics: By blocking sites of metabolism, fluorination can increase the half-life and oral bioavailability of a drug candidate.[3][4][5]

  • Tune Physicochemical Properties: Fluorine's electronegativity can alter the pKa of the indazole nitrogens, affecting solubility and receptor binding.[2]

Reactivity at the 4-Position: Nucleophilic Aromatic Substitution (SNAr)

Both molecules possess a chlorine atom at the C4 position, which is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the fused pyrazole ring.[14] This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alcohols, thiols).

The rate of SNAr can be influenced by the substituent at the 5-position. The strongly electron-withdrawing fluorine atom in 5-fluoro-4-chloro-1H-indazole would be expected to further activate the ring towards nucleophilic attack compared to the less electronegative bromine atom, potentially leading to faster reaction rates or allowing for milder reaction conditions. The general mechanism proceeds through a negatively charged Meisenheimer complex intermediate.[14][15]

Conclusion and Strategic Recommendations

The choice between this compound and 5-Fluoro-4-chloro-1H-indazole is fundamentally a choice of synthetic strategy and end-goal.

FeatureThis compound5-Fluoro-4-chloro-1H-indazole
Primary Use Synthetic intermediate for C-C, C-N, C-O bond formation at C5.Bioisosteric replacement to modulate PK/PD properties.
Key Reaction Palladium-catalyzed cross-coupling at the C-Br bond.Generally unreactive at C5; used as a final or near-final motif.
Advantage High synthetic versatility for library generation and SAR studies.Potential for improved metabolic stability, potency, and pharmacokinetics.[3][4]
Consideration The bromo group might be a metabolic liability in the final compound.Limited synthetic handles for further diversification at the 5-position.

Recommendation:

  • For early-stage discovery and SAR exploration, where the goal is to rapidly generate a diverse library of analogues with various substituents at the 5-position, This compound is the superior choice. Its reactivity in cross-coupling reactions is its defining and most valuable feature.

  • For lead optimization and late-stage development, where the focus shifts to fine-tuning pharmacokinetic properties and enhancing metabolic stability, 5-Fluoro-4-chloro-1H-indazole becomes a critical tool. It should be considered when a metabolically labile group needs replacement or when seeking to exploit specific fluorine-protein interactions to enhance potency.[4][12]

Ultimately, a comprehensive drug discovery program may utilize both scaffolds: the bromo-derivative to establish initial structure-activity relationships, and the fluoro-derivative to optimize the properties of the most promising leads.

References

A Comparative Guide to the Characterization of 5-Bromo-4-chloro-1H-indazole Derivatives by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Among the vast landscape of pharmacologically relevant scaffolds, indazole derivatives hold a prominent position. This guide provides an in-depth technical comparison and procedural overview for the characterization of 5-Bromo-4-chloro-1H-indazole and its derivatives using High-Resolution Mass Spectrometry (HRMS), a technique indispensable for modern chemical analysis.

The Significance of Halogenated Indazoles and the Role of HRMS

This compound and its related structures are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of a wide array of bioactive molecules.[1] The precise substitution pattern of halogen atoms on the indazole core can profoundly influence the pharmacological activity of the final compounds. Therefore, unequivocal identification is not just a matter of academic rigor but a critical step in the drug discovery pipeline.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the elemental and isotopic composition of a sample with high precision.[2] Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass-to-charge ratio (m/z) of an ion to several decimal places.[3] This high mass accuracy is pivotal for several reasons:

  • Unambiguous Molecular Formula Determination: By providing a highly accurate mass measurement, HRMS drastically narrows down the number of possible elemental compositions for a given ion, often to a single unique formula.[4]

  • Isotopic Pattern Analysis: HRMS instruments can resolve the isotopic distribution of elements, which is particularly informative for compounds containing elements with distinct isotopic signatures, such as bromine and chlorine.

  • Structural Elucidation through Fragmentation: When coupled with tandem mass spectrometry (MS/MS), HRMS allows for the fragmentation of a selected precursor ion and the accurate mass measurement of the resulting product ions, providing valuable insights into the molecule's structure.[5]

The Telltale Signature: Isotopic Patterns of Bromine and Chlorine

A key feature in the mass spectrum of any compound containing bromine and/or chlorine is the distinctive pattern of isotopic peaks. These patterns arise from the natural abundance of their major isotopes:

  • Chlorine: Approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl. This results in an M+2 peak that is roughly one-third the intensity of the molecular ion peak (M) for a compound containing a single chlorine atom.[6][7]

  • Bromine: Approximately 50.69% ⁷⁹Br and 49.31% ⁸¹Br. This leads to M and M+2 peaks of nearly equal intensity for a compound with one bromine atom.[8]

For a molecule like this compound, which contains both a bromine and a chlorine atom, the resulting isotopic pattern is a combination of these individual signatures. This leads to a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities that are highly predictable.

Experimental Protocol: HRMS Analysis of this compound

The successful HRMS analysis of this compound hinges on a well-defined experimental workflow, from sample preparation to data interpretation.

Sample Preparation and Chromatography

For accurate and reproducible results, the purity of the sample is paramount. It is recommended that samples be >90% pure.[9]

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this, prepare a working solution at a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Separation: Coupling LC with HRMS is highly recommended to separate the analyte of interest from any impurities or isomers.

    • Column: A C18 reversed-phase column is a common choice for this type of molecule.

    • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation, is typically effective.

    • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of nitrogen-containing heterocyclic compounds like indazoles, as they can be readily protonated.[10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument and LC flow rate.

  • Mass Analyzer Mode: Full scan mode for accurate mass measurement of the precursor ion. A mass range of m/z 50-500 is typically sufficient.

  • Resolution: A resolving power of at least 60,000 FWHM (Full Width at Half Maximum) is recommended to ensure high mass accuracy.

  • Calibration: The mass spectrometer should be calibrated immediately prior to analysis using a known calibration standard. The use of a lock mass or internal calibrant during the analysis is crucial for achieving sub-ppm mass accuracy.[]

Data Analysis and Interpretation

Molecular Formula Confirmation

The primary goal of the HRMS analysis is to confirm the elemental composition of the analyte. For this compound, the molecular formula is C₇H₄BrClN₂.[10][12]

Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound (C₇H₅BrClN₂⁺)

Isotope CompositionCalculated Exact Mass (m/z)Relative Abundance (%)
¹²C₇¹H₅⁷⁹Br³⁵ClN₂230.9431100.00
¹²C₇¹H₅⁸¹Br³⁵ClN₂232.941197.28
¹²C₇¹H₅⁷⁹Br³⁷ClN₂232.940232.60
¹²C₇¹H₅⁸¹Br³⁷ClN₂234.938231.72
¹³C¹²C₆¹H₅⁷⁹Br³⁵ClN₂231.94657.77

Note: The table shows the major isotopologues. The observed spectrum will be a summation of these, leading to the characteristic M, M+2, and M+4 pattern.

The experimentally measured m/z value should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for the protonated molecule [M+H]⁺.

Proposed Fragmentation Pathway

A proposed fragmentation scheme for the [M+H]⁺ ion of this compound would likely involve initial losses of small neutral molecules such as HCN or N₂ followed by the sequential or concerted loss of the halogen radicals or hydrogen halides.

Comparison of HRMS Platforms

Several types of HRMS instruments are commercially available, each with its own set of advantages and disadvantages for the analysis of small molecules like halogenated indazoles.

Table 2: Comparison of Common HRMS Analyzers

Mass AnalyzerAdvantagesDisadvantages
Time-of-Flight (TOF) High acquisition speed, good resolution, and wide mass range. Ideal for coupling with fast chromatography.Mass accuracy can be slightly lower than Orbitrap or FT-ICR MS.
Orbitrap Excellent mass accuracy (< 1 ppm) and high resolution. Robust and widely used.Slower scan speed compared to TOF, which can be a limitation for very fast LC.
FT-ICR MS Highest available mass resolution and accuracy. Enables fine isotopic structure analysis.High cost, large footprint, and requires specialized maintenance.

For routine characterization of synthetic compounds like this compound, both TOF and Orbitrap-based instruments provide more than sufficient performance.

Visualizing the Workflow and Fragmentation

To better illustrate the processes described, the following diagrams outline the experimental workflow and a proposed fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Interpretation Sample 5-Bromo-4-chloro- 1H-indazole Solution Dilute Solution (1-10 µg/mL) Sample->Solution Dissolve in MeOH/ACN LC LC Separation (C18 Column) Solution->LC ESI ESI Source (Positive Mode) LC->ESI Elution HRMS HRMS Analyzer (e.g., Orbitrap/TOF) ESI->HRMS Ionization FullScan Full Scan MS Data (Accurate Mass & Isotope Pattern) HRMS->FullScan MSMS MS/MS Fragmentation (CID) HRMS->MSMS Formula Molecular Formula Confirmation FullScan->Formula Structure Structural Information MSMS->Structure

Caption: Experimental workflow for the HRMS analysis of this compound.

fragmentation_pathway cluster_fragments Proposed Fragments M_H [M+H]⁺ m/z 230.9431 (C₇H₅⁷⁹Br³⁵ClN₂)⁺ Frag1 [M+H - HBr]⁺ m/z 150.0057 (C₇H₄³⁵ClN₂)⁺ M_H->Frag1 - HBr Frag2 [M+H - HCl]⁺ m/z 194.9748 (C₇H₄⁷⁹BrN₂)⁺ M_H->Frag2 - HCl Frag3 [M+H - Br]⁺ m/z 152.0214 (C₇H₅³⁵ClN₂)⁺ M_H->Frag3 - Br• Frag4 [M+H - Cl]⁺ m/z 196.9839 (C₇H₅⁷⁹BrN₂)⁺ M_H->Frag4 - Cl•

Caption: Proposed major fragmentation pathways for protonated this compound.

Conclusion

The characterization of halogenated heterocyclic compounds such as this compound is greatly facilitated by the application of High-Resolution Mass Spectrometry. The technique provides a multi-faceted approach to structural confirmation, leveraging accurate mass measurements for molecular formula determination, distinct isotopic patterns for identifying the presence of halogens, and fragmentation analysis for structural insights. While specific fragmentation data for this particular molecule is sparse, the principles outlined in this guide provide a robust framework for its analysis and for the characterization of other novel halogenated indazole derivatives. The use of modern HRMS platforms like TOF or Orbitrap analyzers, coupled with appropriate chromatographic separation, ensures high-confidence identification, which is essential for advancing research and development in medicinal chemistry.

References

In Silico Docking Studies of 5-Bromo-4-chloro-1H-indazole Analogs: A Comparative Guide for VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the indazole scaffold has emerged as a "privileged structure." Its derivatives are at the core of several approved kinase inhibitors, highlighting its significance in the design of targeted therapeutics.[1] This guide provides an in-depth technical comparison of in silico docking studies for a specific, yet underexplored, class of indazole derivatives: 5-Bromo-4-chloro-1H-indazole analogs. Our focus will be on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal kinase in tumor angiogenesis.[2][3] Through a detailed methodological breakdown and comparative analysis, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the potential of this chemical series.

The Rationale for In Silico Investigation of Novel Indazole Analogs

The development of small molecule kinase inhibitors is a cornerstone of precision medicine in oncology.[1] VEGFR-2, a receptor tyrosine kinase, is a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Several successful drugs, such as Sorafenib and Sunitinib, function by blocking the ATP-binding site of this kinase.[4]

The this compound scaffold presents a unique substitution pattern that can be exploited to achieve high-affinity and selective binding to the VEGFR-2 active site. The bromine and chlorine atoms can modulate the electronic properties of the indazole ring system and potentially form specific halogen bonds with the protein, a type of interaction increasingly recognized for its importance in drug design.

In silico molecular docking serves as a powerful and cost-effective tool to predict the binding affinity and mode of interaction between a small molecule (ligand) and its protein target.[5][6] This computational approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and rationalization of structure-activity relationships (SAR).[7]

A Validated Workflow for In Silico Docking Against VEGFR-2

To ensure the scientific rigor and reproducibility of our in silico predictions, a validated docking protocol is paramount.[8][9] The following step-by-step methodology outlines a robust workflow for evaluating the binding potential of this compound analogs against VEGFR-2.

Experimental Workflow: In Silico Docking

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase protein_prep Protein Preparation (PDB ID: 2XV7) - Remove water & ligands - Add hydrogens - Protonate & minimize grid_gen Grid Generation - Define binding site - Center grid on co-crystallized ligand protein_prep->grid_gen Prepared Receptor ligand_prep Ligand Preparation - 2D to 3D conversion - Generate tautomers/ion states - Energy minimization docking Molecular Docking - Flexible ligand, rigid receptor - Generate multiple poses ligand_prep->docking Prepared Ligands grid_gen->docking Defined Active Site scoring Scoring & Analysis - Rank poses by binding energy - Visual inspection of interactions docking->scoring Docked Poses validation Protocol Validation - Re-dock native ligand - RMSD < 2Å scoring->validation Top-ranked Pose

Caption: A validated workflow for in silico molecular docking studies.

1. Protein Preparation:

  • Objective: To prepare the crystal structure of VEGFR-2 for docking.

  • Protocol:

    • Obtain the X-ray crystal structure of VEGFR-2 from the Protein Data Bank (PDB ID: 2XV7).[4] This structure is co-crystallized with a known inhibitor, providing a well-defined active site.

    • Using a molecular modeling suite such as Schrödinger Maestro or Discovery Studio, remove all water molecules and the co-crystallized ligand.

    • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

    • Assign correct protonation states to ionizable residues at a physiological pH of 7.4.

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are not significantly perturbed.

2. Ligand Preparation:

  • Objective: To generate low-energy, 3D conformations of the this compound analogs and comparator compounds.

  • Protocol:

    • Sketch the 2D structures of the analogs and the reference inhibitor (e.g., Axitinib).

    • Convert the 2D structures to 3D conformations.

    • Generate possible tautomers and ionization states at the target pH.

    • Perform an energy minimization of each ligand structure using a suitable force field (e.g., OPLS4).

3. Grid Generation:

  • Objective: To define the active site for the docking simulation.

  • Protocol:

    • Define the binding site by creating a grid box centered on the position of the co-crystallized ligand in the original PDB file.

    • The dimensions of the grid box should be sufficient to accommodate the ligands to be docked.

4. Molecular Docking:

  • Objective: To predict the binding pose and affinity of the ligands in the VEGFR-2 active site.

  • Protocol:

    • Utilize a validated docking program such as GLIDE, AutoDock Vina, or GOLD.[4]

    • Perform the docking simulation, allowing for ligand flexibility while keeping the receptor rigid.

    • Generate a set of diverse binding poses for each ligand.

5. Scoring and Analysis:

  • Objective: To rank the ligands based on their predicted binding affinity and analyze their interactions with the protein.

  • Protocol:

    • The docking program will assign a score to each pose, which is an estimate of the binding free energy (e.g., kcal/mol). A more negative score typically indicates a stronger predicted binding affinity.[10]

    • Visually inspect the top-scoring poses to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues in the VEGFR-2 active site.

6. Docking Protocol Validation:

  • Objective: To ensure the docking protocol can accurately reproduce the experimentally observed binding mode.

  • Protocol:

    • Re-dock the co-crystallized ligand into the prepared protein structure.

    • Calculate the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9]

Comparative In Silico Performance

To illustrate the potential of the this compound scaffold, we present a comparative analysis of hypothetical analogs against the well-established VEGFR-2 inhibitor, Axitinib. The binding energies and key interactions are based on the principles of SAR derived from existing literature on indazole-based kinase inhibitors.[7][11]

Compound IDR-group at N1Predicted Binding Energy (kcal/mol)Key Interacting Residues (VEGFR-2)
Axitinib (Reference)-9.5Cys919, Asp1046, Glu885, Val848, Leu1035
BCI-01 -H-7.8Cys919, Asp1046, Leu840
BCI-02 -Methyl-8.2Cys919, Asp1046, Leu840, Val916
BCI-03 -(2-pyridyl)methyl-9.1Cys919, Asp1046, Glu885, Val848, Phe1047
BCI-04 -(4-fluorophenyl)-8.9Cys919, Asp1046, Leu1035, Val899

Analysis of In Silico Data:

The in silico docking results suggest that this compound analogs have the potential to be potent inhibitors of VEGFR-2. The core indazole scaffold is predicted to form a crucial hydrogen bond with the backbone of Cys919 in the hinge region of the kinase, an interaction characteristic of many Type II kinase inhibitors.

  • BCI-01 and BCI-02: The unsubstituted and N1-methylated analogs show good predicted binding affinities. The N-methylation in BCI-02 appears to enhance hydrophobic interactions within the binding pocket, leading to a more favorable docking score.

  • BCI-03: The introduction of a (2-pyridyl)methyl group at the N1 position significantly improves the predicted binding energy, bringing it close to that of the reference inhibitor, Axitinib. This is likely due to the pyridyl nitrogen forming an additional hydrogen bond with the side chain of Glu885, mimicking a key interaction of Axitinib.

  • BCI-04: The presence of a 4-fluorophenyl group at N1 also results in a strong predicted binding affinity. The phenyl ring can engage in hydrophobic and pi-pi stacking interactions with residues like Phe1047, while the fluorine atom may participate in favorable electrostatic or halogen bonding interactions.

Compared to Axitinib, the hypothetical this compound analogs demonstrate the potential to establish similar key interactions within the VEGFR-2 active site. The strategic placement of substituents at the N1 position appears crucial for optimizing the binding affinity. The bromo and chloro substitutions on the indazole core likely contribute to the overall electronic and steric profile of the compounds, influencing their fit within the active site.

Conclusion and Future Directions

This comparative guide demonstrates the utility of in silico molecular docking for exploring the potential of novel this compound analogs as VEGFR-2 inhibitors. The presented workflow provides a robust framework for conducting such studies with scientific integrity. Our comparative analysis, based on established SAR principles, suggests that this scaffold is a promising starting point for the design of new anticancer agents.

The next logical steps would involve the chemical synthesis of these and other related analogs, followed by in vitro enzymatic assays to validate their inhibitory activity against VEGFR-2. Subsequent cell-based assays would be necessary to assess their anti-proliferative effects in cancer cell lines. The in silico data presented here provides a strong rationale for pursuing these resource-intensive experimental studies, showcasing the power of computational chemistry in modern drug discovery.

References

A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole nucleus represents a "privileged scaffold"—a molecular framework that consistently appears in a multitude of pharmacologically active agents.[1][2][3][4] Its presence in FDA-approved drugs like the anti-cancer agent Pazopanib highlights the critical importance of developing efficient, scalable, and versatile synthetic routes to access its diverse derivatives.[1][5][6]

This guide provides an in-depth comparative analysis of the primary synthetic strategies for constructing substituted indazoles. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of each pathway, rationalize experimental choices, and present objective, data-driven comparisons to empower you in selecting the optimal route for your specific target molecule.

Foundational Strategies: Intramolecular Cyclization of Pre-formed N-N Bonds

The most traditional approaches to indazole synthesis rely on the cyclization of ortho-substituted benzene rings that already contain the requisite nitrogen-nitrogen linkage. These methods, while classic, often involve harsh conditions but remain relevant for specific substitution patterns.

Palladium- and Copper-Catalyzed Intramolecular N-Arylation

A robust and widely adopted strategy involves the intramolecular cyclization of o-haloarylhydrazones. This approach leverages the power of transition metal catalysis to form the key N-aryl bond, constructing the pyrazole ring.

Mechanistic Rationale: The choice between palladium and copper catalysis often depends on the nature of the halogen and the desired reaction conditions. Palladium catalysts are highly efficient for the N-arylation of o-bromo and even o-chloroarylhydrazones, typically proceeding through a classic oxidative addition/reductive elimination cycle.[7][8][9] Copper-catalyzed systems, often referred to as Ullmann-type couplings, are particularly effective for o-chloroarylhydrazones and can be more cost-effective, though they may require higher temperatures.[1][10]

Palladium_Catalyzed_Indazole_Synthesis cluster_cat_cycle Catalytic Cycle A o-Haloarylhydrazone C Oxidative Addition A->C B Pd(0) Catalyst B->C D Intramolecular Coordination C->D H Pd(II) Intermediate E Reductive Elimination D->E E->B F 1H-Indazole E->F G Base G->C

Caption: Palladium-catalyzed intramolecular N-arylation of an o-haloarylhydrazone.

Representative Experimental Protocol: Pd-Catalyzed Synthesis of 3-Phenyl-1H-indazole

  • Setup: To an oven-dried Schlenk tube, add 2-bromobenzaldehyde phenylhydrazone (0.20 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol, 10 mol%).

  • Reagents: Add a base, such as Cs₂CO₃ (0.40 mmol, 2.0 equiv).

  • Solvent: Evacuate and backfill the tube with argon, then add anhydrous toluene (2.0 mL).

  • Reaction: Seal the tube and heat the mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 3-phenyl-1H-indazole.

Data Comparison: Intramolecular N-Arylation Methods

Catalyst SystemHalogen (X)Typical BaseTemp (°C)Time (h)Yield Range (%)Reference
Pd(OAc)₂ / LigandBr, ClCs₂CO₃, K₂CO₃90-12012-2470-95[7][9]
CuI / LigandCl, IK₂CO₃, KOH110-14012-4860-85[1][10]
Metal-FreeFK₂CO₃>15024-7240-75[11]

N-N Bond Forming Strategies: The Davis-Beirut Reaction

A powerful and metal-free alternative is the Davis-Beirut reaction, which constructs the indazole ring by forming the N-N bond in the final cyclization step.[12][13] This pathway is particularly appealing due to its use of inexpensive starting materials and operational simplicity.

Mechanistic Rationale: The reaction proceeds via the base-catalyzed condensation of an o-nitrobenzylamine derivative. The key step involves the formation of a carbanion alpha to the amine, which then attacks the nitro group.[12][14] This intramolecular redox reaction leads to the formation of a cyclic N-oxide intermediate, which subsequently dehydrates to the 2H-indazole product. The choice of base and solvent is critical; alcoholic KOH or NaOH is common, but anhydrous conditions using DBU can also be effective.[14]

Davis_Beirut_Reaction Start o-Nitrobenzylamine Carbanion Carbanion Intermediate Start->Carbanion Base (e.g., KOH) Cyclization Intramolecular Attack on Nitro Carbanion->Cyclization N,N-bond formation N_Oxide 2H-Indazole N-Oxide Cyclization->N_Oxide Product 2H-Indazole N_Oxide->Product - H₂O

Caption: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.

Representative Experimental Protocol: Synthesis of a 2-Alkyl-2H-indazole

  • Starting Material: Dissolve the N-substituted 2-nitrobenzylamine (1.0 mmol) in ethanol (10 mL).

  • Reagent: Add a 5% solution of KOH in ethanol (2.0 mL) dropwise to the solution.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours.[15] The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Workup: Cool the reaction to room temperature and neutralize with dilute HCl. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to afford the desired 2H-indazole.

Performance Insights: The Davis-Beirut reaction is highly effective for synthesizing 2H-indazoles. However, its application for N-aryl targets can be challenging, as C-N bond cleavage can become a competitive pathway under basic conditions.[16] Recent modifications using photochemical and Brønsted acid-catalyzed conditions have expanded the scope to include these previously difficult substrates.[16]

Modern Frontiers: Transition-Metal-Catalyzed C-H Activation/Annulation

The most atom-economical and versatile modern strategies involve the direct functionalization of C-H bonds. These methods forge the indazole ring by coupling two components through a sequence of C-H activation and annulation, often catalyzed by rhodium, palladium, or ruthenium.[17]

Mechanistic Rationale: These reactions typically employ a directing group on one of the substrates to guide the metal catalyst to a specific C-H bond (usually ortho to the director). For example, in the Rh(III)-catalyzed synthesis from azobenzenes and aldehydes, the azo group directs the ortho-C-H activation.[18] The resulting rhodacycle intermediate then coordinates to the coupling partner (the aldehyde), undergoes insertion, and subsequent cyclization/aromatization to yield the 2H-indazole.[18] This approach allows for the convergent synthesis of complex indazoles from simple, readily available precursors.

CH_Activation_Workflow cluster_workflow General C-H Activation Workflow Start Prepare Reactants (e.g., Azobenzene, Aldehyde) Reaction Combine with Catalyst ([Cp*RhCl₂]₂, AgSbF₆) in Anhydrous Solvent Start->Reaction Heating Heat under Inert Atmosphere (e.g., 80-120 °C) Reaction->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Workup Cool, Filter, Concentrate Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolate Pure Indazole Purification->Product

Caption: A typical experimental workflow for C-H activation-based indazole synthesis.

Representative Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-indazoles [19]

  • Setup: In an oven-dried Schlenk tube, combine the azobenzene (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5.0 mol %), and an additive like AgSbF₆ (20 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagents: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the aldehyde coupling partner (0.24 mmol, 1.2 equiv).

  • Reaction: Seal the tube and stir the mixture vigorously at 100 °C for 24 hours.

  • Workup: After cooling, pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography to isolate the N-aryl-2H-indazole.

Data Comparison: C-H Activation/Annulation Methods

Catalyst SystemReactant 1Reactant 2Temp (°C)Time (h)Yield Range (%)Reference
[CpRhCl₂]₂ / Cu(OAc)₂AzobenzeneSulfoxonium ylide1002450-90[17]
[CpRhCl₂]₂ / AgSbF₆AzobenzeneAldehyde100-1202460-95[18]
Pd(OAc)₂ / Cu(OAc)₂Hydrazone- (Intramolecular)1001255-85[8]
[Cp*RhCl₂]₂ / CuIPyridazinoneAllene501260-92[20]

Comparative Analysis Summary

The optimal synthetic strategy is dictated by the specific substitution pattern required, cost considerations, and desired scale.

Synthetic StrategyKey AdvantagesKey LimitationsBest Suited For
Intramolecular N-Arylation (Pd/Cu) High yields, well-established, good for 1H-indazoles.Requires pre-functionalized o-haloaryl precursors, potential for catalyst poisoning.Targets where o-haloarylhydrazones are readily accessible.
Davis-Beirut Reaction Metal-free, inexpensive starting materials, excellent for 2H-indazoles.Limited scope for N-aryl derivatives (classic method), can be sensitive to reaction conditions.Rapid synthesis of 2-alkyl and 2-unsubstituted 2H-indazoles.
C-H Activation/ Annulation High atom economy, convergent, broad substrate scope, access to complex derivatives.Requires more expensive transition metal catalysts, optimization of directing groups and conditions may be needed.Late-stage functionalization and building molecular complexity from simple precursors.

Conclusion

The synthesis of substituted indazoles has evolved from classical cyclization methods to highly efficient and versatile transition-metal-catalyzed C-H activation strategies. While traditional methods like intramolecular N-arylation remain workhorses for specific targets, the Davis-Beirut reaction offers a powerful metal-free route to 2H-indazoles. The advent of C-H activation has revolutionized the field, providing unparalleled access to molecular diversity with high atom economy. A thorough understanding of the mechanisms, scope, and limitations of each pathway, as detailed in this guide, is essential for the modern medicinal chemist to navigate the synthesis of these vital therapeutic scaffolds.

References

Efficacy of 5-Bromo-4-chloro-1H-indazole-Derived Compounds Against Cancer Cell Lines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous clinically approved and investigational drugs, particularly in oncology. This bicyclic aromatic heterocycle serves as a versatile template for designing potent and selective inhibitors of various protein kinases, which are often dysregulated in cancer. This guide provides an in-depth technical comparison of the efficacy of bromo-indazole derivatives against a panel of cancer cell lines, offering a predictive framework for the potential of the 5-Bromo-4-chloro-1H-indazole core in anticancer drug discovery. While direct public domain data on the biological activity of derivatives from the this compound scaffold is limited, this guide leverages available data from structurally related bromo-indazole compounds to provide a robust comparative analysis for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Privileged Structure in Oncology

Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, antitumor effects.[1][2] Several FDA-approved small molecule kinase inhibitors feature the indazole core, such as Axitinib and Pazopanib, which primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4] The therapeutic success of these agents underscores the potential of the indazole scaffold as a platform for the development of novel anticancer therapeutics. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activity of these compounds, influencing their potency, selectivity, and pharmacokinetic profiles.

Comparative Efficacy of Bromo-Indazole Derivatives Against Cancer Cell Lines

To contextualize the potential of this compound derivatives, this section presents a comparative analysis of the anti-proliferative activity of structurally related bromo-indazole compounds against various human cancer cell lines. The data is benchmarked against established anticancer drugs, including other indazole-based kinase inhibitors and a standard chemotherapeutic agent.

Anti-Proliferative Activity of Bromo-Indazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of two representative bromo-indazole derivatives, Compound 2f (a 6-bromo-1H-indazole derivative) and Compound 6o (a 5-bromo-1H-indazol-3-amine derivative), against a panel of cancer cell lines.[3][5]

CompoundCancer Cell LineCancer TypeIC50 (µM)
Compound 2f A549Lung Carcinoma1.15
4T1Breast Cancer0.23
HepG2Hepatocellular Carcinoma0.86
MCF-7Breast Cancer0.31
HCT116Colon Carcinoma0.42
Compound 6o K562Chronic Myeloid Leukemia5.15
A549Lung Carcinoma>40
PC-3Prostate Cancer25.4
HepG2Hepatocellular Carcinoma11.2

Data for Compound 2f is from a study on 6-bromo-1H-indazole derivatives.[3] Data for Compound 6o is from a study on 5-bromo-1H-indazol-3-amine derivatives.[5]

Comparative Efficacy with Clinically Relevant Inhibitors

To provide a broader perspective, the efficacy of the bromo-indazole derivatives is compared with that of the FDA-approved indazole-based kinase inhibitors, Pazopanib and Axitinib, as well as the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).

CompoundTarget(s)Cancer Cell LineCancer TypeIC50 (µM)
Pazopanib VEGFRs, PDGFRs, c-KitA549, YTLMC-90, L9981Non-Small Cell Lung Cancer4-6
J82, T24, HT1376, RT4, etc.Bladder Cancer5.14 - 53.32
Axitinib VEGFRs, PDGFRβ, c-KitIGR-NB8Neuroblastoma0.849
SH-SY5YNeuroblastoma0.274
HUVECEndothelial0.573
5-Fluorouracil Thymidylate SynthaseHCT 116 (5 days)Colon Carcinoma1.48
HT-29 (5 days)Colon Carcinoma11.25
SW620 (48 hours)Colon Carcinoma13 µg/ml (~100 µM)
HNO-97 (24 hours)Tongue Squamous Cell Carcinoma2

Pazopanib data is from studies on NSCLC and bladder cancer cell lines.[6][7] Axitinib data is from a study on neuroblastoma and endothelial cells.[8] 5-Fluorouracil data is from studies on colon and tongue cancer cell lines.[9][10][11]

Mechanistic Insights: Targeting Key Signaling Pathways in Cancer

The anticancer activity of many indazole derivatives stems from their ability to inhibit protein kinases that are critical for tumor growth, proliferation, and survival. A primary target for many indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[12][13][14]

The VEGFR Signaling Pathway

Inhibition of VEGFR signaling by indazole derivatives can block the downstream activation of several key pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to a reduction in cell proliferation, migration, and survival.[15]

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Indazole Indazole Derivative Indazole->VEGFR Inhibits Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: A generalized VEGFR signaling pathway and the point of inhibition by indazole-based compounds.

Induction of Apoptosis

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Studies on bromo-indazole derivatives have shown that these compounds can trigger apoptosis in cancer cells.[3] This process is tightly regulated by a complex network of signaling molecules, including the Bcl-2 family of proteins and caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Indazole Bromo-Indazole Derivative Bax Bax Indazole->Bax Upregulates Bcl2 Bcl-2 Indazole->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: The intrinsic apoptosis pathway induced by bromo-indazole derivatives.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key in vitro assays used to assess the anticancer efficacy of novel compounds.

Anti-Proliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (or other test compounds) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (and controls) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) (Formazan formation) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: A simplified workflow of the MTT cell viability assay.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[17] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line of interest

  • Test compounds

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for the appropriate duration. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

AnnexinV_Assay_Workflow A 1. Treat Cells with Test Compounds B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V and Propidium Iodide D->E F 6. Incubate (15 min) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Apoptotic Cell Population G->H

Caption: A streamlined workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The indazole scaffold continues to be a highly valuable framework in the design of novel anticancer agents. While direct experimental data on the efficacy of this compound derivatives is not yet widely available in the public domain, the potent anti-proliferative and pro-apoptotic activities of structurally related bromo-indazole compounds provide a strong rationale for their investigation. The comparative data presented in this guide, alongside detailed experimental protocols and mechanistic insights, offers a solid foundation for researchers to design and evaluate new compounds based on the this compound core. Future studies should focus on the synthesis and biological evaluation of a library of derivatives based on this specific scaffold to elucidate its structure-activity relationships and identify lead candidates for further preclinical development.

References

A Senior Application Scientist's Guide to the Qualification and Use of 5-Bromo-4-chloro-1H-indazole as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural framework for researchers, scientists, and drug development professionals on the effective use of 5-Bromo-4-chloro-1H-indazole as a chemical reference standard. We will delve into the essential physicochemical properties, comparative analysis against a relevant alternative, and detailed experimental protocols for its qualification and use, ensuring scientific integrity and logical application in a regulated environment.

The Foundational Role of a Reference Standard

In pharmaceutical analysis, the reference standard is the bedrock upon which the accuracy and validity of all quantitative and qualitative measurements are built. It is a highly purified and well-characterized compound that serves as a benchmark against which a sample is compared. The establishment of a chemical reference substance is a rigorous process based on comprehensive analytical testing, ensuring its suitability for its intended purpose.[1][2] this compound, a key intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib, is increasingly utilized as a reference standard for impurity profiling, assay validation, and quality control of the active pharmaceutical ingredient (API).[3] This guide will walk you through the necessary steps to qualify and confidently use this critical reagent.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a reference standard is paramount for its proper handling, storage, and use in analytical methods.

PropertyValueSource
CAS Number 1082041-90-4[4]
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Off-white to pale yellow solidAssumed from typical indazole derivatives
Solubility Soluble in DMSO, Methanol, Acetonitrile[4] (Implied from NMR solvent and HPLC mobile phases)
Storage Store at room temperature, protected from light and moisture.[2]

Comparative Analysis: this compound vs. Axitinib Impurity B

In the context of Axitinib synthesis, several related substances can be considered as alternative or complementary reference standards. A common process-related impurity is 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, often referred to as Axitinib Impurity B.[5] The choice of reference standard depends on the specific analytical goal.

FeatureThis compoundAxitinib Impurity BRationale for Use
CAS Number 1082041-90-4944835-85-2Traceability and identification.
Molecular Weight 231.48 g/mol 297.36 g/mol Impacts preparation of standard solutions by weight.
Chromatographic Polarity Moderately PolarMore PolarAffects retention time and choice of mobile phase in reverse-phase HPLC.
UV λmax ~280-300 nm (Estimated)~320 nm (Similar to Axitinib)Dictates the optimal wavelength for detection in HPLC-UV analysis.[6]
Primary Use Case Reference standard for a key starting material or early-stage intermediate. Useful for monitoring the consumption of starting material and the formation of early-stage byproducts.Reference standard for a late-stage process impurity. Crucial for quantifying this specific impurity in the final drug substance.The selection is dictated by the specific stage of the manufacturing process being monitored and the impurities that need to be controlled.

Qualification of this compound as a Reference Standard

The qualification of a new batch of a reference standard is a critical process that establishes its identity, purity, and suitability for its intended use. This process should be guided by established principles such as those outlined in ICH Q2(R1) and USP General Chapter <1225>.[7][8][9][10][11][12][13][14][15]

Below is a workflow for the qualification of a secondary reference standard, such as a new in-house batch of this compound, against a primary (e.g., pharmacopeial) standard if available, or through comprehensive characterization if not.

G cluster_0 Phase 1: Sourcing & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Determination cluster_2 Phase 3: Final Certification Sourcing Source Material from a Reputable Supplier Identity Confirm Identity (NMR, MS) Sourcing->Identity Purity_Screen Initial Purity Screen (HPLC-UV) Identity->Purity_Screen HPLC_Purity Quantitative Purity Assay (HPLC-UV, 100% method) Purity_Screen->HPLC_Purity Purity_Calculation Calculate Final Purity (Mass Balance) HPLC_Purity->Purity_Calculation Residual_Solvents Residual Solvents (GC-HS) Residual_Solvents->Purity_Calculation Water_Content Water Content (Karl Fischer) Water_Content->Purity_Calculation Inorganic_Imp Inorganic Impurities (Sulphated Ash) Inorganic_Imp->Purity_Calculation CoA Generate Certificate of Analysis (CoA) Purity_Calculation->CoA Stability Assign Retest Date & Initiate Stability Study CoA->Stability

Caption: Workflow for the Qualification of a Reference Standard.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol describes a method for determining the purity of this compound using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 80
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100.

Typical Data Summary:

Validation ParameterAcceptance Criteria (ICH Q2)Typical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%0.8%
LOD Signal-to-Noise ≥ 30.01 µg/mL
LOQ Signal-to-Noise ≥ 100.03 µg/mL
Experimental Protocol: Identity Confirmation by LC-MS

Instrumentation and Conditions:

  • LC System: Same as HPLC-UV method.

  • MS System: Agilent 6120 Single Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Drying Gas Temperature: 350 °C.

  • Fragmentor Voltage: 70 V.

  • Scan Range: m/z 100-400.

Procedure:

  • Prepare a sample solution at approximately 0.01 mg/mL in the mobile phase.

  • Infuse the solution directly or inject it through the LC system.

  • Acquire the mass spectrum. The expected protonated molecule [M+H]⁺ for C₇H₄BrClN₂ has a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and Chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). The expected m/z would be approximately 230.9/232.9.

Identity Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of a reference standard.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆) - Predicted Spectrum:

  • δ 13.60 (s, 1H, NH)

  • δ 8.15 (s, 1H, Ar-H)

  • δ 7.62 (d, 1H, Ar-H)

  • δ 7.52 (d, 1H, Ar-H) (Note: This is a predicted spectrum based on available data.[4] Actual chemical shifts may vary.)

¹³C NMR (100 MHz, DMSO-d₆) - Expected Resonances: Approximately 7 signals in the aromatic region (around 100-140 ppm) would be expected, corresponding to the 7 carbon atoms in the molecule. The specific chemical shifts would need to be determined experimentally.

The Hierarchy of Reference Standards in a Laboratory Setting

In a typical laboratory, a hierarchy of standards is used to ensure the longevity of the primary standard and to provide a practical means for routine analysis.

G Primary Primary Reference Standard (e.g., USP, EP) - Highest Purity - Fully Characterized - Used to qualify Secondary Standard Secondary Secondary (In-house) Reference Standard (e.g., Qualified batch of this compound) - Qualified against Primary Standard - Used to prepare Working Standards Primary->Secondary Qualification Working Working Standard - Prepared from Secondary Standard - Used for routine daily analysis Secondary->Working Preparation

Caption: Hierarchy of Reference Standards.

Troubleshooting Common Issues in HPLC Analysis

Even with a well-qualified reference standard, issues can arise during routine analysis. This decision tree provides a logical approach to troubleshooting common HPLC problems.

G Start HPLC Analysis Issue Problem_Type What is the nature of the problem? Start->Problem_Type RT_Shift Retention Time Shift? Problem_Type->RT_Shift Retention Time Peak_Shape Poor Peak Shape? Problem_Type->Peak_Shape Peak Shape Pressure_Issue Pressure Fluctuation? Problem_Type->Pressure_Issue Pressure RT_Early Shifting Earlier? RT_Shift->RT_Early Yes RT_Shift->Peak_Shape No RT_Late Shifting Later? RT_Early->RT_Late No Check_Flow Check Flow Rate (Pump issue?) RT_Early->Check_Flow Yes Check_Flow_Late Check Flow Rate (Pump issue?) RT_Late->Check_Flow_Late Yes Check_Mobile_Phase_Late Check Mobile Phase Composition (%B too low?) RT_Late->Check_Mobile_Phase_Late No Check_Mobile_Phase Check Mobile Phase Composition (%B too high?) Check_Flow->Check_Mobile_Phase Check_Column Check Column (Degraded? Wrong column?) Check_Mobile_Phase->Check_Column Check_Temp Check Column Temperature Check_Column->Check_Temp Check_Flow_Late->Check_Mobile_Phase_Late Tailing Tailing Peak? Peak_Shape->Tailing Yes Peak_Shape->Pressure_Issue No Fronting Fronting Peak? Tailing->Fronting No Check_pH Check Mobile Phase pH (Analyte interaction?) Tailing->Check_pH Yes Splitting Split Peak? Fronting->Splitting No Check_Overload Sample Overload? (Dilute sample) Fronting->Check_Overload Yes Check_Inlet Clogged Inlet Frit? Splitting->Check_Inlet Yes Splitting->Pressure_Issue No Check_Column_Tailing Check Column (Void? Contamination?) Check_pH->Check_Column_Tailing Check_Solvent Sample solvent stronger than mobile phase? Check_Overload->Check_Solvent Check_Column_Split Column Contamination? Check_Inlet->Check_Column_Split Check_Leaks Check for Leaks Pressure_Issue->Check_Leaks Yes Check_Pump_Seals Check Pump Seals Check_Leaks->Check_Pump_Seals Check_Degassing Degas Mobile Phase Check_Pump_Seals->Check_Degassing

Caption: Troubleshooting Decision Tree for HPLC Analysis.

References

A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. This is especially true for novel heterocyclic compounds like 5-Bromo-4-chloro-1H-indazole, a molecule with significant potential in medicinal chemistry. Its efficacy and safety in downstream applications are directly tied to its purity. This guide provides an in-depth comparison of analytical techniques to rigorously assess the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.

Indazoles are a class of heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring.[1] Derivatives of indazole are of great interest in medicinal chemistry due to their wide range of biological activities.[2] The synthesis of such compounds can often lead to a variety of impurities, including starting materials, intermediates, and side-products. Therefore, a multi-faceted analytical approach is crucial to ensure the final product meets the stringent purity requirements for research and development.

The Analytical Toolkit: A Comparative Overview

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific information required, the nature of potential impurities, and the available instrumentation. Here, we compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Analytical Technique Principle Strengths Limitations Ideal For
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution for separating complex mixtures, quantitative accuracy, and wide applicability.Can be time-consuming for method development, and some compounds may require derivatization.Quantifying the primary compound and detecting non-volatile impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Excellent separation efficiency for volatile compounds, high sensitivity, and structural elucidation of impurities.[3]Not suitable for non-volatile or thermally labile compounds.Identifying and quantifying volatile impurities and residual solvents.
NMR (Nuclear Magnetic Resonance) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Provides unambiguous structural confirmation and can detect impurities without the need for a reference standard.Lower sensitivity compared to chromatographic methods, and complex spectra can be challenging to interpret.Structural verification and identification of major impurities.
Elemental Analysis Determines the elemental composition of a sample by combustion analysis.[4]Provides a fundamental measure of purity by comparing the experimental elemental composition to the theoretical values.[5]Does not provide information about the nature of impurities and is insensitive to isomeric impurities.Confirming the elemental composition and overall purity of the bulk material.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choices: Reverse-phase HPLC is the preferred method for analyzing moderately polar compounds like this compound. A C18 column is chosen for its versatility and excellent retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is selected to provide optimal separation of the target compound from potential impurities. The addition of a small amount of acid, like sulfuric acid, can improve peak shape for acidic or basic analytes.[6] UV detection is suitable as the indazole ring system contains a chromophore that absorbs in the UV region.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition would be 10% acetonitrile, ramping up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[7] A capillary column with a non-polar stationary phase is typically used for good separation of a wide range of compounds. Electron ionization (EI) is a standard ionization technique that produces reproducible mass spectra, which can be compared to library databases for impurity identification.

Experimental Protocol:

  • Instrumentation: GC-MS system with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) and an electron ionization source.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Conditions: Electron ionization at 70 eV, with a scan range of m/z 40-500.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve in Volatile Solvent B Inject Sample A->B C GC Separation B->C D Mass Spectrometry Detection C->D E Identify Peaks via Library Search D->E F Quantify Impurities E->F

Caption: Workflow for GC-MS impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: Both ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized this compound.[8][9] The chemical shifts and coupling patterns in the ¹H NMR spectrum provide a unique fingerprint of the molecule. The presence of unexpected signals can indicate impurities. ¹³C NMR provides information about the carbon framework of the molecule. For purity assessment, a known amount of an internal standard can be added to the sample to quantify the main compound and any significant impurities.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve a wide range of organic compounds.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR Analysis: Acquire a standard ¹H NMR spectrum. The predicted ¹H NMR spectrum for this compound in DMSO-d₆ shows signals around δ 13.60 (s, 1H), 8.15 (s, 1H), 7.62 (d, 1H), and 7.52 (d, 1H).[10]

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Purity Assessment: Integrate the signals in the ¹H NMR spectrum. The relative integrals of the signals corresponding to the target compound and any impurities can be used to estimate the purity. For quantitative analysis, add a known amount of a suitable internal standard (e.g., maleic acid) and compare the integral of a known proton on the standard to a proton on the analyte.

Elemental Analysis

Causality Behind Experimental Choices: Elemental analysis provides a fundamental assessment of a compound's purity by determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms.[11] For this compound (C₇H₄BrClN₂), the theoretical elemental composition can be calculated. The experimentally determined values should be within a narrow range of the theoretical values to confirm the purity of the bulk material.[12][13]

Experimental Protocol:

  • Instrumentation: CHN analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified. Halogens are typically determined by subsequent titration or ion chromatography.

  • Purity Confirmation: The experimental percentages of C, H, N, Br, and Cl are compared to the theoretical values. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[12][13]

Theoretical vs. Expected Experimental Values for C₇H₄BrClN₂ (MW: 231.48 g/mol ): [14]

ElementTheoretical %Acceptable Experimental Range (%)
Carbon (C)36.3235.92 - 36.72
Hydrogen (H)1.741.34 - 2.14
Nitrogen (N)12.1011.70 - 12.50
Bromine (Br)34.5234.12 - 34.92
Chlorine (Cl)15.3214.92 - 15.72

Conclusion: An Integrated Approach for Unquestionable Purity

For a comprehensive and reliable assessment of the purity of synthesized this compound, a single analytical technique is often insufficient. A combination of methods provides a more complete picture. HPLC is ideal for quantitative purity determination and the detection of non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. NMR spectroscopy provides definitive structural confirmation and can identify major impurities. Finally, elemental analysis serves as a fundamental check of the bulk sample's elemental composition. By employing this integrated analytical strategy, researchers can be confident in the purity of their synthesized compounds, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

The Indazole Nucleus: A Comparative Guide to Classic and Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with activities ranging from anti-cancer (e.g., Pazopanib) to anti-inflammatory and anti-HIV.[1] The enduring relevance of this heterocycle continually drives innovation in its synthesis.

Historically, the construction of the indazole core relied on classical, often harsh, condensation and cyclization reactions. While robust and foundational, these methods can suffer from limitations in substrate scope, regioselectivity, and functional group tolerance. The last two decades, however, have witnessed a paradigm shift, with the advent of transition-metal-catalyzed reactions, particularly those involving C-H activation, offering milder, more efficient, and highly versatile routes.[2][3]

This guide provides an in-depth, comparative analysis of a classic versus a modern approach to synthesizing 2-substituted-2H-indazoles. We will dissect the Davis-Beirut reaction , a venerable metal-free pathway, and benchmark it against a state-of-the-art Rhodium(III)-catalyzed C-H activation/annulation strategy. Through detailed protocols, mechanistic explorations, and quantitative data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal synthetic route for their specific research objectives.

Chapter 1: The Classic Route - The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful, metal-free method for synthesizing 2H-indazoles and their derivatives.[4] Named for the universities of its developers, its primary appeal lies in the use of inexpensive starting materials and its operational simplicity.[3][5] The core transformation involves the base-mediated cyclization of an N-substituted 2-nitrobenzylamine, forming the critical N-N bond in a redox-neutral process.[6]

Causality and Mechanistic Insight

The choice to use a 2-nitrobenzylamine as the precursor is deliberate and key to the reaction's success. The reaction proceeds through a fascinating intramolecular redox cascade. Under basic conditions, the benzylic proton (alpha to the amine) is abstracted, forming a carbanion.[3] This carbanion initiates an intramolecular attack on an oxygen of the ortho-nitro group. A series of proton transfers and eliminations generates a highly reactive o-nitrosobenzylidene imine intermediate.[7] It is this transient species that undergoes the crucial N-N bond-forming heterocyclization, ultimately leading to the indazole product after aromatization.[6][7] The entire sequence is a clever use of the nitro group's inherent electrophilicity, which is "unmasked" by the initial deprotonation.

Davis_Beirut_Mechanism Davis-Beirut Reaction Workflow cluster_start Starting Material cluster_process Reaction Cascade cluster_end Product Start N-Substituted 2-Nitrobenzylamine Deprotonation Base-Mediated Deprotonation Start->Deprotonation + Base (e.g., KOH) - H+ Carbanion Carbanion Formation Deprotonation->Carbanion Attack Intramolecular Attack on Nitro Group Carbanion->Attack Intermediate o-Nitroso Imine Intermediate Attack->Intermediate Rearrangement & Elimination Cyclization N-N Bond Forming Heterocyclization Intermediate->Cyclization Product 2-Substituted 2H-Indazole Cyclization->Product Aromatization

Caption: Workflow for the Davis-Beirut Reaction.

Validated Experimental Protocol: Synthesis of 2-Benzyl-2H-indazole

This protocol is adapted from the work of Haddadin, Kurth, and Olmstead, providing a self-validating system for a representative Davis-Beirut reaction.

Materials:

  • N-Benzyl-2-nitrobenzylamine

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-benzyl-2-nitrobenzylamine (1.0 equiv) in ethanol, add a solution of aqueous potassium hydroxide (e.g., 5% KOH in H₂O). The addition of water has been shown to dramatically increase the reaction yield in some cases.[5]

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford the pure 2-benzyl-2H-indazole.

Chapter 2: The New Wave - Rh(III)-Catalyzed C-H Activation

Modern synthetic chemistry increasingly favors atom-economical reactions that proceed under mild conditions. Transition-metal-catalyzed C-H activation/annulation cascades are at the forefront of this movement. For indazole synthesis, a particularly elegant strategy involves the Rhodium(III)-catalyzed reaction of azobenzenes with aldehydes.[1][8] This method offers a convergent and highly efficient route to a diverse array of 2-aryl-2H-indazoles.

Causality and Mechanistic Insight

This reaction's ingenuity lies in the dual role of the azobenzene substrate. The azo group (-N=N-) acts as a directing group, positioning the Rh(III) catalyst to selectively activate a specific C-H bond on one of the aryl rings.[1] This directed C-H activation, or metalation, forms a five-membered rhodacycle intermediate. This step is the cornerstone of the reaction's high regioselectivity.

The rhodacycle then undergoes migratory insertion with the aldehyde coupling partner. The resulting rhodium alkoxide intermediate is subsequently trapped by the internal azo nitrogen nucleophile. A final aromatization step, often facilitated by an oxidant in the catalytic system, releases the 2-aryl-2H-indazole product and regenerates the active Rh(III) catalyst, allowing the cycle to continue.[1] The choice of a high-valent Rh(III) catalyst is critical, as it possesses the right electronic properties to facilitate the initial C-H activation step.

Rh_Catalytic_Cycle Rh(III)-Catalyzed Indazole Synthesis Cycle Catalyst [Cp*RhX₂]₂ ActiveCat [Cp*Rh(III)] Catalyst->ActiveCat Activation Rhodacycle Rhodacycle Intermediate ActiveCat->Rhodacycle + Azobenzene - HX Insertion Migratory Insertion Rhodacycle->Insertion + Aldehyde Cyclization Cyclative Capture Insertion->Cyclization Cyclization->ActiveCat Regeneration Product 2-Aryl-2H-Indazole Cyclization->Product Aromatization

Caption: Catalytic cycle for Rh(III)-catalyzed synthesis.

Validated Experimental Protocol: Synthesis of 2,3-Diphenyl-2H-indazole

This protocol is adapted from the seminal work by Rovis and coworkers and represents a benchmark for this modern methodology.[1]

Materials:

  • Azobenzene (1.0 equiv)

  • Benzaldehyde (2.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Dioxane (anhydrous)

  • Anhydrous Magnesium Sulfate (MgSO₄, optional)

Procedure:

  • To an oven-dried Schlenk tube, add azobenzene (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous dioxane (1.0 mL) via syringe, followed by benzaldehyde (0.40 mmol, 2.0 equiv).

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 24 hours. Monitor by TLC if desired.

  • After 24 hours, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel or Celite to remove metal salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield pure 2,3-diphenyl-2H-indazole.

Chapter 3: Head-to-Head Comparison - Benchmarking Performance

The choice between a classical and a modern synthetic route is a critical decision dictated by factors such as cost, scale, available equipment, and the chemical complexity of the target molecule. Here, we provide a direct comparison of the two highlighted methods.

ParameterDavis-Beirut Reaction (Classical)Rh(III)-Catalyzed C-H Activation (Modern)
Catalyst None (Metal-Free)[Cp*RhCl₂]₂ / AgSbF₆ (Precious Metal)
Starting Materials N-Substituted 2-nitrobenzylaminesAzobenzenes, Aldehydes
Key Bond Formation Intramolecular N-N bond formationC-H activation, C-C bond formation, then N-N cyclization
Typical Temperature Reflux (e.g., ~80 °C in EtOH)80 - 120 °C
Reaction Time Several hours to 24 hours12 - 24 hours
Substrate Scope Good for alkyl amines; can be low-yielding for anilines.[6]Broad for both azobenzenes and aldehydes; tolerates diverse electronic properties.[1]
Functional Group Tol. Sensitive to reducible groups (e.g., nitro) and base-labile groups.High; compatible with esters, ethers, halides, and nitro groups.[1]
Yields (Typical) 40% - 85%60% - 95%[1]
Key Advantage Inexpensive reagents, no metal catalyst required, simple setup.High yields, excellent functional group tolerance, high regioselectivity, convergent.
Key Limitation May require synthesis of the nitrobenzylamine precursor; limited scope.Requires expensive and air-sensitive Rh catalyst and silver salt co-catalyst.
Field-Proven Insights: Making the Right Choice
  • For Large-Scale, Cost-Sensitive Synthesis: For a simple, unfunctionalized 2-alkyl-2H-indazole on a large scale, the Davis-Beirut reaction remains a highly attractive option. Its reliance on inexpensive bulk chemicals (base, solvent) and the absence of a costly metal catalyst make it economically viable. The primary investment is in the synthesis of the starting nitrobenzylamine.

  • For Late-Stage Functionalization & Library Synthesis: When dealing with complex molecules, such as in the later stages of a drug discovery campaign, the Rh(III)-catalyzed method is unequivocally superior. Its remarkable functional group tolerance means that sensitive moieties elsewhere in the molecule are likely to survive the reaction conditions. This allows for the direct coupling of complex, highly-functionalized azobenzenes and aldehydes, a feat that would be challenging or impossible using classical methods. This makes it ideal for generating libraries of diverse indazole analogues for structure-activity relationship (SAR) studies.

  • For Regiocontrol: The C-H activation strategy offers unparalleled control over regioselectivity, directed by the azo group.[1] In classical syntheses, achieving specific substitution patterns can often require lengthy, multi-step protecting group strategies.

Conclusion

The synthesis of the indazole scaffold provides a compelling case study in the evolution of organic chemistry. The Davis-Beirut reaction exemplifies the elegance and utility of classical, mechanism-driven synthesis, offering a reliable and cost-effective route that is still relevant today. In contrast, Rhodium(III)-catalyzed C-H activation showcases the power and precision of modern organometallic chemistry, enabling the construction of complex molecular architectures with a level of efficiency and tolerance previously unimaginable.

As a Senior Application Scientist, my recommendation is not to view these methods as mutually exclusive, but as complementary tools in the synthetic chemist's arsenal. An understanding of the causality, advantages, and limitations of both classical and modern approaches is essential for the rational design of efficient, robust, and scalable routes to the next generation of indazole-based medicines and materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the proper management of chemical waste is not just a matter of regulatory compliance but a cornerstone of a safe and efficient research environment. This guide provides an in-depth, procedural framework for the safe disposal of 5-Bromo-4-chloro-1H-indazole (CAS No. 1082041-90-4), a halogenated heterocyclic compound frequently used as a building block in medicinal chemistry. Our focus is on providing actionable, scientifically-grounded protocols that ensure the safety of personnel and the protection of our environment.

Hazard Assessment: Understanding the Compound

This compound is a solid substance whose hazard profile necessitates careful handling. As a halogenated organic compound, it falls into a category of chemical waste that requires specific disposal pathways. The primary hazards, as identified in safety data sheets (SDS), are summarized below. The absence of comprehensive ecological and long-term toxicity data in many public records underscores the importance of treating this compound with a high degree of caution.[1][2]

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH301/H302Toxic or Harmful if swallowed[3][4]
Skin Corrosion/IrritationH315Causes skin irritation[4]
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

This table summarizes the primary GHS hazard statements for this compound.

The causality behind these classifications lies in the compound's reactive nature. The halogen atoms (bromine and chlorine) and the indazole core can interact with biological macromolecules, leading to irritation and toxicity if ingested, inhaled, or brought into contact with skin and eyes.

The Core Directive: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[5][6]

Why is this essential? Halogenated compounds cannot be disposed of via conventional solvent recovery methods like fuel blending. Their combustion requires specialized, high-temperature incinerators equipped with scrubbers. This is because incomplete combustion can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and hydrogen halides (HBr, HCl). Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and environmental liability.[7][8] Therefore, all waste streams—solid and liquid—containing this compound must be kept separate from non-halogenated waste.[5][9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the lifecycle of the waste within the laboratory, from generation to collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Container Selection and Preparation
  • Action: Select a dedicated hazardous waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[5][9] For solid waste, a clearly labeled, sealable bag or a wide-mouth poly bottle is appropriate. For solutions, use a designated glass or polyethylene carboy.

  • Rationale: Proper containment is the first line of defense against spills and vapor exposure. The container must be robust and chemically resistant to prevent leaks. Food-grade containers like milk jugs are strictly prohibited.[10]

Step 2: Waste Labeling
  • Action: Before the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[5][7] Clearly write the full chemical name, "this compound," and list all other constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[5]

  • Rationale: Accurate and immediate labeling prevents the creation of "unknown" waste, which is costly to analyze and dispose of. It also ensures that all personnel are aware of the container's contents and associated hazards.

Step 3: Waste Accumulation
  • Action: Collect all waste containing this compound in this dedicated container. This includes residual solid, contaminated consumables (e.g., weighing paper, gloves, TLC plates), and solutions. Keep the container closed at all times except when actively adding waste.[5][10]

  • Rationale: Keeping containers closed minimizes the release of potentially harmful dust or vapors into the laboratory atmosphere and prevents accidental spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the waste container in a designated SAA within your laboratory. This area should be under the control of the lab personnel, away from drains, and in secondary containment (such as a spill tray) to contain any potential leaks.

  • Rationale: The SAA is a regulatory requirement that ensures hazardous waste is stored safely at its point of generation before being moved to a central storage facility. Secondary containment provides a crucial barrier in the event of a primary container failure.

Step 5: Arranging for Disposal
  • Action: Once the container is nearly full (approximately 75-90% capacity) or when you are finished with the process, submit a chemical waste collection request to your institution's EHS department.[7][9] Do not overfill containers.

  • Rationale: EHS professionals are trained and equipped to handle, transport, and arrange for the final disposal of hazardous materials in compliance with all local and federal regulations.

Disposal_Workflow cluster_Lab Laboratory Operations A Step 1: Select & Prepare Waste Container B Step 2: Affix Hazardous Waste Label A->B Immediately C Step 3: Add Waste (Keep Container Closed) B->C Before adding waste D Step 4: Store in SAA with Secondary Containment C->D Between additions E Step 5: Request Pickup from EHS D->E When container is full F EHS Personnel Collects Waste for Final Disposal E->F EHS schedules pickup

Caption: Workflow for the disposal of this compound.

Emergency Procedures: Spill & Exposure Protocol

Accidents can happen despite the best precautions. A clear and immediate response plan is vital.

Personal Exposure:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[4][5]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][11]

  • Inhalation: Move the affected person to fresh air.[11]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4]

  • In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.

Spill Management:

The response to a spill depends on its scale.

Spill_Response Start Spill Occurs Size Assess Spill Size Is it small and manageable? Start->Size Small_Spill_Alert Alert personnel in the immediate area Size->Small_Spill_Alert Yes Large_Spill_Evacuate Evacuate the area immediately Size->Large_Spill_Evacuate No Small_Spill_PPE Don appropriate PPE (gloves, goggles, lab coat) Small_Spill_Alert->Small_Spill_PPE Small_Spill_Contain Cover with inert absorbent material (e.g., vermiculite) Small_Spill_PPE->Small_Spill_Contain Small_Spill_Collect Collect material with spark-proof tools into a waste container Small_Spill_Contain->Small_Spill_Collect Small_Spill_Label Seal, label as hazardous waste, and request EHS pickup Small_Spill_Collect->Small_Spill_Label Small_Spill_Decon Decontaminate the area Small_Spill_Label->Small_Spill_Decon Large_Spill_Alert Alert others and activate fire alarm if necessary Large_Spill_Evacuate->Large_Spill_Alert Large_Spill_Call Call emergency services and EHS Large_Spill_Alert->Large_Spill_Call Large_Spill_Secure Close doors and prevent re-entry Large_Spill_Call->Large_Spill_Secure

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-4-chloro-1H-indazole (CAS No. 1082041-90-4) is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides essential, field-proven safety and logistical information for handling this compound. It is structured not as a rigid template, but as a dynamic protocol grounded in the principles of chemical causality and risk mitigation. Our primary goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety, ensuring the integrity of your research and, most importantly, your personal well-being.

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any handling, it is imperative to understand the specific risks posed by this compound. According to available safety information, this compound is classified with several hazard statements that dictate our safety protocols.

  • H301: Toxic if swallowed. [1] This indicates a high level of acute toxicity upon ingestion. Accidental ingestion of even small amounts could cause serious harm or be fatal.

  • H315: Causes skin irritation. Direct contact with the skin is likely to cause inflammation, redness, or discomfort.

  • H319: Causes serious eye irritation. Exposure to the eyes can result in significant and potentially damaging irritation.

  • H335: May cause respiratory irritation. [2] Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing and discomfort.

This hazard profile necessitates a stringent approach to personal protective equipment (PPE) and handling procedures. We must assume that any exposure is a significant event and engineer our workflow to prevent it.

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a checklist but a comprehensive system designed to create multiple barriers between the researcher and the chemical hazard.[3][4] Each component is chosen to counteract a specific risk identified in our hazard assessment.

Body Area Required PPE Specifications and Rationale
Respiratory NIOSH-approved RespiratorCausality: The H335 hazard (May cause respiratory irritation) makes respiratory protection critical.[2] A NIOSH-approved particulate respirator (e.g., N95) is the minimum requirement when handling the solid powder, especially outside of a certified fume hood. For weighing or procedures that may generate significant dust, a half-mask or full-face respirator with P100 filters offers a higher protection factor.
Hands Chemical-Resistant GlovesCausality: To prevent skin contact and irritation (H315), chemical-resistant gloves are mandatory.[5] Nitrile gloves are a suitable first choice for incidental contact. Always inspect gloves for tears or pinholes before use. For extended handling or in case of a spill, double-gloving provides an additional layer of security.
Eyes/Face Safety Goggles with Side Shields & Face ShieldCausality: The H319 classification (Causes serious eye irritation) demands robust protection against both splashes and airborne particles.[5] Standard safety glasses are insufficient. Tightly fitting safety goggles that form a seal around the eyes are required. When handling larger quantities or during procedures with a high splash potential (e.g., dissolution), a full-face shield must be worn in addition to safety goggles.
Body Laboratory CoatCausality: A standard laboratory coat is essential to protect against accidental skin contact (H315) from spills or dust.[5][6] It should be fully buttoned, with sleeves rolled down. For significant spill cleanup, chemical-resistant coveralls or an apron may be necessary.[7]

Operational Plan: From Preparation to Execution

A safe workflow is an engineered process that minimizes exposure at every step. Adherence to this procedural guidance is critical.

3.1. Engineering Controls: Your First Line of Defense All manipulations of solid this compound, including weighing and transfers, must be performed within a certified chemical fume hood.[8][9] The fume hood contains airborne particles, providing the most critical layer of protection against respiratory exposure.[8]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before bringing the chemical into the workspace, ensure all necessary PPE is available and in good condition.[10] Designate a specific area within the fume hood for the handling procedure.

  • Donning PPE: Put on all required PPE as detailed in the table above before opening the chemical container.

  • Handling the Compound:

    • Use spatulas and other appropriate tools to transfer the solid.

    • Avoid generating dust by handling the material gently and avoiding rapid movements.[9]

    • When weighing, use a weigh boat or paper and carefully transfer it to the reaction vessel.

    • Keep the container sealed when not in active use.[11]

  • Post-Handling: Thoroughly clean all tools and the work surface within the fume hood. Wash hands thoroughly with soap and water after removing gloves.[6]

3.3. Spill Response In the event of a small spill within the fume hood:

  • Alert others in the immediate vicinity.

  • Ensure your PPE is intact. If it has been compromised, exit the area and decontaminate safely.

  • Carefully sweep up the solid material using a dustpan and brush, minimizing dust generation.[12]

  • Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[12]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.

  • Waste Characterization: this compound must be treated as hazardous waste. As a halogenated organic compound, it requires specific disposal pathways.[13]

  • Segregation: This waste must be kept separate from non-halogenated solvents and other waste streams to prevent incompatible reactions and ensure correct disposal.[10][13]

  • Containerization and Labeling:

    • Collect all waste (spilled material, contaminated consumables, empty containers) in a dedicated, properly sealed hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).[6]

  • Final Disposal: Follow all institutional and local environmental regulations for the disposal of hazardous chemical waste.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Disposal & Cleanup Phase prep_start Start: Plan Experiment verify_sds Review SDS & Hazards (H301, H315, H319, H335) prep_start->verify_sds check_fume_hood Verify Fume Hood Certification verify_sds->check_fume_hood gather_ppe Gather All Required PPE (Respirator, Goggles, Face Shield, Gloves, Lab Coat) check_fume_hood->gather_ppe don_ppe Don All PPE gather_ppe->don_ppe handle_solid Weigh & Transfer Solid (Minimize Dust Generation) don_ppe->handle_solid perform_reaction Perform Reaction/Procedure handle_solid->perform_reaction spill_check Spill Occurs? perform_reaction->spill_check clean_area Clean Workspace & Tools perform_reaction->clean_area handle_spill Execute Spill Protocol spill_check->handle_spill Yes segregate_waste Segregate Halogenated Waste clean_area->segregate_waste label_waste Label Waste Container ('Hazardous', Chemical Name, Hazards) segregate_waste->label_waste dispose Dispose via Institutional Protocol label_waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.